2-Bromo-5-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHJOROUCITYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177466 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-68-2 | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-5-methoxybenzoic Acid
CAS Number: 22921-68-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of complex pharmaceutical and biologically active compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety and handling information.
Chemical and Physical Properties
This compound is a benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, allows for a variety of chemical modifications.
| Property | Value | Source |
| CAS Number | 22921-68-2 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 157-160 °C | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | 6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid | [1] |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O | [1] |
Spectral Data
Spectral data for this compound is available in public databases. This includes ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for structure confirmation and purity assessment.[1]
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of various biologically active molecules.[2] Its applications include the synthesis of:
-
Urolithin derivatives: These compounds are metabolites of ellagitannins and have shown potential anti-inflammatory and anti-cancer properties.
-
Isoindolinone derivatives: This class of compounds is being investigated for a range of therapeutic activities.
-
Substituted aminobenzacridines: These have been explored for their potential as medicinal agents.
-
Dibenzo[b,f]thiepin derivatives: These form the core of some antipsychotic drugs.
The compound is a key precursor to other synthetic intermediates, such as 2-Bromo-5-methoxybenzonitrile, which is also used in the synthesis of various organic compounds.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of m-methoxybenzoic acid. Several protocols exist with variations in the brominating agent and reaction conditions, leading to high yields and purity.[4]
Example Protocol:
-
Reaction Setup: In a 500 mL four-necked flask, combine 80g of dichloromethane (B109758), 15.2g (0.1 mol) of m-methoxybenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.
-
Bromination: Begin stirring the mixture and add 42.9g (0.15 mol) of dibromohydantoin at 25 °C. Maintain the reaction temperature between 25-30 °C for 3 hours.
-
Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Work-up: Pour the reaction mixture into 200g of ice water to quench the reaction. Recover the dichloromethane under reduced pressure.
-
Purification: Filter the resulting mother liquor and recrystallize the solid from 70 mL of ethanol (B145695) to obtain this compound. This protocol has been reported to yield a product with a purity of 99.4%.[4]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Isoindolinone Derivatives
This compound is a precursor for the synthesis of various heterocyclic compounds, including isoindolinones. The general strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.
General Protocol for Isoindolinone Synthesis:
-
Amide Formation: Convert this compound to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. React the resulting acid chloride with a primary amine to form the corresponding amide.
-
Cyclization: Subject the amide to a transition metal-catalyzed intramolecular cyclization reaction. Palladium or copper catalysts are often used to facilitate the C-N bond formation, leading to the isoindolinone core structure.
-
Purification: Purify the resulting isoindolinone derivative using chromatographic techniques such as column chromatography.
Application Workflow
Caption: Application of this compound in isoindolinone synthesis.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.[3]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Inhalation: Move to fresh air. Get medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[3]
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document collates essential quantitative data, details representative experimental protocols for property determination, and visualizes a typical synthesis workflow, serving as a vital resource for professionals in organic synthesis and drug development.
Core Physical and Chemical Properties
This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid backbone, dictates its reactivity and physical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | |
| Melting Point | 157-159 °C (literature value) | [2] |
| Boiling Point | 337.8 ± 27.0 °C (Predicted) | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |
| CAS Number | 22921-68-2 | [1] |
Experimental Protocols
While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following protocols represent standard and reliable methods for ascertaining the physical properties of substituted benzoic acids.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[5][6]
-
Loading the Capillary: The capillary tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[7]
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][7]
Solubility Determination (Shake-Flask Method)
Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.
Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.
Apparatus:
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol, ethanol, chloroform, or DMSO).
-
Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved solid.
-
Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.
-
Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L).
Synthesis Workflow
This compound is typically synthesized via the bromination of m-methoxybenzoic acid. The following diagram illustrates a general workflow for this chemical transformation, based on common laboratory procedures.[8][9]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a singlet for the methoxy group protons, and distinct signals in the aromatic region for the three protons on the benzene (B151609) ring.[10]
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the methoxy carbon, the carboxylic acid carbon, and the eight carbons of the benzene ring.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-O stretches for the ether and carboxylic acid, and peaks corresponding to the aromatic ring and the C-Br bond.[1]
This guide serves as a foundational resource for understanding the key physical properties of this compound. The provided data and representative protocols are intended to aid researchers and scientists in their work with this important chemical intermediate.
References
- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 22921-68-2 [sigmaaldrich.com]
- 3. This compound | 22921-68-2 [amp.chemicalbook.com]
- 4. This compound | 22921-68-2 [chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties and Synthesis of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The document outlines its physical properties, provides a detailed experimental protocol for melting point determination, and illustrates a common synthetic route.
Core Physicochemical Data
This compound is a benzoic acid derivative with the chemical formula C₈H₇BrO₃. It is a solid at room temperature and serves as a crucial building block in the synthesis of compounds like urolithin derivatives.
Table 1: Reported Melting Point of this compound
| Melting Point (°C) | Source Type |
| 157-159 | Literature (lit.) |
| 158-160 | Safety Data Sheet |
| 154-156 | Synthetic Protocol |
This table consolidates data from multiple sources, indicating a consistent melting range.
Experimental Protocols: Melting Point Determination
The determination of a melting point is a fundamental analytical technique to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[1] The following protocol details the capillary method using a standard melting point apparatus.
Objective: To accurately determine the melting point range of a solid organic compound.
Materials:
-
Sample of this compound
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle or spatula for sample preparation
Procedure:
-
Sample Preparation:
-
Place a small amount of dry this compound on a clean, dry surface.
-
Finely crush the sample into a powder using a spatula or mortar and pestle.[2]
-
-
Loading the Capillary Tube:
-
Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
To pack the sample, turn the tube sealed-end down and gently tap it on a hard surface or drop it through a long, hollow tube.[3]
-
The packed sample height should be approximately 2-3 mm.[3]
-
-
Melting Point Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly identify a rough melting range. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Set the apparatus to heat at a rapid rate to about 15-20°C below the expected melting point (approximately 140°C for this compound).
-
Decrease the heating rate significantly to about 1-2°C per minute as you approach the melting point. A slow heating rate is critical for an accurate measurement.
-
Record the temperature at which the first droplet of liquid appears (T1).[3]
-
Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[3]
-
-
Reporting:
-
The melting point is reported as a range from T1 to T2.
-
Perform at least two measurements to ensure consistency. A fresh capillary tube must be used for each determination.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates a common laboratory-scale synthesis of this compound from 3-methoxybenzoic acid (m-anisic acid). This process involves an electrophilic aromatic substitution (bromination) reaction.
References
An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoic acid is a vital halogenated aromatic carboxylic acid that serves as a cornerstone in the synthesis of a multitude of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, provides a versatile scaffold for synthetic chemists. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in pharmaceutical and chemical research, particularly as a key intermediate.
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented below.
| Property | Value |
| Molecular Weight | 231.04 g/mol [1][2] |
| Molecular Formula | C₈H₇BrO₃[1][2] |
| CAS Number | 22921-68-2[1] |
| Appearance | White to off-white or light yellow crystal powder[3] |
| Melting Point | 157-159 °C[4] |
| Boiling Point | 337.8 °C at 760 mmHg (Predicted)[5][6] |
| Density | 1.625 g/cm³ (Predicted)[3][7][6] |
| pKa | 2.73±0.10 (Predicted) |
| Solubility | Soluble in Chloroform, DMSO, Methanol[4] |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N |
Synthesis and Applications
This compound is a key building block in organic synthesis. Its strategic functionalization allows for its incorporation into more complex molecular architectures. A significant application is its role as a precursor in the synthesis of urolithins, which are metabolites with potential health benefits. It is also utilized in the creation of isoindolinone derivatives and substituted aminobenzacridines, classes of compounds with diverse pharmacological activities.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the bromination of m-methoxybenzoic acid.
Materials:
-
m-Methoxybenzoic acid
-
N-bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Potassium Bromide
-
Red Phosphorus
-
Ethanol
-
Ice water
Procedure:
-
To a 500mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.
-
Begin stirring the mixture. At 25 °C, add 26.7g (0.15mol) of N-bromosuccinimide.
-
Maintain the reaction temperature between 25-30 °C and continue the reaction for 3 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid product from 65mL of ethanol.
-
Dry the resulting white solid to obtain this compound.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric acid).
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.
-
Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Avoid breathing dust.
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-bromo-5-methoxy- | CymitQuimica [cymitquimica.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID22921-68-2,Purity98+%_Abblis Chemicals LLC [molbase.com]
- 4. This compound | 22921-68-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2-BROMO-5-METHOXYBENZOIC ACID22921-68-2,Purity96%_Glentham Life Sciences [molbase.com]
2-Bromo-5-methoxybenzoic acid solubility data
An In-depth Technical Guide on the Solubility of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of this compound (CAS No. 22921-68-2). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility and presents a comprehensive, standard experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid |
| CAS Number | 22921-68-2 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Physical State | Solid, White to Off-White Powder/Crystal |
| Melting Point | 157-159 °C |
Qualitative Solubility Data
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Soluble | [1][2][3] |
Experimental Protocol for Quantitative Solubility Determination
The following is a standard protocol for determining the equilibrium solubility of a solid organic compound like this compound. This method is based on the widely used shake-flask technique coupled with gravimetric analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, chloroform, water)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dishes or pre-weighed vials for drying
-
Vacuum oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies can be conducted to determine the time to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents the precipitation or dissolution of the solute during sampling.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
-
Record the exact weight of the solution.
-
Evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the compound's boiling point is recommended to avoid decomposition.
-
Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mole fraction.
-
Solubility ( g/100 mL):
-
Solubility = (mass of residue / volume of solution withdrawn) * 100
-
-
Mole Fraction (χ):
-
Calculate the moles of the solute (this compound) and the solvent.
-
χ = moles of solute / (moles of solute + moles of solvent)
-
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways
There is currently no information available in the public domain that describes specific signaling pathways involving this compound. Its primary use appears to be as a building block in organic synthesis.
Conclusion
This technical guide provides the available solubility information for this compound and a detailed, practical protocol for its quantitative determination. While quantitative data is sparse in the literature, the provided experimental methodology offers a reliable approach for researchers to generate this critical data in-house. The qualitative solubility data and the experimental workflow diagram serve as valuable resources for the effective handling and application of this compound in research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid
This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. It covers its chemical structure, physicochemical properties, synthesis protocols, analytical methods, and applications in drug discovery and development.
Chemical Structure and Identification
This compound is a substituted benzoic acid derivative. The structure consists of a benzene (B151609) ring with a carboxylic acid group, a bromine atom at position 2, and a methoxy (B1213986) group at position 5.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22921-68-2 | [1][2][3] |
| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzoic acid, 2-bromo-5-methoxy- | [4] |
| Appearance | Solid | [5] |
| Melting Point | 157-159 °C (lit.), 161 °C | [2] |
| Flash Point | 158.1 °C | [2] |
| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O | [2] |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | [1][4] |
Table 2: Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of this compound. While raw spectra are proprietary, typical and expected values are presented here.
| Technique | Expected Peaks / Data | Reference / Notes |
| ¹H NMR | ~10-13 ppm (s, 1H, -COOH) , ~7.0-7.8 ppm (m, 3H, Ar-H) , ~3.8 ppm (s, 3H, -OCH₃) | Inferred from the structure and data for similar compounds.[6] |
| ¹³C NMR | ~165-170 ppm (C=O) , ~110-160 ppm (Ar-C) , ~55 ppm (-OCH₃) | 13C NMR spectra are available from suppliers.[1] |
| IR Spectroscopy | ~2500-3300 cm⁻¹ (O-H, broad) , ~1680-1720 cm⁻¹ (C=O, strong) , ~1200-1300 cm⁻¹ (C-O) | ATR-IR spectra are available.[1][6] |
| Mass Spec (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 230/232 (due to Br isotopes) | Inferred from molecular weight.[7] |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the bromination of m-methoxybenzoic acid. The following diagram and table detail a common synthetic workflow.
References
- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22921-68-2 | FB70043 [biosynth.com]
- 3. 22921-68-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]
Spectroscopic Profile of 2-Bromo-5-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's structural characterization.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and quality control of this compound.
¹H Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.59 | d | 1H | Ar-H |
| ~7.49 | d | 1H | Ar-H |
| ~6.94 | dd | 1H | Ar-H |
| ~3.83 | s | 3H | -OCH₃ |
| ~11.0 - 13.0 | br s | 1H | -COOH |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm
¹³C Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | -COOH |
| ~158.8 | C-OCH₃ |
| ~134.9 | Ar-C |
| ~124.5 | Ar-C |
| ~118.0 | Ar-C |
| ~115.8 | C-Br |
| ~55.8 | -OCH₃ |
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
Infrared (IR) Spectroscopy Data
Table 3: Principal Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aromatic ether and Carboxylic acid) |
| ~800 | Strong | C-H bend (Aromatic) |
| ~650 | Medium | C-Br stretch |
Sample preparation: KBr pellet or ATR
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 230/232 | ~80/80 | [M]⁺ (Molecular ion) |
| 213/215 | ~100/100 | [M-OH]⁺ |
| 185/187 | ~40/40 | [M-COOH]⁺ |
| 154 | ~30 | [M-Br]⁺ |
| 106 | ~20 | [M-Br-COOH]⁺ |
Ionization mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Alternatively, place a small amount of the solid sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of this compound (230/232 g/mol , showing the characteristic isotopic pattern for bromine). Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of this compound.
2-Bromo-5-methoxybenzoic acid safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-methoxybenzoic Acid
This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency measures for this compound (CAS No: 22921-68-2). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information is compiled from safety data sheets (SDS) and chemical databases to ensure a high standard of safety and operational awareness.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] In some classifications, it is also listed as harmful if swallowed and may cause organ damage through prolonged exposure.[4][5]
GHS Classification:
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H318: Causes serious eye damage.[4]
-
H372: Causes damage to organs through prolonged or repeated exposure.[4][5]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 22921-68-2 | [1][4][5] |
| Molecular Formula | C₈H₇BrO₃ | [3][4][5] |
| Molecular Weight | 231.04 g/mol | [3][5] |
| Physical State | Solid | [2] |
| Melting Point | 161 °C | [5] |
| Flash Point | 158.1 °C | [5] |
| Purity | >95% | [1][2][3] |
Experimental Protocols
The toxicological and hazard data presented in this guide are based on standardized assessments as required by regulatory bodies like OSHA and under GHS guidelines. The source safety data sheets (SDS) affirm that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, the specific, detailed experimental protocols for the toxicological studies (e.g., acute toxicity, skin corrosion/irritation assays) are not provided in the publicly available safety documentation. The toxicological properties have not been fully investigated.[1]
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risk.
Handling Procedures
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
-
Procedural Precautions: Avoid breathing dust, fumes, or vapors.[1][6][7] Prevent the formation and accumulation of dust.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]
Storage Conditions
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7]
-
Incompatibilities: Store away from strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should precede handling, and the following PPE is mandatory.
| Protection Type | Specification | Rationale | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust particles. | [1][2][3][8] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | Prevents skin contact and absorption. | [1][2][3][7] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. For large-scale use, in emergencies, or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Minimizes the inhalation of dust or vapors. | [2][3][8] |
Emergency and First Aid Measures
The following diagram outlines the logical workflow for handling the compound and responding to an exposure or spill.
Caption: Workflow for safe handling and emergency response.
First Aid Protocols:
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[2][3] Seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing and wash it before reuse.[1][6] If skin irritation occurs, get medical advice/attention.[1][6]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] If present, remove contact lenses if it is easy to do so and continue rinsing.[1][6] If eye irritation persists, seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting.[1][2][3] Get medical attention.[1][2][3]
Accidental Release and Disposal
Spill Response
In case of a spill, prevent further leakage if it is safe to do so.[6] Avoid dust formation.[1] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][6] Ensure the area is well-ventilated.
Disposal Considerations
Waste from this chemical is classified as hazardous.[2] All disposal practices must be in accordance with federal, state, and local regulations.[6] Dispose of the contents and the container at an approved waste disposal plant.[1][2][6] Do not allow the product to enter drains, other waterways, or soil.[6] Contaminated packaging should be disposed of as unused product.[6]
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22921-68-2 | FB70043 [biosynth.com]
- 6. aksci.com [aksci.com]
- 7. accelachem.com [accelachem.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
2-Bromo-5-methoxybenzoic Acid: A Technical Overview of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the scientific community, primarily as a pivotal intermediate in the synthesis of various biologically active compounds. While its direct biological activities are an emerging area of interest, its role as a versatile building block in medicinal chemistry is well-established. This technical guide provides a comprehensive overview of the known biological relevance of this compound, summarizing its synthetic applications and reported biological effects. Due to the limited availability of primary research focused solely on this molecule's intrinsic bioactivities, this document also furnishes detailed general protocols for assays relevant to its purported effects, aiming to facilitate further investigation.
Core Biological Relevance: A Key Precursor to Bioactive Molecules
The principal biological significance of this compound lies in its utility as a precursor for the synthesis of complex organic molecules with therapeutic potential.
Synthesis of Urolithins
A major application of this compound is in the production of urolithins, which are metabolites produced by the human gut microbiota from ellagic acid and ellagitannins found in fruits and nuts. Urolithin A, in particular, has been noted for its potential to restore mitochondrial function and reverse muscle senescence.[1] The synthesis of Urolithin A often involves this compound as a key starting material.[2]
Other Pharmaceutical Intermediates
This compound also serves as a building block in the synthesis of a range of other pharmaceutical agents, including:
-
Substituted aminobenzacridines
-
Isoindolinone derivatives
-
8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative
Reported Biological Activities of this compound
While primarily known as a synthetic intermediate, some sources suggest that this compound itself possesses certain biological properties. It is crucial to note that detailed, peer-reviewed studies quantifying these effects are limited, and much of the available information is qualitative.
| Activity | Description | Reported Mechanism of Action (Unverified) |
| Anticancer | Has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. | Inhibition of the progesterone (B1679170) receptor; disruption of the mitochondrial membrane potential, leading to cell death. |
| Anti-inflammatory | Demonstrated to have anti-inflammatory properties in a mouse model of chronic colitis. | Not specified. |
| Antimicrobial | Observed to have an effect on bacteria such as Pseudomonas aeruginosa. | Not specified. |
Experimental Protocols
Protocol 1: Assessment of Antiproliferative Activity in Leukemia Cells (MTT Assay)
This protocol outlines a general method for determining the effect of a compound on the proliferation of leukemia cell lines.[3][4][5][6]
1. Cell Preparation: a. Culture leukemia cells (e.g., HL-60 or K562) in appropriate media and conditions. b. Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Viability should be >90%. c. Resuspend the cells in fresh medium to a density of 0.5-1.0 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a humidified, 5% CO2 atmosphere.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the desired volume of each compound dilution to the appropriate wells. Include vehicle-only controls. d. Incubate the plates for a specified period (e.g., 72 hours).
3. MTT Assay: a. Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Gently mix the contents of the wells on a shaker for 15 minutes. e. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank (media only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol describes a general method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][7][8][9]
1. Cell Preparation: a. Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. b. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Compound Treatment and Stimulation: a. Prepare various concentrations of this compound in cell culture medium. b. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. c. Incubate for 1-2 hours. d. Add LPS (1 µg/mL) to all wells except the negative control to stimulate NO production. e. Incubate for a further 24 hours.
3. Nitric Oxide Measurement (Griess Assay): a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant. c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm. e. A standard curve using known concentrations of sodium nitrite (B80452) is used to quantify the amount of nitrite in the samples.
4. Data Analysis: a. Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. b. Determine the IC50 value. c. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.
Visualizations
Synthesis of Urolithin A
Caption: Synthesis pathway of Urolithin A from this compound.
General Workflow for Biological Activity Assessment
Caption: A general workflow for assessing the biological activity of a chemical compound.
Conclusion
This compound is a compound of considerable interest in medicinal chemistry, primarily serving as a crucial intermediate for the synthesis of bioactive molecules like Urolithin A. While there are indications of its own intrinsic biological activities, including potential anticancer and anti-inflammatory effects, the field suffers from a lack of in-depth, quantitative studies. The provided general protocols and workflow are intended to serve as a foundation for researchers to systematically investigate and validate these purported activities, thereby potentially uncovering new therapeutic applications for this versatile molecule. Further research is essential to elucidate its mechanisms of action and to translate these preliminary observations into tangible therapeutic benefits.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. US11667937B2 - Method for producing urolithins - Google Patents [patents.google.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document details its chemical properties, historical context, and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are provided, along with a comparative analysis of their yields and purities. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound, with the chemical formula C₈H₇BrO₃, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The compound's significance has grown in recent years due to its crucial role as a precursor to high-value molecules, most notably Urolithin A, a metabolite with potential applications in mitochondrial health and anti-aging. This guide explores the known history, synthesis, and properties of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | PubChem |
| Molecular Weight | 231.04 g/mol | PubChem[1] |
| CAS Number | 22921-68-2 | PubChem |
| Melting Point | 154-156 °C | PrepChem.com[2] |
| Appearance | White solid | ChemicalBook |
| Solubility | Insoluble in water, soluble in alcohols, ether, and ethyl acetate. | Wikipedia (p-Anisic acid)[3] |
History and Discovery
The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis is rooted in the broader history of electrophilic aromatic substitution reactions on substituted benzoic acids, a field of study that expanded significantly in the 20th century. An early documented method for the synthesis of a related compound, p-anisic acid, dates back to 1841 by Auguste Cahours. While not the brominated form, this early work on anisic acid laid the groundwork for later modifications.
A notable and frequently cited method for the synthesis of this compound was published by Weimar, C. et al. in 1991 in Archiv der Pharmazie .[4] This method involves the direct bromination of 3-methoxybenzoic acid. The prevalence of this citation in modern patents and literature suggests its importance as a reliable synthetic route. Subsequent research has focused on improving the efficiency, safety, and environmental friendliness of the synthesis, leading to a variety of modern methods.
Synthetic Methodologies
The synthesis of this compound primarily involves the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid). The methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The position of bromination at the 2-position is directed by the powerful activating and ortho-directing effect of the methoxy group. Over the years, various brominating agents and reaction conditions have been employed to optimize this transformation.
Classical Bromination with Elemental Bromine
One of the earliest and most straightforward methods involves the direct use of elemental bromine.
Experimental Protocol: Bromination of m-Anisic Acid with Bromine in Acetic Acid [2]
-
Materials:
-
m-Anisic acid (250 g, 1.67 mol)
-
Glacial acetic acid (1 L)
-
Bromine (85 mL)
-
Water (1 L)
-
-
Procedure:
-
A mixture of m-anisic acid in acetic acid is prepared in a suitable reaction vessel.
-
Bromine is added to the mixture, followed by the addition of water.
-
The reaction mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled in an ice bath.
-
The precipitated product is collected by filtration.
-
The collected solid is washed with water to afford this compound.
-
-
Yield: 305.7 g (79%)
-
Melting Point: 154-156 °C
Modern Synthetic Approaches
More recent methods have focused on using alternative brominating agents to improve safety, selectivity, and yield, and to simplify purification. These methods often employ N-bromosuccinimide (NBS) or other bromine carriers in the presence of a catalyst.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Materials:
-
m-Methoxybenzoic acid (15.2 g, 0.1 mol)
-
Dichloromethane (B109758) (75 g)
-
Concentrated sulfuric acid (30 mL)
-
Potassium bromide (1.19 g, 0.01 mol)
-
Red phosphorus (1.23 g, 0.01 mol)
-
N-bromosuccinimide (NBS) (26.7 g, 0.15 mol)
-
Ice water (200 g)
-
Ethanol (65 mL) for recrystallization
-
-
Procedure:
-
In a 500 mL four-neck flask, sequentially add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus.
-
Commence stirring and add N-bromosuccinimide at 25 °C.
-
Control the reaction temperature at 25-30 °C and react for 3 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, pour the reaction liquid into 200 g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from 65 mL of ethanol.
-
-
Yield: 21.57 g (93.4%)
-
Purity: 99.1%
Experimental Protocol: Bromination using Dibromohydantoin [5]
-
Materials:
-
m-Methoxybenzoic acid (15.2 g, 0.1 mol)
-
Chloroform (B151607) (90 g)
-
Concentrated sulfuric acid (25 mL)
-
Potassium bromide (1.78 g, 0.015 mol)
-
Red phosphorus (0.98 g, 0.008 mol)
-
Dibromohydantoin (34.32 g, 0.12 mol)
-
Ice water (200 g)
-
Isopropanol (85 mL) for recrystallization
-
-
Procedure:
-
Sequentially add chloroform, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus to a 500 mL four-neck flask.
-
Begin stirring and add dibromohydantoin at 25 °C.
-
Maintain the reaction temperature at 25-30 °C for 3 hours.
-
Monitor the reaction by HPLC.
-
Quench the reaction by pouring the mixture into 200 g of ice water.
-
Recover the chloroform under reduced pressure.
-
Filter the mother liquor and recrystallize the product from 85 mL of isopropanol.
-
-
Yield: 21.43 g (92.8%)
-
Purity: 99.5%
Synthesis via Oxidation of 2-Bromo-5-methoxybenzaldehyde
An alternative route to this compound involves the oxidation of the corresponding aldehyde.
Experimental Protocol: Oxidation of 2-Bromo-5-methoxybenzaldehyde [6]
-
Materials:
-
2-Bromo-5-methoxybenzaldehyde (548 mg, 2.5 mmol)
-
tert-Butyl alcohol (30 mL)
-
2-Methyl-2-butene (6 mL)
-
Tetrahydrofuran (THF) (30 mL)
-
Sodium chlorite (B76162) (NaClO₂) (811 mg, 7.1 mmol)
-
Sodium dihydrogenphosphate (NaH₂PO₄) (2.14 g, 14 mmol)
-
Water
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Add 2-Bromo-5-methoxybenzaldehyde, tert-butyl alcohol, 2-methyl-2-butene, and THF to a round-bottom flask.
-
Gradually add a solution of NaClO₂ and NaH₂PO₄ in water over 10 minutes.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Remove the organic solvents (tert-butyl alcohol, 2-methyl-2-butene, and THF) under reduced pressure.
-
Acidify the reaction mixture to pH 2 with 2M HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the organic phase with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product.
-
-
Yield: 616 mg (quantitative)
Comparative Summary of Synthetic Methods
| Method | Starting Material | Brominating Agent | Solvent | Yield | Purity | Reference |
| Classical Bromination | m-Anisic acid | Br₂ | Acetic acid/Water | 79% | Not specified | PrepChem.com[2] |
| Modern (NBS) | m-Methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | 93.4% | 99.1% | CN112250562A |
| Modern (Dibromohydantoin) | m-Methoxybenzoic acid | Dibromohydantoin | Chloroform | 92.8% | 99.5% | CN112250562A[5] |
| Oxidation | 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite | THF/Water/tert-Butyl alcohol | Quantitative | Not specified | ChemicalBook[6] |
Visualization of Synthetic Pathways
General Synthetic Workflow from m-Anisic Acid
Caption: General workflow for the synthesis of this compound.
Purification and Isolation Workflow
Caption: Typical purification and isolation workflow.
Applications in Drug Development and Research
The primary application of this compound is as a key building block in the synthesis of more complex molecules. Its most notable application is in the synthesis of urolithins , which are metabolites produced by the gut microbiome from ellagitannins found in pomegranates and other fruits and nuts. Specifically, it is a precursor to Urolithin A , which has garnered significant interest for its potential to improve mitochondrial function and reverse age-related muscle decline.
Beyond urolithins, this compound is utilized in the synthesis of various other pharmacologically active compounds, including:
-
Substituted aminobenzacridines
-
Dibenzo[b,f]thiepin derivatives
-
Isoindolinone derivatives
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, with its importance underscored by its role in the production of cutting-edge therapeutic candidates like Urolithin A. While its exact historical discovery remains to be precisely pinpointed, the evolution of its synthesis from classical bromination to more refined, high-yield modern methods is well-documented. This guide provides researchers and drug development professionals with a solid foundation of its properties, historical context, and detailed synthetic protocols, which can aid in the advancement of future research and development endeavors.
References
- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 5. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
The Enigmatic Natural Occurrence of 2-Bromo-5-methoxybenzoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current understanding of the natural occurrence of 2-Bromo-5-methoxybenzoic acid and its derivatives. While commercial sources have anecdotally classified this compound as a natural compound, a comprehensive review of scientific literature reveals a conspicuous absence of primary evidence documenting its isolation from a natural source. This guide addresses this discrepancy by presenting the available information, or lack thereof, and providing context through the established natural occurrence of structurally related brominated aromatic compounds. The document summarizes the chemical properties of this compound, outlines a general experimental protocol for the isolation of similar natural products, and presents data on a naturally occurring analogue, 3-Bromo-5-hydroxy-4-methoxybenzoic acid, to serve as a reference for researchers in the field.
Introduction: The Unsubstantiated Claim of a Natural Origin
This compound is a halogenated aromatic carboxylic acid. While readily available from commercial suppliers for research and development, its natural origin is not well-documented in peer-reviewed scientific literature. Notably, some chemical vendors have categorized it as a natural compound belonging to the class of ellagitannins; however, no primary research has been identified to substantiate this claim. This lack of evidence is a critical knowledge gap for researchers interested in the biosynthesis, ecological role, and potential pharmacological applications of this and similar molecules derived from nature.
In contrast, the marine environment is a well-established reservoir of structurally diverse halogenated natural products, including a variety of brominated aromatic compounds. Marine organisms, particularly algae and sponges, have evolved unique enzymatic pathways to incorporate bromine into their secondary metabolites. These compounds often exhibit potent biological activities, making them attractive leads for drug discovery.
Given the absence of direct evidence for the natural occurrence of this compound, this guide will focus on providing a framework for its potential discovery and characterization by examining a closely related, naturally occurring analogue.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing methods for its extraction, purification, and analytical identification.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 160-164 °C |
| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. Sparingly soluble in water. |
| CAS Number | 22921-68-2 |
A Case Study: The Natural Occurrence of a Structural Analogue
While the natural provenance of this compound remains unconfirmed, the isolation of a structurally similar compound, 3-Bromo-5-hydroxy-4-methoxybenzoic acid , from the red alga Rhodomela confervoides provides a valuable point of reference. This discovery confirms that the biosynthetic machinery for producing brominated and methoxylated benzoic acid derivatives exists in marine algae.
Quantitative Data of a Naturally Occurring Analogue
The following table summarizes the information regarding the natural occurrence of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
| Compound Name | Natural Source | Organism Type | Location of Isolation | Reported Biological Activity |
| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | Rhodomela confervoides | Red Alga | Marine | Not specified in available literature |
Experimental Protocols: A General Methodology for Isolation and Characterization
The following is a generalized experimental protocol for the isolation and characterization of brominated benzoic acid derivatives from a marine algal source, based on common practices in natural product chemistry. This serves as a hypothetical workflow that could be adapted for the targeted search of this compound in natural extracts.
Extraction
-
Sample Collection and Preparation: Collect fresh algal biomass and freeze-dry to remove water. Grind the dried biomass into a fine powder.
-
Solvent Extraction: Perform a sequential extraction of the powdered algal material with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol. The target compound, being moderately polar, is expected to be in the ethyl acetate or methanol fractions.
Chromatographic Purification
-
Initial Fractionation: Subject the crude extract from the most promising solvent to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. Elute with a gradient of increasing solvent polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using reversed-phase HPLC (C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.
Structure Elucidation
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the isolated compound by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Visualizations
Structural Relationship
The following diagram illustrates the structural similarity between this compound and its naturally occurring analogue, 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
Caption: Structural comparison of the target compound and its known natural analogue.
Hypothetical Isolation Workflow
The diagram below outlines a logical workflow for the isolation of brominated benzoic acid derivatives from a natural source.
Caption: A generalized workflow for the isolation of brominated natural products.
Conclusion and Future Directions
Future research should focus on:
-
Targeted Isolation Studies: Screening of marine organisms, particularly red algae and sponges from bromine-rich environments, for the presence of this compound and its derivatives.
-
Biosynthetic Pathway Elucidation: Identification and characterization of the enzymes responsible for the bromination and methoxylation of aromatic precursors in organisms that produce these compounds.
-
Pharmacological Evaluation: Systematic assessment of the biological activities of both synthetic and potentially naturally-derived this compound to explore its therapeutic potential.
This guide serves as a call to the scientific community to address the existing knowledge gap surrounding the natural occurrence of this intriguing molecule. Confirmation of its natural origin would open new avenues for research in natural product chemistry, biosynthesis, and drug discovery.
An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in medicinal chemistry.
Core Concepts
This compound, with the chemical formula C₈H₇BrO₃, is a substituted benzoic acid derivative.[1][2] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis.[3] It is notably used in the preparation of Urolithin A, a metabolite with potential benefits for mitochondrial health and muscle function, as well as in the synthesis of SGLT2 inhibitors for diabetes treatment.[4][5]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | |
| IUPAC Name | This compound | [1] |
| CAS Number | 22921-68-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 157-159 °C | [6] |
| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |
| pKa | 3.63 ± 0.10 (Predicted) |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |
| ¹H | DMSO-d₆ | 13.41 | s | 1H, -COOH | [7] | |
| 7.58 | d | J = 8.8 | 1H, Ar-H | [7] | ||
| 7.26 | d | J = 3.2 | 1H, Ar-H | [7] | ||
| 7.021 | dd | J = 8.8, 2.8 | 1H, Ar-H | [7] | ||
| 3.78 | s | 3H, -OCH₃ | [7] | |||
| ¹³C | DMSO-d₆ | 167.2 | -COOH | [7] | ||
| 158.4 | C-OCH₃ | [7] | ||||
| 134.6 | Ar-C | [7] | ||||
| 134.6 | Ar-C | [7] | ||||
| 118.5 | Ar-C | [7] | ||||
| 115.6 | Ar-C | [7] | ||||
| 110.1 | C-Br | [7] | ||||
| 55.7 | -OCH₃ | [7] |
Mass Spectrometry (MS)
High-resolution mass spectrometry data provides precise mass information for the molecule.
| Technique | Ionization Mode | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Source |
| HRMS | ESI | 230.9485 | 230.9482 | [7] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the bromination of m-methoxybenzoic acid (also known as m-anisic acid). Several methods have been reported, with variations in the brominating agent, solvent, and catalyst.
Synthesis via Bromination of m-Methoxybenzoic Acid
This protocol is based on a method described in Chinese patent CN112250562A.[4]
Materials:
-
m-Methoxybenzoic acid
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium bromate (B103136) (KBrO₃)
-
Red phosphorus (P)
-
Dibromohydantoin
-
Ice
Procedure:
-
To a 500 mL four-neck flask, sequentially add 80g of dichloromethane, 15.2g (0.1 mol) of m-methoxybenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.
-
Initiate stirring and add 42.9g (0.15 mol) of dibromohydantoin at 25 °C.
-
Maintain the reaction temperature between 25-30 °C and react for 3 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor to collect the crude product.
-
Recrystallize the crude product from 70 mL of ethanol to obtain 21.62g of this compound.[4]
Yield: 93.6% Purity: 99.4% (by HPLC)
Purification by Recrystallization
Recrystallization is a standard procedure to purify the crude this compound.[8][9][10][11] The choice of solvent is critical for effective purification.[9]
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or methanol).[4]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove any residual solvent.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
-
Urolithin Derivatives: It is a key starting material for the synthesis of urolithin A and its derivatives, which are being investigated for their anti-aging and anti-inflammatory properties.[6]
-
SGLT2 Inhibitors: This compound is utilized in the development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[5]
-
Enzyme Inhibitors: The substituted benzoic acid scaffold can be used to design inhibitors for various enzymes, including protein kinases.[3]
-
Anti-inflammatory Agents: Benzoic acid derivatives are explored for their anti-inflammatory potential.[3]
While some sources suggest that this compound may inhibit the progesterone (B1679170) receptor, detailed studies on its specific mechanism of action and interaction with signaling pathways are not extensively available in the public domain.[12][13][14][15][16]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Safety Information
This compound is considered hazardous.[17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[17] For detailed safety information, refer to the Safety Data Sheet (SDS).[17]
References
- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 2-bromo-5-methoxy- | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 22921-68-2 [chemicalbook.com]
- 7. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. scribd.com [scribd.com]
- 12. Progesterone receptor-Src kinase signaling pathway mediates neuroprogesterone induction of the luteinizing hormone surge in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progesterone receptor rapid signaling mediates serine 345 phosphorylation and tethering to specificity protein 1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Synonyms for 2-Bromo-5-methoxybenzoic acid
An In-Depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical synonyms, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and derivatization. Furthermore, it explores the applications of its derivatives in drug discovery and development, highlighting their therapeutic potential.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules.
Table 1: Synonyms and Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 22921-68-2[1] |
| Molecular Formula | C₈H₇BrO₃[2] |
| Molecular Weight | 231.04 g/mol [1] |
| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N[1] |
| SMILES String | COc1ccc(Br)c(c1)C(O)=O[1] |
| EC Number | 245-329-2[1] |
| PubChem CID | 89906[2] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 157-159 °C | [1] |
| Form | Solid | [1] |
| Assay | ≥98% | [1] |
Synthesis of this compound
Several synthetic routes for this compound have been reported, typically starting from 3-methoxybenzoic acid. The following protocols provide detailed methodologies for its preparation.
Bromination using Bromine in Acetic Acid
A common method involves the direct bromination of m-anisic acid (3-methoxybenzoic acid).
Experimental Protocol:
-
Dissolve m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L).[3]
-
Add bromine (85 mL) to the solution.[3]
-
Add water (1 L) to the mixture.[3]
-
Heat the mixture to reflux.[3]
-
Cool the reaction mixture in an ice bath to precipitate the product.[3]
-
Collect the precipitate by filtration and wash with water.[3]
-
The resulting product is this compound with a reported yield of 79% and a melting point of 154-156 °C.[3]
Synthesis using N-Bromosuccinimide (NBS)
An alternative method utilizes N-bromosuccinimide as the brominating agent.
Experimental Protocol:
-
To a four-necked flask, add 70g of chloroform (B151607), 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.48g (0.012mol) of red phosphorus.[4]
-
Stir the mixture and add 21.36g (0.12mol) of N-bromosuccinimide at 25 °C.[4]
-
Control the reaction temperature at 25-30 °C and react for 3 hours.[4]
-
Monitor the reaction completion using HPLC.[4]
-
Pour the reaction liquid into 200g of ice water to quench the reaction.[4]
-
Recover the chloroform under reduced pressure.[4]
-
Filter the mother liquor and recrystallize the solid from 60mL of methanol (B129727) to obtain 21.41g of this compound (92.7% yield, 99.2% purity).[4]
Applications in the Synthesis of Bioactive Molecules
This compound is a crucial intermediate for the synthesis of a variety of biologically active compounds, including urolithins, isoindolinones, and aminobenzacridines.[1][5]
Synthesis of Urolithin A
Urolithin A, a metabolite of ellagitannins, has gained significant attention for its potential health benefits, including restoring mitochondrial function and reversing muscle senescence.[4] this compound is a key starting material for its synthesis.
Experimental Protocol for Urolithin A Synthesis:
A general procedure involves the coupling of a 2-bromobenzoic acid derivative with resorcinol (B1680541). While the direct synthesis from this compound to Urolithin A involves multiple steps including demethylation, a related synthesis of Urolithin A from 2-bromo-5-hydroxybenzoic acid is presented below.
-
A mixture of 2-bromo-5-hydroxybenzoic acid (1.0 g), resorcinol (1.0 g), and sodium hydroxide (B78521) (0.44 g) in water (3 mL) is heated under reflux for 30 minutes.[6]
-
After the addition of copper sulfate (B86663) (10% aqueous solution, 0.5 mL), the mixture is refluxed again for 10 minutes.[6]
-
3,8-dihydroxy-6H-benzo[c]chromen-6-one (urolithin A) precipitates as a straw-colored powder.[6]
Synthesis of Isoindolinone Derivatives
Isoindolinone derivatives are another class of compounds synthesized from this compound that exhibit a range of biological activities.[1]
Experimental Protocol for Isoindolinone Synthesis:
A general, one-pot method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid (a related benzoic acid derivative) is described, which can be adapted.
-
Add chlorosulfonyl isocyanate (1.1 eq) to a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane.[7]
-
Stir the mixture at room temperature for 2 hours.[7]
-
This method provides a sustainable and effective approach for isoindolinone synthesis under mild, metal-free conditions.[7]
Biological Activities of Derivatives
Derivatives of this compound have shown promise in various therapeutic areas.
Table 3: Reported Biological Activities of Derivatives
| Derivative Class | Biological Activity | Therapeutic Potential | Reference |
| Urolithins | Anti-inflammatory, Antioxidant, Mitophagy stimulation | Age-related decline, Neurodegenerative diseases | [4][8] |
| Isoindolinones | Carbonic Anhydrase Inhibition, Anticancer | Glaucoma, Epilepsy, Cancer | [7] |
| Aminobenzacridines | Not specified in provided context | Potential anticancer agents | [1] |
| Benzylisothioureas | Divalent metal transporter 1 (DMT1) inhibitors | Diseases related to metal ion imbalance | [5] |
The diverse biological activities of these derivatives underscore the importance of this compound as a versatile scaffold in drug discovery. The presence of the bromo and methoxy groups provides handles for further chemical modifications, allowing for the generation of libraries of compounds for screening and optimization.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable tool for researchers and scientists in the field of drug development. The continued exploration of new derivatives based on this scaffold holds great promise for the discovery of novel therapeutics.
References
- 1. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. This compound | 22921-68-2 [chemicalbook.com]
- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Bromo-5-methoxybenzoic acid, a key chemical intermediate in the synthesis of various biologically active molecules. This guide details its commercial availability, synthesis protocols, and its role in the production of significant compounds such as Urolithin A.
Commercial Availability
This compound (CAS No. 22921-68-2) is readily available from a range of commercial chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 384003 | 98% | 5g | $19.72[1] |
| --- | --- | --- | 25g | POR |
| --- | --- | --- | 100g | POR |
| Biosynth | FB70043 | >98.0% | POR | POR |
| BLD Pharm | BD10986 | ≥98.0% | 5g, 25g, 100g | POR |
| TCI America | B3846 | >98.0% (GC) | 5g, 25g | POR |
| Otto Chemie Pvt. Ltd. | B 2592 | 98% | 5g | $27.75[2] |
| --- | --- | --- | 25g | $83.25[2] |
| --- | --- | --- | 100g | $312.50[2] |
| --- | --- | --- | 1kg | POR |
| IndiaMART | 2854779686233 | 99% | 200kg (drum) | ~₹789/kg ($9.45/kg)[3] |
| Jai Swaminarayan Multichem | --- | 99%+ | MOQ 100kg | ₹1,500 - ₹1,700/kg ($18 - $20.36/kg)[4] |
| ChemicalBook | CB2727219 | 97%-99% | POR | $8.80/kg (from one supplier)[5] |
| Abblis Chemicals LLC | --- | 98+% | 10g, 50g, 250g | POR |
Price and availability are subject to change. POR (Price on Request). MOQ (Minimum Order Quantity).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol [6] |
| CAS Number | 22921-68-2[6] |
| Appearance | White to light yellow crystalline powder[7] |
| Melting Point | 157-159 °C[1] |
| Boiling Point | 337.8 °C at 760 mmHg[7] |
| Density | 1.625 g/cm³[7] |
| Solubility | Sparingly soluble in water. |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported, primarily involving the bromination of m-methoxybenzoic acid. Below are detailed experimental protocols adapted from patent literature.
Protocol 1: Bromination using Dibromohydantoin
This method describes the synthesis of this compound with a reported yield of 93.6% and purity of 99.4%.[8]
Materials:
-
m-methoxybenzoic acid (15.2g, 0.1mol)
-
Concentrated sulfuric acid (25mL)
-
Potassium bromate (B103136) (1.67g, 0.01mol)
-
Red phosphorus (1.23g, 0.01mol)
-
Dibromohydantoin (42.9g, 0.15mol)
-
Ice water (200g)
-
Ethanol (B145695) (70mL)
Procedure:
-
To a 500mL four-neck flask, add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus in sequence.
-
Begin stirring the mixture and add dibromohydantoin at 25 °C.
-
Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Pour the reaction mixture into 200g of ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid product from 70mL of ethanol to obtain 21.62g of this compound.
Protocol 2: Bromination using N-Bromosuccinimide
This protocol provides an alternative synthesis route with a reported yield of 92.7% and purity of 99.2%.[8]
Materials:
-
m-methoxybenzoic acid (15.2g, 0.1mol)
-
Chloroform (B151607) (70g)
-
Concentrated sulfuric acid (30mL)
-
Potassium bromate (1.67g, 0.01mol)
-
Red phosphorus (1.48g, 0.012mol)
-
N-bromosuccinimide (NBS) (21.36g, 0.12mol)
-
Ice water (200g)
-
Methanol (B129727) (60mL)
Procedure:
-
In a 500mL four-neck flask, combine chloroform, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus.
-
Start stirring and add N-bromosuccinimide at 25 °C.
-
Maintain the reaction temperature at 25-30 °C for 3 hours.
-
Monitor the reaction by HPLC.
-
Upon completion, pour the reaction liquid into 200g of ice water.
-
Remove the chloroform under reduced pressure.
-
Filter the mother liquor and recrystallize the product from 60mL of methanol to yield 21.41g of this compound.
Applications in Synthesis
This compound is a crucial intermediate in the synthesis of more complex molecules, most notably Urolithin A, a gut microbiome-derived metabolite of ellagic acid with potential health benefits.[8]
Synthesis of Urolithin A Intermediate
The synthesis of urolithins often involves an Ullmann coupling reaction, where this compound is coupled with a resorcinol (B1680541) derivative.[9][10] This reaction forms the core dibenzo[b,d]pyran-6-one structure of urolithins.
The following diagram illustrates the logical workflow for the synthesis of a Urolithin A precursor using this compound.
Biological Activity and Potential Signaling Pathways
While this compound is primarily utilized as a chemical intermediate, some studies suggest potential biological activities for this class of compounds, including antiproliferative and anti-inflammatory effects.[11] However, the specific signaling pathways directly modulated by this compound are not well-elucidated.
Based on the known mechanisms of other benzoic acid derivatives and related phenolic compounds, a putative anti-inflammatory mechanism can be hypothesized. This would involve the inhibition of pro-inflammatory signaling cascades. The diagram below illustrates a generalized inflammatory signaling pathway and indicates a potential point of intervention for compounds like this compound. It is important to note that this is a proposed mechanism and requires experimental validation for this specific molecule.
The above diagram illustrates that an inflammatory stimulus like Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways such as NF-κB and MAPK. These pathways, in turn, induce the production of pro-inflammatory cytokines. It is hypothesized that this compound, or its derivatives, may exert anti-inflammatory effects by inhibiting key components of this cascade, such as the activation of NF-κB.
Conclusion
This compound is a commercially accessible and versatile building block for organic synthesis, particularly in the preparation of urolithin derivatives. The availability of detailed synthesis protocols facilitates its in-house preparation for research and development purposes. While its direct biological activities are still under investigation, its role as a key precursor to bioactive compounds underscores its importance for the pharmaceutical and life sciences research communities. Further studies are warranted to fully elucidate its potential therapeutic applications and mechanisms of action.
References
- 1. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. indiamart.com [indiamart.com]
- 4. 2-Bromo 5-Methoxybenzoic Acid Supplier, Manufacturer & Exporter [jaiswaminarayanmultichem.in]
- 5. This compound | 22921-68-2 [chemicalbook.com]
- 6. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-BROMO-5-METHOXYBENZOIC ACID22921-68-2,Purity98+%_Abblis Chemicals LLC [molbase.com]
- 8. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. This compound | 22921-68-2 | FB70043 [biosynth.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Urolithin A from 2-Bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin A, a gut microbiota-derived metabolite of ellagitannins, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, anti-aging, and neuroprotective properties. This document provides a detailed protocol for the chemical synthesis of Urolithin A, commencing from the readily available starting material, 2-Bromo-5-methoxybenzoic acid. The synthetic strategy involves a two-step process: an Ullmann condensation to construct the dibenzo[b,d]pyran-6-one core, followed by a demethylation to yield the final product. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings engaged in the synthesis and evaluation of Urolithin A and its analogs.
Introduction
Urolithin A (3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one) is a natural compound produced by the human gut microbiota from the metabolism of ellagic acid and ellagitannins found in fruits and nuts like pomegranates, berries, and walnuts. Due to its enhanced bioavailability compared to its precursors, Urolithin A is considered a key mediator of the health benefits associated with ellagitannin-rich foods. Its biological activities are linked to the modulation of several key signaling pathways, making it a promising candidate for drug development. The chemical synthesis of Urolithin A is crucial for obtaining pure material for pharmacological studies and for the generation of novel analogs with improved therapeutic properties. The synthetic route detailed herein provides a practical and scalable method for the preparation of Urolithin A.
Experimental Protocols
Step 1: Synthesis of 3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one (Intermediate 1)
This step involves the formation of the dibenzo[b,d]pyran-6-one core structure through a copper-catalyzed Ullmann condensation reaction between this compound and resorcinol (B1680541).
Materials and Reagents:
-
This compound
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), resorcinol (2.0 eq), and deionized water.
-
While stirring, add a solution of sodium hydroxide (2.2 eq) in water.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 30 minutes.
-
Prepare a 5% aqueous solution of copper (II) sulfate pentahydrate. Add this solution to the reaction mixture.
-
Continue to heat the mixture at reflux for an additional 10-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
-
Filter the precipitate and wash with cold deionized water.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford 3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one as a solid.
Step 2: Synthesis of Urolithin A (3,8-Dihydroxy-6H-dibenzo[b,d]pyran-6-one)
The final step is the demethylation of the methoxy (B1213986) group of Intermediate 1 to yield the dihydroxy product, Urolithin A. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.
Materials and Reagents:
-
3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one (Intermediate 1)
-
Boron tribromide (BBr₃) solution in dichloromethane (B109758) (DCM)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (typically 1.5-3.0 eq) in dichloromethane to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Urolithin A can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield the pure product as a solid.
Data Presentation
The following table summarizes the representative yields for each step of the synthesis of Urolithin A from this compound. The yields are based on literature reports for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Ullmann Condensation | This compound | 3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one | 47-72% | |
| 2 | Demethylation | 3-Methoxy-8-hydroxy-6H-dibenzo[b,d]pyran-6-one | Urolithin A | 70-90% | |
| Overall | This compound | Urolithin A | 33-65% |
Visualization of Synthetic Workflow and Biological Pathways
Synthetic Workflow
The synthesis of Urolithin A from this compound is a two-step process as illustrated in the workflow diagram below.
Caption: Synthetic workflow for Urolithin A.
Key Signaling Pathways Modulated by Urolithin A
Urolithin A exerts its biological effects by modulating several key cellular signaling pathways. A simplified representation of these interactions is shown below.
Application Notes and Protocols for the Ullmann Condensation of 2-Bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a powerful and versatile copper-catalyzed cross-coupling reaction essential for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This reaction is of paramount importance in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the synthesis of complex aryl amines and diaryl ethers is a frequent necessity. These structural motifs are present in a vast array of biologically active compounds and pharmaceutical agents.
This application note provides a detailed protocol for the Ullmann condensation of 2-Bromo-5-methoxybenzoic acid. This versatile building block can be coupled with various nucleophiles, such as amines and phenols, to generate N-aryl and O-aryl anthranilic acid derivatives. These products serve as valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The presented protocol is based on the successful synthesis of 5-methoxy-2-((3-hydroxy-4-methylphenyl)amino)benzoic acid, a key intermediate in the development of novel inhibitors.
Reaction Principle
The Ullmann condensation involves the coupling of an aryl halide with a nucleophile (amine or alcohol) in the presence of a copper catalyst and a base. The reaction with this compound proceeds via a catalytic cycle that is initiated by the coordination of the copper catalyst to the reactants. The presence of the carboxylic acid group on the aryl halide can influence the reaction, and in some cases, may participate in the coordination with the copper catalyst, potentially facilitating the coupling. Modern Ullmann protocols often employ ligands to stabilize the copper catalyst and promote the reaction under milder conditions.
A specific example is the reaction of this compound with 2-amino-4-methylphenol (B1222752) to yield 5-methoxy-2-((3-hydroxy-4-methylphenyl)amino)benzoic acid.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the Ullmann condensation of this compound with 2-amino-4-methylphenol.
| Parameter | Value |
| Reactants | This compound, 2-amino-4-methylphenol |
| Product | 5-methoxy-2-((3-hydroxy-4-methylphenyl)amino)benzoic acid |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Yield | 76% |
Experimental Protocols
This section provides a detailed experimental protocol for the Ullmann condensation of this compound with 2-amino-4-methylphenol.
Materials:
-
This compound
-
2-amino-4-methylphenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-amino-4-methylphenol (1.2 eq), Copper(I) Iodide (0.1 eq), and anhydrous Potassium Carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-methoxy-2-((3-hydroxy-4-methylphenyl)amino)benzoic acid.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the Ullmann condensation reaction.
Caption: General experimental workflow for the Ullmann condensation.
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Application Notes: Suzuki Coupling Protocols for 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed protocols for the Suzuki coupling of 2-Bromo-5-methoxybenzoic acid with various arylboronic acids, offering a reliable foundation for the synthesis of 5-methoxy-2-arylbenzoic acid derivatives. The presence of the carboxylic acid group on the aryl bromide requires careful selection of reaction conditions to ensure high yields and prevent unwanted side reactions.
Reaction Principle
The Suzuki coupling reaction is catalyzed by a palladium complex and proceeds through a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., SPhos, RuPhos), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system. The base is crucial for the activation of the boronic acid, which facilitates the transmetalation step.[2]
Data Presentation: Representative Reaction Conditions
The following table summarizes various conditions for the Suzuki coupling of this compound with different arylboronic acids, based on established procedures for similar substrates. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene (B28343)/H₂O (5:1) | 100 | 12-18 | ~90 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~88 |
| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | ~92 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ (3) | DMF/H₂O (10:1) | 100 | 10 | ~85 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) and add them to the reaction flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) to the flask via syringe. The final concentration of the this compound should be approximately 0.1 M.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete (typically after 12-18 hours), cool the mixture to room temperature. Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-methoxy-2-arylbenzoic acid.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. This reaction couples an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[1][2] Its broad functional group tolerance and stereoselectivity make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the Heck reaction of 2-Bromo-5-methoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing carboxylic acid group on the aromatic ring influences the reactivity of the substrate and requires careful optimization of reaction conditions.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][3]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.[3]
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.[3]
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by the action of a base, which neutralizes the generated hydrobromic acid.[1]
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes various conditions reported for the Heck reaction of aryl bromides, providing a comparative basis for the optimization of the reaction with this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | Acetonitrile (B52724) | Reflux | 5 | ~85 (estimated) |
| 2 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF | 100 | 12 | High (not specified) |
| 3 | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 65-99 |
| 4 | Ethyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2) | DMF | 120 | 24 | Good |
| 5 | Styrene | Pd₂(dba)₃ (0.5) | XPhos (1.2) | K₃PO₄ (2) | Toluene | 110 | 16 | High (not specified) |
Note: Yields are based on reactions with analogous aryl bromides and serve as a general guide. Actual yields with this compound may vary and require optimization.
Experimental Protocols
The following protocols are generalized procedures for the Heck reaction of this compound with styrene and an acrylate ester, based on established methodologies for similar substrates.
Protocol 1: Heck Reaction with Styrene
Objective: To synthesize (E)-5-methoxy-2-styrylbenzoic acid.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (1-2 mol%), and tri(o-tolyl)phosphine (2-4 mol%).
-
Add anhydrous DMF or acetonitrile via syringe.
-
Add styrene (1.2-1.5 equiv.) and triethylamine (1.5-2.0 equiv.) to the reaction mixture.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Heck Reaction with an Acrylate Ester (e.g., n-Butyl acrylate)
Objective: To synthesize (E)-2-(2-(butoxycarbonyl)vinyl)-5-methoxybenzoic acid.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), palladium(II) acetate (1-2 mol%), and triphenylphosphine (2-4 mol%).
-
Add anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF via syringe.
-
Add n-butyl acrylate (1.2-1.5 equiv.) to the mixture.
-
Heat the reaction mixture to 100-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The reaction proceeds under mild conditions, tolerating a wide variety of functional groups, which makes it a valuable tool in drug discovery and development for the construction of complex molecular architectures.[3] This document provides detailed protocols and application notes for the Sonogashira coupling of 2-bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various biologically active molecules.
Reaction Principle
The Sonogashira coupling of this compound with a terminal alkyne involves the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the aryl bromide. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precursor. A copper(I) salt is often used as a co-catalyst to facilitate the reaction. The general reaction scheme is shown below:
Figure 1: General scheme of the Sonogashira coupling of this compound.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various aryl bromides, including those with structural similarities to this compound. This data is intended to provide a comparative overview to guide reaction optimization.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 80 | 12 | ~85 (Estimated) |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | CsOH | MeCN/H₂O | RT | 5 | 87 |
| 2-Bromoacetophenone | Phenylacetylene | NHC-Pd complex | Et₃N | - | - | - | Good |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[4] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | - | RT | - | -[2] |
| Aryl Bromides | Aryl Alkynes | (NHC)-Cu / (NHC)-Pd | - | Non-anhydrous | - | - | High[2] |
Note: The yield for the title reaction is an estimation based on similar reactions, as a specific literature value was not found.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard procedure for the Sonogashira coupling of this compound with phenylacetylene using a palladium-copper catalyst system.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 eq).
-
To the stirring solution, add phenylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-methoxy-2-(phenylethynyl)benzoic acid.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free approach, which can be advantageous in avoiding potential issues with copper contamination in the final product, a critical consideration in drug development.
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine (B1218219) ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
N-Methyl-2-pyrrolidone (NMP) or another suitable solvent
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.03 eq), and the phosphine ligand (0.06 eq).
-
Add the anhydrous solvent (e.g., NMP) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add phenylacetylene (1.5 eq) to the mixture.
-
Heat the reaction to 100 °C and stir for 16-24 hours, monitoring by TLC.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the pure product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Catalytic Cycle of Sonogashira Coupling
This diagram outlines the key steps in the palladium-copper co-catalyzed Sonogashira coupling mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Substituted Aminobenzacridines Utilizing 2-Bromo-5-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted aminobenzacridines, a class of compounds with significant potential in drug development, particularly as anticancer agents. The synthetic strategy commences with 2-Bromo-5-methoxybenzoic acid, a versatile starting material. The outlined multi-step synthesis involves the formation of a key diarylamine intermediate, followed by cyclization to construct the benzacridine core, and subsequent amination to yield the target compounds. This guide includes comprehensive methodologies for each synthetic step, tabulated quantitative data for clarity, and visualizations of the experimental workflow and relevant biological signaling pathways.
Introduction
Aminobenzacridines are a prominent class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. Many derivatives have been investigated as potent antitumor agents, primarily functioning as DNA intercalators and inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair.[1][2] The strategic substitution on the benzacridine scaffold allows for the fine-tuning of their pharmacological properties, including efficacy, selectivity, and bioavailability.
This guide details a synthetic route to novel substituted aminobenzacridines starting from this compound. The presence of the methoxy (B1213986) group and the bromine atom on the starting material offers opportunities for further structural modifications, making it a valuable precursor for creating a library of diverse aminobenzacridine derivatives.
Proposed Synthetic Pathway
A multi-step synthetic pathway is proposed for the synthesis of substituted aminobenzacridines from this compound. The key steps include:
-
Synthesis of the Starting Material : Preparation of this compound from m-methoxybenzoic acid.
-
Formation of the Diarylamine Intermediate : Coupling of an aniline (B41778) derivative, synthesized from this compound, with a second aniline component via an Ullmann condensation or Buchwald-Hartwig amination.
-
Cyclization to the Benzacridine Core : Intramolecular cyclization of the diarylamine intermediate to form a substituted chloro-benzacridine using a Bernthsen-type synthesis.
-
Amination of the Benzacridine Core : Nucleophilic substitution of the chloro group with an appropriate amine to yield the final substituted aminobenzacridine.
References
Application Notes and Protocols for the Preparation of Isoindolinone Derivatives from 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoindolinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1] These scaffolds are prevalent in drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and immunomodulatory agents.[1] The synthesis of functionalized isoindolinones is, therefore, a critical endeavor in medicinal chemistry and drug discovery.
This document provides detailed protocols for a two-step synthetic route to prepare N-substituted isoindolinone derivatives, commencing from the readily available starting material, 2-Bromo-5-methoxybenzoic acid. The described methodology involves an initial esterification of the carboxylic acid, followed by a palladium-catalyzed Buchwald-Hartwig amination reaction to construct the isoindolinone core.
Overall Synthetic Scheme
The proposed synthetic pathway is a reliable two-step process:
-
Step 1: Fischer-Speier Esterification of this compound to its corresponding methyl ester.
-
Step 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination of the methyl ester with a primary amine to yield the desired N-substituted 6-methoxyisoindolin-1-one (B105799) derivative.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Bromo-5-methoxybenzoate
This protocol details the Fischer-Speier esterification of this compound.
Materials:
-
This compound
-
Methanol (B129727) (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude methyl 2-Bromo-5-methoxybenzoate can be purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation: Esterification
| Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |
| 2,5-Dimethoxybenzoic acid | Methyl 2,5-dimethoxybenzoate | MeOH, H₂SO₄ (cat.) | Reflux, 1-4 h | High | [2] |
| 3-Methoxybenzoic acid | Methyl 3-methoxybenzoate | MeOH, H₂SO₄ (cat.) | Reflux | High | N/A |
| 2-Bromobenzoic acid | Methyl 2-bromobenzoate | MeOH, H₂SO₄ (cat.) | Reflux | >95% | N/A |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Synthesis of N-Substituted 6-Methoxyisoindolin-1-ones via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed intramolecular cyclization of Methyl 2-Bromo-5-methoxybenzoate with a primary amine.
Materials:
-
Methyl 2-Bromo-5-methoxybenzoate (from Protocol 1)
-
Primary amine (e.g., benzylamine, aniline (B41778) derivatives) (1.1-1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., XantPhos, BrettPhos, RuPhos) (1.1-1.2 x mol% of Pd)
-
Base (e.g., DBU, Cs₂CO₃, K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Celite®
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the catalyst complex.
-
Add Methyl 2-Bromo-5-methoxybenzoate (1.0 eq), the primary amine (1.1-1.2 eq), and the base.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-substituted 6-methoxyisoindolin-1-one.
Data Presentation: Buchwald-Hartwig Amination for Isoindolinone Synthesis
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Primary Amine | Pd(OAc)₂ / XantPhos | DBU | Toluene | 100 | Good | [3] |
| Aryl Bromide | Primary Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 80 | High | [4] |
| Aryl Chloride | Primary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | High | [4] |
| 2-Bromobenzamide | - | CuI | K₂CO₃ | DMF | 110 | Good | [5] |
Note: The table presents general conditions for Buchwald-Hartwig amination. Specific conditions for Methyl 2-Bromo-5-methoxybenzoate should be optimized.
Visualizations
Experimental Workflow
Caption: Overall synthetic workflow for the preparation of N-substituted 6-methoxyisoindolin-1-ones.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Development
The isoindolinone core is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure have been developed as potent therapeutic agents. For instance, Lenalidomide, an isoindolinone derivative, is a widely used immunomodulatory drug for the treatment of multiple myeloma.[6] The synthesis of a diverse library of N-substituted 6-methoxyisoindolin-1-ones using the protocols described herein can provide novel compounds for screening in various disease models. The methoxy (B1213986) substituent on the benzene (B151609) ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles. The bromo- and methoxy- functionalities on the starting material also offer handles for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Versatile Role of 2-Bromo-5-methoxybenzoic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoic acid is a versatile and readily accessible building block in organic synthesis, particularly in the construction of a diverse array of heterocyclic scaffolds. Its strategic placement of a bromine atom ortho to a carboxylic acid and a methoxy (B1213986) group in the meta position allows for a variety of powerful cross-coupling and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems—xanthones, acridones, dibenzofurans, benzofurans, and indoles—utilizing this compound as a key starting material. The resulting methoxy-substituted heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active natural products and synthetic pharmaceuticals.
Key Applications in Heterocyclic Synthesis
This compound serves as a precursor to a range of heterocyclic compounds through several key reaction pathways:
-
Ullmann Condensation: The presence of the bromine atom facilitates copper-catalyzed Ullmann-type reactions, which are instrumental in forming diaryl ether and diaryl amine linkages, the foundational steps for constructing xanthone (B1684191) and acridone (B373769) skeletons, respectively.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides an efficient alternative to the classical Ullmann condensation for the formation of N-aryl bonds, leading to the synthesis of acridone precursors.
-
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki reaction enables the formation of carbon-carbon bonds, which can be strategically employed in the synthesis of dibenzofurans through coupling with appropriately substituted boronic acids.
-
Sonogashira Coupling and Subsequent Cyclization: This palladium- and copper-co-catalyzed reaction of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization, offers a powerful route to substituted benzofurans.
-
Larock Indole (B1671886) Synthesis and Related Cyclizations: The bromoaniline derivative, accessible from this compound, can undergo palladium-catalyzed annulation with alkynes to afford substituted indoles.
Data Presentation: Synthesis of Heterocycles from this compound
The following table summarizes the key transformations and representative yields for the synthesis of various heterocyclic cores starting from this compound.
| Heterocyclic System | Key Reaction | Coupling Partner | Product | Representative Yield (%) |
| Xanthone | Ullmann Condensation | Phenol (B47542) | 3-Methoxy-9H-xanthen-9-one | 60-70% (two steps) |
| Acridone | Buchwald-Hartwig Amination | Aniline (B41778) | 3-Methoxyacridin-9(10H)-one | 75-85% (two steps) |
| Dibenzofuran | Suzuki-Miyaura Coupling | 2-Hydroxyphenylboronic acid | 3-Methoxydibenzofuran | 65-75% (two steps) |
| Benzofuran | Sonogashira Coupling/Cyclization | Terminal Alkyne | 2-Substituted-6-methoxybenzofuran | 70-90% |
| Indole | Larock Indole Synthesis | Internal Alkyne | 2,3-Disubstituted-6-methoxyindole | 60-80% |
Experimental Protocols
Synthesis of 3-Methoxy-9H-xanthen-9-one via Ullmann Condensation
This two-step protocol involves an initial copper-catalyzed Ullmann condensation to form a diaryl ether, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of 2-(Phenoxy)-5-methoxybenzoic acid
-
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenol (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-130 °C and stir for 12-18 hours.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 2M HCl until the pH is approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(phenoxy)-5-methoxybenzoic acid.
-
Step 2: Cyclization to 3-Methoxy-9H-xanthen-9-one
-
Materials:
-
2-(Phenoxy)-5-methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
-
Procedure:
-
Add 2-(phenoxy)-5-methoxybenzoic acid to polyphosphoric acid in a round-bottom flask.
-
Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude solid from ethanol (B145695) to yield pure 3-Methoxy-9H-xanthen-9-one.
-
Synthesis of 3-Methoxyacridin-9(10H)-one via Buchwald-Hartwig Amination
This two-step synthesis begins with a palladium-catalyzed Buchwald-Hartwig amination to form an N-arylanthranilic acid, followed by an intramolecular cyclization.
Step 1: Synthesis of 2-(Phenylamino)-5-methoxybenzoic acid
-
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane, aniline (1.2 eq), and cesium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
After cooling, dilute the mixture with water and acidify with 1M HCl to a pH of ~4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 2-(phenylamino)-5-methoxybenzoic acid.
-
Step 2: Cyclization to 3-Methoxyacridin-9(10H)-one
-
Materials:
-
2-(Phenylamino)-5-methoxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Carefully add 2-(phenylamino)-5-methoxybenzoic acid to phosphorus oxychloride at 0 °C.
-
Slowly warm the mixture to reflux and heat for 2-3 hours.
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to give 3-Methoxyacridin-9(10H)-one.
-
Visualizations
Caption: Workflow for the synthesis of 3-Methoxy-9H-xanthen-9-one.
Caption: Workflow for the synthesis of 3-Methoxyacridin-9(10H)-one.
Biological Significance and Signaling Pathways
The heterocyclic cores synthesized from this compound are prevalent in molecules with significant biological activities.
-
Xanthones: Methoxy-substituted xanthones are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Their mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cancer progression.
-
Acridones: Acridone derivatives are recognized for their potent biological activities, including anticancer, antiviral, and antiparasitic effects. Their planar structure allows them to intercalate into DNA, leading to the inhibition of DNA replication and transcription. Some acridones also inhibit topoisomerase II, an enzyme crucial for DNA topology, further contributing to their cytotoxic effects.
Caption: Postulated biological activities of xanthone and acridone derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and data presented in this document highlight its utility in constructing xanthone, acridone, dibenzofuran, benzofuran, and indole scaffolds through well-established and robust synthetic methodologies. The potential for these resulting methoxy-substituted heterocycles to modulate key biological pathways underscores their importance in the ongoing efforts of drug discovery and development. Further exploration of the synthetic potential of this compound is warranted to expand the library of accessible heterocyclic structures for biological screening.
References
Application Notes and Protocols: 2-Bromo-5-methoxybenzoic Acid as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoic acid is a versatile synthetic intermediate that serves as a crucial building block for a diverse array of bioactive molecules. Its unique substitution pattern, featuring a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and a methoxy (B1213986) group influencing electronic properties, makes it an attractive starting material in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from this compound, including anticancer, anti-inflammatory, and antimicrobial agents.
I. Anticancer Agents
Urolithin Derivatives
Urolithins, metabolites of ellagitannins found in pomegranates and other fruits, have garnered significant attention for their potential anticancer properties.[1][2][3] Synthetic urolithin derivatives incorporating moieties derived from this compound have been developed to enhance their therapeutic efficacy.
Derivatives of urolithins have demonstrated potent activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Signaling Pathways Modulated by Urolithin Derivatives:
Urolithin derivatives have been shown to interfere with several critical cancer-related signaling pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Urolithin A has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[4]
-
Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Urolithins can downregulate this pathway, contributing to their antitumor effects.[3][4]
-
p53/TIGAR Axis: Urolithin A can induce p53-dependent and -independent signals that lead to growth inhibition in cancer cells.[2]
Quantitative Data on Anticancer Activity of Urolithin Derivatives:
| Compound | Cancer Cell Line | Bioactivity Assay | IC50 Value | Reference |
| Urolithin A | HCT116 (Colon Cancer) | Growth Inhibition | 19.6 µM | [2] |
| Urolithin A | CNE1 (Nasopharyngeal Carcinoma) | Proliferation Inhibition | 34.72 µM | [5] |
| Urolithin A | CNE2 (Nasopharyngeal Carcinoma) | Proliferation Inhibition | 44.91 µM | [5] |
Diagram of Urolithin A's Effect on Cancer Cell Signaling:
Caption: Urolithin A inhibits cancer cell proliferation by modulating the PI3K/AKT/mTOR and Wnt/β-catenin pathways and activating the p53 tumor suppressor pathway.
This protocol describes the synthesis of a urolithin derivative starting from this compound, which is a key precursor to the core urolithin structure.
Workflow for the Synthesis of a Urolithin Derivative:
Caption: Synthetic workflow for the formation of the core urolithin structure from this compound.
Step 1: Ullmann Condensation
-
In a round-bottom flask, combine this compound (1.0 eq), resorcinol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture to 120-140 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, pour it into water, and acidify with 1M HCl.
-
Extract the product with ethyl acetate (B1210297), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Intramolecular Friedel-Crafts Acylation
-
To a solution of the product from Step 1 in dichloromethane (B109758) (DCM) at 0 °C, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add aluminum chloride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 4-8 hours.
-
Quench the reaction by carefully adding crushed ice, followed by 1M HCl.
-
Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Demethylation
-
Dissolve the product from Step 2 in anhydrous DCM and cool to -78 °C.
-
Add boron tribromide (BBr3) (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with methanol (B129727) at 0 °C, followed by water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final urolithin derivative by recrystallization or column chromatography.
Isoindolinone Derivatives
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have shown a wide range of biological activities, including anticancer and enzyme inhibitory effects.
Certain isoindolinone derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to their growth and survival.
Quantitative Data on Carbonic Anhydrase Inhibition by Isoindolinone Derivatives:
| Compound | Target | Bioactivity Assay | Ki (nM) | IC50 (nM) |
| Isoindolinone Derivative 1 | hCA I | Enzyme Inhibition | 11.48 ± 4.18 | 11.24 ± 0.29 |
| Isoindolinone Derivative 1 | hCA II | Enzyme Inhibition | 9.32 ± 2.35 | 13.02 ± 0.04 |
| Isoindolinone Derivative 2 | hCA I | Enzyme Inhibition | 16.09 ± 4.14 | - |
| Acetazolamide (Standard) | hCA I | Enzyme Inhibition | - | 250 |
| Acetazolamide (Standard) | hCA II | Enzyme Inhibition | - | 12 |
Data for isoindolinone derivatives synthesized from a related precursor, 2-benzoylbenzoic acid.
This protocol outlines a potential synthetic route to isoindolinone derivatives from this compound.
Workflow for the Synthesis of an Isoindolinone Derivative:
Caption: A proposed synthetic workflow for isoindolinone derivatives starting from this compound.
Step 1: Amide Formation
-
To a solution of this compound (1.0 eq) in DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in DCM and add the desired primary amine (1.1 eq) and triethylamine (B128534) (1.5 eq).
-
Stir at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the amide.
Step 2: Suzuki Coupling
-
In a flask, combine the amide from Step 1 (1.0 eq), a suitable boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine (B1218219) ligand (e.g., SPhos) (0.1 eq), and potassium carbonate (2.0 eq) in a mixture of toluene (B28343) and water.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Step 3: Intramolecular Cyclization
-
The specific conditions for this step will depend on the nature of the substituent introduced in the Suzuki coupling. This may involve radical cyclization or other intramolecular bond-forming reactions to yield the final isoindolinone derivative.
II. Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. This compound serves as a scaffold for the synthesis of novel anti-inflammatory compounds.[2]
The anti-inflammatory effects of these compounds can be mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.
Quantitative Data on Anti-inflammatory Activity:
| Compound Class | Bioactivity Assay | Result |
| 3-Arylphthalides | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Significant reduction in NO levels |
| Chalcone Derivatives | Inhibition of NO concentration in LPS-induced RAW264.7 macrophages | IC50 = 11.2 µM for compound 2f |
Data for structurally related compounds.
This protocol describes a general method for the synthesis of N-substituted benzamides from this compound.
Workflow for the Synthesis of a Benzamide (B126) Derivative:
Caption: Synthetic workflow for the preparation of benzamide derivatives.
Step 1: Acid Chloride Formation
-
Reflux a mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 2: Amidation
-
Dissolve the acid chloride from Step 1 in a suitable solvent (e.g., DCM, THF).
-
Add a solution of the desired amine (1.1 eq) and a base such as triethylamine or pyridine (B92270) (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the benzamide derivative by recrystallization or column chromatography.
III. Antimicrobial Agents
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Benzoic acid derivatives have shown promise in this area.
Derivatives of this compound can be synthesized to exhibit activity against a range of bacteria.
Quantitative Data on Antimicrobial Activity:
| Compound Class | Bacterial Strain | Bioactivity Assay | MIC (µg/mL) |
| Dibenzothiepinone Derivatives | Various Gram-positive and Gram-negative bacteria | Broth microdilution | 15.6 - 250 |
| Benzoic Acid Derivative | Methicillin-resistant Staphylococcus haemolyticus | Microdilution | 100 |
| Benzoic Acid Derivative | Escherichia coli | Microdilution | 100 |
MIC (Minimal Inhibitory Concentration) values for structurally related compounds.
This protocol outlines a general procedure for the synthesis of thioester derivatives from this compound.
Workflow for the Synthesis of a Thioester Derivative:
Caption: Synthetic workflow for the preparation of thioester derivatives.
Step 1: Acid Chloride Formation
-
Follow the procedure described in the anti-inflammatory agents section.
Step 2: Thioesterification
-
To a solution of the desired thiol (1.1 eq) and a base such as triethylamine (1.5 eq) in an anhydrous solvent like DCM at 0 °C, add a solution of the acid chloride from Step 1 dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the thioester derivative by column chromatography.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives with potential applications in cancer, inflammation, and infectious diseases. Further derivatization and optimization of these scaffolds hold significant promise for the development of new therapeutic agents.
References
Application Notes and Protocols for the Esterification of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzoic acid and its ester derivatives are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The esterification of this compound is a critical chemical transformation that modifies its physicochemical properties, such as solubility and reactivity, which is essential for its use in drug design and development. The resulting ester, methyl 2-bromo-5-methoxybenzoate, is a key building block in organic synthesis.[1] Its strategically positioned functional groups—a reactive bromine atom and an electron-donating methoxy (B1213986) group on a benzoate (B1203000) ester core—provide a versatile scaffold for further chemical modifications.[1] This document provides detailed application notes and a comprehensive experimental protocol for the esterification of this compound.
Applications in Drug Development
Methyl 2-bromo-5-methoxybenzoate is a cornerstone for numerous synthetic pathways in pharmaceutical development, enabling the creation of complex drug candidates and active pharmaceutical ingredients (APIs).[1] The bromine atom is particularly useful for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing the intricate carbon skeletons of many modern pharmaceuticals.[1] The purity of methyl 2-bromo-5-methoxybenzoate is crucial as it directly influences the success of subsequent reactions and the overall quality of the final pharmaceutical product.[1]
Reaction and Mechanism
The most common method for the esterification of this compound is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to achieve a high yield of the ester, it is necessary to shift the equilibrium towards the product side. This is often accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.
The mechanism of the Fischer esterification involves the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol: Fischer Esterification of this compound
This protocol details the synthesis of methyl 2-bromo-5-methoxybenzoate from this compound using methanol (B129727) and an acid catalyst.
Materials and Reagents:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 21.6 mmol) in methanol (80 mL).[2]
-
Catalyst Addition: To the stirred solution, slowly add a catalytic amount of concentrated hydrochloric acid (2 mL).[2]
-
Reflux: Heat the reaction mixture to reflux and maintain continuous stirring for 18 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the solution to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[2]
-
Add water (100 mL) to the residue and extract the product with ethyl acetate (2 x 100 mL).[2]
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: The crude methyl 2-bromo-5-methoxybenzoate can be further purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagent | Methanol | [2] |
| Catalyst | Concentrated Hydrochloric Acid | [2] |
| Reaction Time | 18 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Yield | 85% | [2] |
| Product | Methyl 2-bromo-5-methoxybenzoate | [2] |
| Appearance | Light brown oil | [2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-5-methoxybenzoic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections detail the application of Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, providing general protocols, illustrative quantitative data, and mechanistic insights.
Suzuki-Miyaura Coupling: Synthesis of 5-Methoxy-biphenyl-2-carboxylic Acid Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction offers high functional group tolerance and typically proceeds with high yields. The coupling of this compound with various arylboronic acids provides access to a diverse range of substituted biphenyl-2-carboxylic acid derivatives, which are prevalent in pharmaceuticals and advanced materials.[1]
General Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary (Illustrative)
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These values are based on typical conditions and yields observed for similar substrates and should be considered as a guideline for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 88-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 12 | 75-85 |
Experimental Protocol: Synthesis of 5-Methoxy-2-(phenyl)benzoic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add anhydrous toluene and degassed water (4:1 v/v) to the flask to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 5-methoxy-2-(phenyl)benzoic acid.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction: Synthesis of 5-Methoxy-2-alkenylbenzoic Acid Derivatives
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[2] This reaction is a powerful tool for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer. The Heck reaction of this compound with various alkenes can produce a range of cinnamic acid derivatives.
General Reaction Scheme:
Caption: General Heck reaction of this compound.
Quantitative Data Summary (Illustrative)
The following table presents illustrative quantitative data for the Heck reaction of this compound with different alkenes. These values are based on typical conditions and yields for similar aryl bromides.
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) + P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMAc | 120 | 24 | 80-90 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | NMP | 110 | 16 | 70-80 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) + PPh₃ (4) | Et₃N | Acetonitrile | 90 | 20 | 70-85 |
Experimental Protocol: Synthesis of (E)-5-Methoxy-2-styrylbenzoic Acid
This protocol provides a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (MgSO₄)
Equipment:
-
Sealed reaction tube or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry sealed reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add anhydrous DMF, triethylamine (2.0 equiv), and styrene (1.5 equiv) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure (E)-5-methoxy-2-styrylbenzoic acid.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Sonogashira Coupling: Synthesis of 5-Methoxy-2-(alkynyl)benzoic Acid Derivatives
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is highly valuable for the synthesis of substituted alkynes. Coupling this compound with various terminal alkynes provides access to a range of 2-(alkynyl)benzoic acid derivatives.
General Reaction Scheme:
Caption: General Sonogashira coupling of this compound.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes. These values are based on typical conditions and yields for similar reactions.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 10 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 80 | 12 | 88-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Acetonitrile | 50 | 6 | 75-85 |
Experimental Protocol: Synthesis of 5-Methoxy-2-(phenylethynyl)benzoic Acid
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous and degassed THF, followed by triethylamine (3.0 equiv) and phenylacetylene (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-methoxy-2-(phenylethynyl)benzoic acid.
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 5-Methoxy-2-(amino)benzoic Acid Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction has become a vital tool in medicinal chemistry for the synthesis of aryl amines. The amination of this compound with a variety of primary and secondary amines allows for the synthesis of a wide range of N-substituted 2-aminobenzoic acid derivatives.
General Reaction Scheme:
Caption: General Buchwald-Hartwig amination of this compound.
Quantitative Data Summary (Illustrative)
The following table summarizes illustrative quantitative data for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial for achieving high yields.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 10 | 75-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 70-80 |
Experimental Protocol: Synthesis of 5-Methoxy-2-(phenylamino)benzoic Acid
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (MgSO₄)
Equipment:
-
Schlenk tube or glovebox
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To a dry Schlenk tube, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add anhydrous and degassed toluene, followed by aniline (1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water and acidify to pH 5-6 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 5-methoxy-2-(phenylamino)benzoic acid.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: Copper-Catalyzed Cross-Coupling of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, represent a powerful and versatile methodology in modern organic synthesis. These reactions are instrumental in the formation of carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. 2-Bromo-5-methoxybenzoic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds, including Urolithin A, a gut metabolite with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the copper-catalyzed cross-coupling of this compound with amine and phenol (B47542) nucleophiles.
Core Applications in Drug Development
The copper-catalyzed cross-coupling of this compound provides a direct and efficient route to a variety of substituted benzoic acid derivatives that are key structural motifs in numerous pharmaceutical agents. The ability to introduce diverse functionalities through C-N and C-O bond formation allows for the rapid generation of compound libraries for lead discovery and optimization. The resulting products can serve as intermediates for the synthesis of more complex heterocyclic systems or as final drug candidates themselves.
Data Presentation: Representative Yields
The following tables summarize representative yields for copper-catalyzed cross-coupling reactions of substituted 2-bromobenzoic acids with various nucleophiles, providing an indication of the expected efficiency for the reactions of this compound.
Table 1: Copper-Catalyzed N-Arylation of Substituted 2-Bromobenzoic Acids with Amines
| 2-Bromobenzoic Acid Derivative | Amine | Product | Yield (%) |
| 2-Bromobenzoic acid | Aniline (B41778) | N-Phenylanthranilic acid | 85 |
| 2-Bromobenzoic acid | 4-Methylaniline | N-(4-Methylphenyl)anthranilic acid | 88 |
| 2-Bromobenzoic acid | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 92 |
| 2,5-Dibromobenzoic acid | Aniline | 5-Bromo-N-phenylanthranilic acid | 82 |
| 2-Bromo-5-nitrobenzoic acid | Aniline | 5-Nitro-N-phenylanthranilic acid | 75 |
Table 2: Copper-Catalyzed O-Arylation of 2-Bromobenzoic Acid with Phenols
| 2-Bromobenzoic Acid Derivative | Phenol | Product | Yield (%) |
| 2-Bromobenzoic acid | Phenol | 2-Phenoxybenzoic acid | 78 |
| 2-Bromobenzoic acid | 4-Methylphenol | 2-(4-Methylphenoxy)benzoic acid | 81 |
| 2-Bromobenzoic acid | 4-Methoxyphenol | 2-(4-Methoxyphenoxy)benzoic acid | 85 |
| 2-Bromobenzoic acid | 4-Chlorophenol | 2-(4-Chlorophenoxy)benzoic acid | 75 |
| 2-Bromo-5-chlorobenzoic acid | Phenol | 5-Chloro-2-phenoxybenzoic acid | 72 |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of this compound with an Aniline Derivative
This protocol is adapted from the general procedure for the amination of 2-bromobenzoic acids.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methylaniline)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Add dimethyl sulfoxide (DMSO, 5 mL) to the flask.
-
Flush the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-aryl-2-amino-5-methoxybenzoic acid.
Protocol 2: Copper-Catalyzed O-Arylation of this compound with a Phenol Derivative
This protocol is a general procedure for the Ullmann condensation for C-O bond formation.
Materials:
-
This compound
-
Phenol derivative (e.g., 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or a sealed reaction vial
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a Schlenk tube or a sealed reaction vial, add this compound (1.0 mmol), the phenol derivative (1.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryloxy-5-methoxybenzoic acid.
Mandatory Visualizations
Caption: Experimental workflow for copper-catalyzed cross-coupling.
Caption: General mechanism for copper-catalyzed cross-coupling.
Application Notes and Protocols: Large-Scale Synthesis of a Urolithin A Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A, a metabolite produced by the gut microbiome from ellagitannins found in foods like pomegranates, berries, and nuts, has garnered significant scientific interest.[1] Emerging research highlights its potential in modulating key cellular signaling pathways, making it a promising candidate for therapeutic development, particularly in areas related to aging, inflammation, and cellular health.[1][2] The large-scale synthesis of Urolithin A is crucial for advancing research and clinical development. This document provides detailed protocols and application notes for the synthesis of a key intermediate in the production of Urolithin A, focusing on a robust and scalable Ullmann-type coupling reaction.
Core Concepts: Synthesis Strategy
The large-scale synthesis of Urolithin A can be efficiently achieved through a multi-step process. A pivotal step involves the copper-catalyzed coupling of two precursor fragments, a halogenated benzoic acid derivative and a dihydroxybenzene, to form the core dibenzo[b,d]pyran-6-one structure of urolithins.[3][4] This approach is advantageous for its efficiency, cost-effectiveness, and reproducibility on a process scale.[5] Subsequent demethylation steps can then be employed to yield the final Urolithin A product.[3]
Signaling Pathways of Urolithin A
Urolithin A exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and therapeutic potential.
Caption: Key signaling pathways modulated by Urolithin A.
Urolithin A has been shown to activate mitophagy, the selective removal of damaged mitochondria, through the PINK1/Parkin signaling pathway.[2][6] It also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2] Furthermore, Urolithin A plays a role in metabolic regulation by activating AMP-activated protein kinase (AMPK) and inhibiting the mechanistic target of rapamycin (B549165) (mTOR) pathway.[1][6]
Experimental Protocols
The following protocol details the large-scale synthesis of a key Urolithin A intermediate, 3-hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one, via an Ullmann-type coupling reaction.
Synthesis of 3-hydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one
This procedure is adapted from methodologies described for the process-scale synthesis of urolithins.[3][4]
Materials:
-
2-bromo-4-methoxybenzoic acid
-
Sodium Hydroxide (B78521) (NaOH)
-
Copper Sulfate (B86663) (CuSO₄)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
Magnesium Sulfate (MgSO₄) for drying
Equipment:
-
Large-scale reaction vessel with overhead stirrer and temperature control
-
Condenser
-
Addition funnel
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4-methoxybenzoic acid (1.0 eq) and resorcinol (2.1 eq) in deionized water.
-
Base Addition: Slowly add a solution of sodium hydroxide (2.1 eq) in deionized water to the reaction mixture while stirring.
-
Catalyst Addition: Introduce a catalytic amount of copper sulfate (CuSO₄) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with continuous stirring.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid until a precipitate is formed.
-
Isolation: Filter the precipitate and wash it with deionized water.
-
Extraction and Drying: Dissolve the crude product in ethyl acetate and wash with water. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude intermediate can be further purified by recrystallization or column chromatography to achieve high purity.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the Urolithin A intermediate.
| Parameter | Value | Reference |
| Starting Material 1 | 2-bromo-4-methoxybenzoic acid | [7][8] |
| Starting Material 2 | Resorcinol | [7][8] |
| Catalyst | Copper Sulfate (CuSO₄) | [7][8] |
| Solvent | Water | [7][8] |
| Base | Sodium Hydroxide (NaOH) | [7][8] |
| Reaction Temperature | 80 °C | [8] |
| Reaction Time | 12 hours | [7] |
| Yield | ~70-80% | [7] |
| Purity (after purification) | >98% | [9] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the Urolithin A intermediate.
Caption: Workflow for the synthesis of the Urolithin A intermediate.
Conclusion
This document provides a comprehensive guide for the large-scale synthesis of a key Urolithin A intermediate. The detailed protocol, data summary, and workflow diagram offer a practical framework for researchers and drug development professionals. The synthesis of this intermediate is a critical step in making Urolithin A more accessible for further investigation into its promising therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]
- 3. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO2019168972A1 - Process-scale synthesis of urolithin a - Google Patents [patents.google.com]
- 6. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-5-methoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms and synthetic utility of 2-Bromo-5-methoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. Detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions, esterification, and nucleophilic aromatic substitution, are presented to facilitate its application in the synthesis of complex molecular architectures.
Synthesis of this compound
This compound is commonly synthesized via electrophilic bromination of 3-methoxybenzoic acid. The methoxy (B1213986) group directs the bromination to the ortho and para positions, with the ortho position being sterically hindered by the carboxylic acid group, leading to preferential bromination at the C2 position.
Experimental Protocol: Bromination of 3-Methoxybenzoic Acid [1]
To a mixture of 3-methoxybenzoic acid (250 g, 1.67 mol) in acetic acid (1 L), bromine (85 mL) is added, followed by the addition of water (1 L). The reaction mixture is heated to reflux. After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to yield this compound.
| Reactant | Moles | Volume/Mass | Yield (%) | Purity (%) | Melting Point (°C) |
| 3-Methoxybenzoic Acid | 1.67 | 250 g | 79 | >98 | 154-156 |
| Bromine | - | 85 mL |
Reaction Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. This compound and its esters are excellent substrates for this reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with 2,5-Dimethylphenylboronic Acid [3]
This protocol, while for a similar substrate, can be adapted for this compound.
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (B84403) (K₃PO₄) (3.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon). Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv) and a suitable phosphine (B1218219) ligand such as RuPhos (0.04 equiv) are added. Anhydrous toluene (B28343) is added, and the mixture is degassed. The reaction is heated to 100 °C for 12-24 hours. After cooling, the reaction is worked up by an acidic aqueous solution and extracted with an organic solvent.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromobenzoic Acid | 2,5-Dimethylphenylboronic Acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High |
| 1-Bromo-4-nitrobenzene | 2-Ethoxy-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85[4] |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine [5]
This general protocol can be adapted for this compound or its ester.
In a Schlenk vessel under an inert atmosphere, the aryl bromide (1.0 equiv), amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like BINAP (4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.5 equiv) are combined in an anhydrous, degassed solvent like toluene. The mixture is heated (e.g., 80-110 °C) and stirred until the reaction is complete.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ | NHC | K₃PO₄ | Toluene | 85 | - | >95[6] |
| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60[5] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.
General Protocol: Sonogashira Coupling [7]
To a solution of the aryl bromide (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF, or an amine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) are added, followed by a base (e.g., triethylamine (B128534) or diisopropylamine). The reaction is typically stirred at room temperature or with gentle heating.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The ester derivative, methyl 2-bromo-5-methoxybenzoate, is a suitable substrate.[2]
Experimental Protocol: Heck Coupling of a Substituted Aryl Bromide with Ethyl Acrylate (B77674) [8]
In a high-pressure vessel, (2-bromo-5-methoxy-3-methylphenyl)acetonitrile (1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), P(o-tolyl)₃ (15 mol%), ethyl acrylate (1.2 equiv), triethylamine (1.5 equiv), and toluene are combined. The vessel is sealed and heated to 165 °C for 16 hours. After workup, the product is purified by column chromatography. A yield of 48% was reported for this specific reaction.
Esterification
The carboxylic acid functional group of this compound can be readily converted to an ester, such as methyl 2-bromo-5-methoxybenzoate. This transformation is often performed to modify the reactivity of the molecule or to protect the carboxylic acid.[2]
Experimental Protocol: Fischer-Speier Esterification [9]
This compound is dissolved in a large excess of an alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated at reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure, and the residue is worked up by extraction and washing.
| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90[9] |
| Hydroxy acid I | Ethanol | H₂SO₄ | Reflux | 2 | 95[9] |
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophilic attack, the presence of electron-withdrawing groups can activate the aromatic ring for SNAr reactions. In this compound, the carboxylic acid group provides some activation. The reactivity can be further enhanced under certain conditions, such as using a copper catalyst in Ullmann-type reactions.
General Considerations for SNAr Reactions
For SNAr to occur, a strong nucleophile is typically required. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. This reaction is particularly useful for forming diaryl ethers.
Experimental Protocol: Ullmann Condensation for the Synthesis of Urolithin B [4]
This protocol for a similar bromo-benzoic acid can be adapted.
2-Bromobenzoic acid (1 equiv), resorcinol (B1680541) (2 equiv), and NaOH (2 equiv) in water are heated under reflux. An aqueous solution of CuSO₄ is then added, and the mixture is refluxed again. The product is isolated by extraction and purified by column chromatography.
Logical Relationship: Factors Influencing SNAr Reactivity
Caption: Factors influencing the rate of nucleophilic aromatic substitution.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate in the synthesis of various bioactive compounds. A notable example is its use in the synthesis of urolithins, which are metabolites of ellagic acid and are known for their antioxidant and anti-inflammatory properties.[7] The synthesis of urolithins often involves an initial Ullmann coupling reaction.[4]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. syntheticpages.org [syntheticpages.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and general reaction scheme for synthesizing this compound?
A1: The most prevalent synthetic route starts from 3-methoxybenzoic acid, which undergoes electrophilic aromatic substitution, specifically bromination. The methoxy (B1213986) group (-OCH₃) is an ortho-, para- director, and the carboxylic acid group (-COOH) is a meta-director. The bromine is directed to the C2 position, which is ortho to the methoxy group and meta to the carboxylic acid group.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature: Temperature control is crucial. For many bromination reactions, the temperature needs to be carefully maintained, often between 25-35°C, to ensure high selectivity and conversion.[1]
-
Improper Brominating Agent: The choice and handling of the brominating agent are critical. For instance, liquid bromine is highly reactive, while N-Bromosuccinimide (NBS) can be a milder alternative. The purity and stoichiometry of the brominating agent must be precise.
-
Side Reactions: The formation of isomeric or poly-brominated byproducts can significantly reduce the yield of the desired product.
-
Losses during Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. Ensure proper phase separation and minimize transfers.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The primary side products in this synthesis are typically isomers and poly-brominated species. The directing effects of the methoxy and carboxylic acid groups can sometimes lead to bromination at other positions on the aromatic ring, although the 2-bromo isomer is favored. Over-bromination can also occur, leading to di- or tri-brominated products, especially if an excess of the brominating agent is used or if the reaction temperature is too high.
Q4: How can I improve the purity of my final product?
A4: Purification is critical for obtaining high-purity this compound. Recrystallization is a highly effective method.[1] Solvents such as ethanol (B145695), methanol, or isopropanol (B130326) can be used.[2] The process generally involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.[1] It is important to wash the filtered crystals with a small amount of cold solvent to remove any remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction using TLC or HPLC until the starting material is consumed. Consider extending the reaction time.[1] |
| Suboptimal reaction temperature. | Maintain the reaction temperature within the recommended range (e.g., 25-30°C for reactions using dibromohydantoin).[2] | |
| Formation of side products. | Use a milder brominating agent like NBS.[1] Ensure precise control over the stoichiometry of the reactants. | |
| Loss during work-up. | Ensure complete extraction of the product from the aqueous phase. Minimize the number of transfers. | |
| Product Impurity | Presence of unreacted starting material. | Ensure the reaction goes to completion. Purify the product via recrystallization. |
| Formation of isomeric byproducts. | Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. | |
| Contamination with poly-brominated products. | Use the correct stoichiometric amount of the brominating agent. Avoid excessive reaction times and temperatures. | |
| Difficulty with Recrystallization | Product "oiling out" instead of crystallizing. | Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Try a different recrystallization solvent or a solvent mixture. |
| Poor crystal formation. | Allow the solution to cool slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
Experimental Protocols
Protocol 1: Bromination of 3-methoxybenzoic acid using Dibromohydantoin
This protocol is adapted from a high-yield synthesis method.[2]
-
Reaction Setup: In a 500mL four-neck flask, add 75g of dichloromethane (B109758), 15.2g (0.1mol) of 3-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.
-
Bromination: Begin stirring the mixture and add 26.7g (0.15mol) of N-bromosuccinimide at 25°C.
-
Reaction Monitoring: Control the reaction temperature between 25-30°C and allow the reaction to proceed for 3 hours. Monitor the consumption of the starting material by HPLC.
-
Quenching: Once the reaction is complete, pour the reaction liquid into 200g of ice water to quench the reaction.
-
Work-up: Recover the dichloromethane under reduced pressure. Filter the mother liquor.
-
Purification: Recrystallize the crude product using 65mL of ethanol to obtain pure this compound.
Protocol 2: Bromination using Liquid Bromine in Acetic Acid
This is a classic method for the bromination of activated aromatic rings.[3]
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 250g (1.67 mol) of m-anisic acid (3-methoxybenzoic acid) in 1 L of acetic acid.
-
Addition of Bromine: Carefully add 85 mL of liquid bromine to the mixture, followed by the addition of 1 L of water.
-
Reaction: Heat the mixture to reflux.
-
Crystallization: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the precipitated product by filtration and wash it with water to yield this compound.
Quantitative Data Summary
| Brominating Agent | Solvent | Catalyst/Additive | Yield (%) | Purity (%) | Reference |
| Dibromohydantoin | Dichloromethane | H₂SO₄, KBr, Red P | 93.4 | 99.1 | [2] |
| Dibromohydantoin | Chloroform | H₂SO₄, KBr, Red P | 92.8 | 99.5 | [2] |
| Dibromohydantoin | Dichloroethane | H₂SO₄, KBr, Red P | 93.1 | 99.3 | [2] |
| Liquid Bromine | Acetic Acid/Water | None | 79 | Not specified | [3] |
| Bromine | Water | NaOH | 90.8 | Not specified | [2] |
| N-Bromosuccinimide | Chloroform | H₂SO₄, KBrO₃, Red P | 92.7 | 99.2 | [2] |
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues in the synthesis.
Caption: Logical relationships between reaction parameters and synthesis outcomes.
References
Technical Support Center: Purification of 2-Bromo-5-methoxybenzoic acid by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of 2-Bromo-5-methoxybenzoic acid by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: No crystals are forming after cooling the solution. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent was used: The solution may not be supersaturated, which is necessary for crystallization to occur.
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Solution: Reheat the solution to its boiling point and evaporate some of the solvent to increase the concentration of the solute. Allow the concentrated solution to cool slowly.
-
-
The solution cooled too rapidly: Rapid cooling can sometimes inhibit the formation of crystal nuclei.
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Solution: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
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High concentration of impurities: Certain impurities can inhibit crystal growth.
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Solution: If the crude material is suspected to be highly impure, a pre-purification step or a second recrystallization may be necessary.
-
If crystals still do not form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This creates a rough surface that can promote nucleation.
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Seeding: Add a very small crystal of pure this compound to the cooled solution. The seed crystal will act as a template for crystal growth.
Q2: The product has "oiled out," forming a liquid layer instead of crystals. How can this be resolved?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities lowering the melting point of the mixture or the solution being too concentrated.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration and then allow the solution to cool very slowly. Insulating the flask can help to slow the cooling rate.
Q3: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors:
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Using an excessive amount of solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of boiling solvent required to fully dissolve the crude product. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.
-
-
Premature crystallization: If crystals form during the hot filtration step, they will be lost.
-
Solution: Preheat the funnel and filter paper before filtering the hot solution. This can be done by passing some hot solvent through the filtration setup immediately before filtering your solution.
-
-
Washing the crystals with warm or excessive solvent: This can redissolve some of the purified product.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
Q4: The recrystallized crystals are colored. How can I obtain a colorless product?
A4: The presence of color indicates that colored impurities are still present in your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially lowering the yield. Do not add charcoal to a boiling solution, as it can cause vigorous boiling over.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available literature, suitable solvents for this compound include methanol, ethanol, and isopropanol.[1] Water can also be used, but the solubility is lower.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of pure this compound is in the range of 157-159 °C.[2] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause the melting point to be lower and the range to be broader.
Q3: How can I assess the purity of my recrystallized product?
A3: The purity of your recrystallized this compound can be assessed by:
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Melting Point Analysis: A sharp melting point in the range of 157-159 °C indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Techniques like NMR and IR spectroscopy can confirm the structure and purity of the compound. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent | Observations from Literature | Typical Purity Achieved |
| Ethanol | Effective for recrystallization, with good recovery reported.[1] | 99.1-99.4%[1] |
| Methanol | Also a suitable solvent, leading to high purity.[1] | 99.2-99.5%[1] |
| Isopropanol | Another effective alcohol-based solvent.[1] | 99.5%[1] |
| Acetic Acid/Water | Used in synthesis procedures followed by purification.[3] | Not explicitly stated for recrystallization alone. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
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Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
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Add a small amount of the chosen solvent (e.g., ethanol).
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Gently heat the mixture on a hot plate while stirring continuously with a magnetic stirrer or by swirling the flask.
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Continue to add the solvent in small portions until the solid has completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution.
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Reheat the solution to boiling for a few minutes while stirring.
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-
Hot Filtration:
-
To remove any insoluble impurities (and activated charcoal if used), perform a hot filtration.
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Preheat a stemless funnel and a new Erlenmeyer flask by placing them on the hot plate.
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Place a fluted filter paper in the funnel.
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Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed quickly to prevent the product from crystallizing in the funnel.
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-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the mother liquor.
-
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Drying:
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Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
-
-
Analysis:
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Once the crystals are completely dry, determine their mass to calculate the percent recovery and measure their melting point to assess purity.
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Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Recrystallization of 2-Bromo-5-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Bromo-5-methoxybenzoic acid. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solvent suitability data to assist in obtaining a high-purity product.
Solvent Suitability for Recrystallization
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature, the following solvents have been identified as suitable for the recrystallization of this compound.
Quantitative Solubility Data:
Qualitative Solubility and Solvent Recommendations:
| Solvent | Suitability for Recrystallization | Observations and Notes |
| Isopropanol | Highly Recommended | Successfully used for recrystallization, yielding high purity product (99.5%).[1] |
| Ethanol | Highly Recommended | Frequently cited as an effective recrystallization solvent in synthetic procedures.[1] |
| Methanol | Highly Recommended | Another commonly used alcohol for recrystallizing this compound, resulting in high purity (99.2%).[1] It is also noted to be a solvent in which the compound is generally soluble.[2] |
| Ethyl Acetate | Recommended | Listed as a potential solvent for refining the compound. |
| Acetic Acid | Use with Caution | Can be used, particularly in combination with water, for precipitation and initial purification. |
| Dichloromethane | Not Recommended as a single solvent | While the compound is soluble in dichloromethane, it is generally not ideal for recrystallization due to its high volatility and the compound's likely high solubility at room temperature. It has been used in solvent pairs. |
| Chloroform | Use with Caution | The compound is soluble in chloroform, but its suitability for recrystallization is not well-documented and may lead to significant product loss.[2] |
| DMSO | Not Recommended | The compound is soluble in DMSO, but its high boiling point makes it difficult to remove and generally unsuitable for recrystallization.[2] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound using a suitable alcohol solvent such as isopropanol, ethanol, or methanol.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., isopropanol, ethanol, or methanol)
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Erlenmeyer flasks (2)
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Hot plate with magnetic stirring capabilities
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Magnetic stir bar
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Buchner funnel and flask
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Filter paper
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Ice bath
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Spatula
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Watch glass
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, preheated flask.
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Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key stages of the recrystallization process for this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
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Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form. Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
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Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure this compound, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.
Q2: An oil has formed instead of crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or if there is a high concentration of impurities. To address this:
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Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.
-
Slower cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.[3][4]
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Consider a different solvent: The boiling point of your chosen solvent might be too high. A solvent with a lower boiling point may be more suitable.
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: A low yield can result from several procedural missteps:
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Using too much solvent: As mentioned previously, an excessive amount of solvent will keep more of your product dissolved in the mother liquor.
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Premature crystallization: If crystals form during a hot filtration step, they will be lost. Ensure your filtration apparatus is preheated.
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Washing with too much or warm solvent: Washing the collected crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product.
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Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Q4: The recrystallized crystals are colored. How can I decolorize my product?
A4: The presence of colored impurities can often be remedied by using activated charcoal.
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Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
References
Technical Support Center: HPLC Analysis of 2-Bromo-5-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the HPLC analysis for determining the purity of 2-Bromo-5-methoxybenzoic acid. It includes a detailed experimental protocol, troubleshooting guidance, and frequently asked questions to ensure accurate and reliable results.
Experimental Protocol: Purity Determination of this compound
This section details a standard reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound and the separation of potential process-related impurities.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Reagent and Sample Preparation
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Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
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Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
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Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. It is recommended to filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following tables provide an example of a gradient program and expected results for a high-purity sample of this compound.
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Table 3: Example Chromatographic Data
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 (e.g., m-methoxybenzoic acid) | 4.8 | 1500 | 0.15 |
| This compound | 12.5 | 994400 | 99.44 |
| Impurity 2 (e.g., isomeric byproduct) | 16.2 | 2200 | 0.22 |
| Unknown Impurity | 18.9 | 1900 | 0.19 |
| Total | 1000000 | 100.00 |
HPLC Analysis Workflow
The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Mobile phase pH is too close to the pKa of the analyte.- Column overload. | - Ensure the mobile phase pH is low (e.g., using 0.1% formic or phosphoric acid) to keep the analyte fully protonated.[1]- Use a modern, end-capped C18 column.- Reduce the sample concentration or injection volume. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation or contamination. | - Optimize the gradient profile; a shallower gradient can improve the separation of closely eluting peaks.- Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if performance does not improve. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or sample.- Carryover from a previous injection. | - Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[2]- Run a blank injection (diluent only) to identify the source of contamination.- Implement a needle wash step in the autosampler method. |
| Retention Time Shift | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phases carefully and consistently.- Ensure the column oven is maintaining a stable temperature.- Check the system for leaks and verify the pump flow rate. |
| Baseline Noise/Drift | - Air bubbles in the system.- Contaminated mobile phase.- Detector lamp aging. | - Degas the mobile phase thoroughly before use.[2]- Use freshly prepared, high-purity mobile phase.- Check the detector lamp energy; replace if it is low. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the acidic analyte and the silica-based stationary phase of the column.[2] To minimize this, ensure your mobile phase is sufficiently acidic (e.g., pH < 3) to keep the carboxylic acid group fully protonated. Using a high-quality, end-capped C18 column can also significantly reduce these interactions.
Q2: What are the potential impurities I should look for?
A2: Potential impurities can include starting materials from the synthesis, such as m-methoxybenzoic acid, or positional isomers formed during the bromination step. The provided HPLC method is designed to separate these types of related substances from the main compound.
Q3: Can I use a different acid in the mobile phase, like phosphoric acid?
A3: Yes, phosphoric acid is a common alternative to formic acid for acidifying the mobile phase in reversed-phase HPLC.[1] However, if your analysis involves mass spectrometry (LC-MS), formic acid is preferred as it is volatile, whereas phosphoric acid is not.[1]
Q4: My system pressure is suddenly high. What should I do?
A4: High backpressure is typically caused by a blockage in the system. Check for blockages in the following order: guard column, column frit, tubing, and injector. Start by removing the column and checking the system pressure. If it returns to normal, the blockage is likely in the column. Try back-flushing the column with a strong solvent. If the pressure remains high without the column, check other components in the flow path.
Q5: How should I prepare my sample for analysis?
A5: The sample should be accurately weighed and dissolved in a solvent that is compatible with the mobile phase.[3] For this method, a 50:50 mixture of acetonitrile and water is recommended. It is also good practice to filter the sample solution through a 0.45 µm filter to remove any particulates that could block the column.[3]
Logical Relationship Diagram
This diagram illustrates the relationship between the analytical method, potential issues, and their solutions.
Caption: Troubleshooting logic for HPLC analysis.
References
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Bromo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and the nature of the electrophilic aromatic substitution (bromination) reaction. These can include:
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Unreacted Starting Material: 3-methoxybenzoic acid (also known as m-anisic acid) may remain if the reaction does not go to completion.
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Isomeric Byproducts: Although the methoxy (B1213986) group primarily directs bromination to the ortho and para positions, and the carboxyl group is a meta-director, small amounts of other isomers can form. In some cases, C-3 substitution can occur, leading to isomeric impurities.[1]
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Over-brominated Products: Dibrominated species can be formed, particularly if an excess of the brominating agent is used or if reaction conditions are too harsh.[2]
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Residual Solvents: Solvents used in the reaction (e.g., dichloromethane, chloroform, acetic acid) or for recrystallization (e.g., methanol (B129727), ethanol) may be present in the final product if not adequately removed.[1][3]
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Reagent-derived Impurities: Byproducts from the brominating agent (e.g., succinimide (B58015) from N-bromosuccinimide) can also be present.[2]
Q2: How can I minimize the formation of isomeric and over-brominated impurities?
A2: Careful control of reaction conditions is crucial.
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Stoichiometry: Use the correct molar ratio of the brominating agent to the starting material. A slight excess of the brominating agent may be needed for complete conversion, but a large excess should be avoided to prevent over-bromination.
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Temperature Control: Maintain the recommended reaction temperature. Electrophilic aromatic bromination is an exothermic reaction, and elevated temperatures can lead to less selective reactions and the formation of more byproducts. Reactions are often run at controlled temperatures, for example, between 25-30°C.[1]
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product. Solvents such as methanol or ethanol (B145695) are frequently used.[1][3] The general procedure involves dissolving the crude solid in a minimum amount of hot solvent and then allowing it to cool slowly, which enables the formation of pure crystals of the desired product while impurities remain in the mother liquor.
Q4: My reaction yield is low. What are the potential causes?
A4: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.
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Suboptimal Reagents: The quality of the starting materials and brominating agent can impact the reaction efficiency.
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Loss During Workup: Product may be lost during extraction, washing, or filtration steps. Ensure proper phase separation during extractions and minimize transfers of the material.
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Poor Selectivity: Formation of significant amounts of side products will inherently lower the yield of the desired product.
Q5: Which analytical techniques are recommended for assessing the purity of the final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
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Melting Point: A sharp melting point close to the literature value (around 154-156°C) is a good indicator of purity.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of the product and identify proton signals from impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the product and detecting minor impurities.[1]
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or HPLC to ensure completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Product loss during workup. | Optimize extraction and filtration procedures. Ensure the pH is correctly adjusted to precipitate the carboxylic acid fully. | |
| Suboptimal reagent quality. | Use high-purity starting materials and reagents. | |
| Multiple Spots on TLC | Presence of starting material and/or byproducts. | Improve purification by recrystallization, possibly trying different solvent systems. If impurities are persistent, column chromatography may be necessary. |
| Reaction conditions are not optimal. | Re-evaluate the reaction temperature and stoichiometry of the brominating agent to improve selectivity. | |
| Product is an Oil or Gummy Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| Significant amount of impurities present. | Purify the product using recrystallization or column chromatography. | |
| Melting Point is Low and/or Broad | The product is impure. | Recrystallize the product until a constant and sharp melting point is achieved. |
| Unexpected NMR Signals | Presence of isomeric or over-brominated impurities. | Compare the NMR spectrum with a reference spectrum. Isomeric impurities may have distinct aromatic proton splitting patterns. |
| Residual solvent or reagent byproducts. | Identify characteristic solvent peaks and ensure they are removed by drying. |
Experimental Protocols
Synthesis of this compound via Bromination of 3-Methoxybenzoic acid
This protocol is a generalized procedure based on common synthetic methods.
Materials:
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3-Methoxybenzoic acid
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Brominating agent (e.g., N-bromosuccinimide (NBS), Bromine)
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Solvent (e.g., Dichloromethane, Acetic Acid)
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Concentrated Sulfuric Acid
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Catalyst/Initiator system (e.g., red phosphorus and potassium bromide/bromate)[1]
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Ice
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Recrystallization solvent (e.g., Methanol, Ethanol)[1]
Procedure:
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In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in the chosen solvent.
-
Carefully add concentrated sulfuric acid and the catalyst/initiator system.
-
Cool the mixture in an ice bath and slowly add the brominating agent portion-wise, maintaining the reaction temperature within the specified range (e.g., 25-30°C).[1]
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Stir the reaction mixture vigorously for the designated time (e.g., 3 hours), monitoring the progress by TLC or HPLC.[1]
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Once the reaction is complete, quench the reaction by pouring the mixture into ice water.
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If a halogenated solvent was used, it can be removed by distillation under reduced pressure.[1]
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Collect the precipitated crude product by filtration and wash it with cold water.
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Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol.[1]
-
Dry the purified crystals under vacuum to obtain this compound.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of the recrystallization solvent (e.g., methanol or ethanol).
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Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals thoroughly under vacuum.
Visualizations
Synthesis and Purification Workflow
References
Technical Support Center: Bromination of m-Methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of m-methoxybenzoic acid. Our resources are designed to help you anticipate and resolve common experimental challenges, ensuring the efficiency and accuracy of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the electrophilic bromination of m-methoxybenzoic acid?
The major product of the monobromination of m-methoxybenzoic acid is typically 2-bromo-5-methoxybenzoic acid or 4-bromo-3-methoxybenzoic acid, depending on the reaction conditions. The methoxy (B1213986) group (-OCH₃) is an activating ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. The positions ortho and para to the methoxy group are C2, C4, and C6. The positions meta to the carboxylic acid group are C2 and C5. The directing effects of both groups influence the final product distribution.
Possible monobrominated isomers include:
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This compound: Favored due to the directing effects of both the methoxy (ortho) and carboxylic acid (meta) groups.
-
4-Bromo-3-methoxybenzoic acid: Favored by the para-directing effect of the methoxy group.
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6-Bromo-3-methoxybenzoic acid: Less favored due to steric hindrance from the adjacent carboxylic acid group.
Q2: What are the common side reactions to be aware of during the bromination of m-methoxybenzoic acid?
The primary side reactions include the formation of isomeric monobrominated products, polybromination, and potential starting material contamination in the final product. The relative amounts of these side products are highly dependent on the reaction conditions, including the choice of brominating agent, solvent, temperature, and reaction time. One patent mentions that C-2 substitution can be accompanied by C-3 substitution, leading to isomeric byproducts.
Q3: How can I minimize the formation of isomeric byproducts?
Optimizing reaction conditions is key to improving regioselectivity. This can involve:
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Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better selectivity compared to harsher agents like bromine (Br₂).
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Solvent Effects: The polarity of the solvent can influence the reaction's selectivity.
-
Temperature Control: Running the reaction at lower temperatures can help to control the formation of undesired isomers.
-
Catalyst: The use of a Lewis acid catalyst can alter the regioselectivity of the reaction.
Q4: How can polybromination be controlled?
To prevent the addition of multiple bromine atoms to the aromatic ring:
-
Stoichiometry: Use a controlled stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents for monobromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired brominated product | Incomplete reaction. | Increase the reaction time or temperature. Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. |
| Product loss during workup or purification. | Optimize the extraction, washing, and recrystallization or chromatography steps. | |
| Presence of multiple isomeric products | Poor regioselectivity of the bromination reaction. | Experiment with different brominating agents (e.g., NBS instead of Br₂). Vary the solvent and reaction temperature to find optimal conditions for the desired isomer. Consider using a catalyst to enhance selectivity. |
| Reaction conditions are too harsh. | Employ milder reaction conditions, such as lower temperatures and a less reactive brominating agent. | |
| Formation of polybrominated byproducts | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent. |
| Reaction time is too long. | Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the starting material is consumed. | |
| Unreacted starting material in the final product | Insufficient amount of brominating agent. | Use a slight excess (e.g., 1.1 equivalents) of the brominating agent. |
| Reaction time is too short or temperature is too low. | Increase the reaction time and/or temperature. |
Quantitative Data
The following table summarizes the expected product distribution in the monobromination of m-methoxybenzoic acid based on the directing effects of the substituents. Actual yields will vary depending on the specific experimental conditions.
| Compound | Structure | Expected Relative Yield | Reasoning |
| This compound | Br at C2, OCH₃ at C3, COOH at C1 | Major | Ortho to -OCH₃ and meta to -COOH. |
| 4-Bromo-3-methoxybenzoic acid | Br at C4, OCH₃ at C3, COOH at C1 | Major/Minor | Para to -OCH₃. |
| 6-Bromo-3-methoxybenzoic acid | Br at C6, OCH₃ at C3, COOH at C1 | Minor | Ortho to -OCH₃ but sterically hindered by -COOH. |
| Dibrominated products | Two Br atoms on the ring | Side Product | Can form if excess brominating agent is used or reaction time is prolonged. |
Experimental Protocols
General Procedure for the Bromination of m-Methoxybenzoic Acid with N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific outcomes.
Materials:
-
m-Methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve m-methoxybenzoic acid (1.0 equivalent) in anhydrous DMF or MeCN.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Electrophilic bromination pathway of m-methoxybenzoic acid.
Caption: General experimental workflow for bromination.
Troubleshooting failed Suzuki coupling with 2-Bromo-5-methoxybenzoic acid
Technical Support Center: Suzuki-Miyaura Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, specifically involving 2-Bromo-5-methoxybenzoic acid . This substrate can be challenging due to its electronic properties and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling with this substrate often stems from a few key issues related to its structure. The methoxy (B1213986) group is electron-donating, which can slow down the oxidative addition step, while the ortho-substituents (bromo and carboxyl) create steric hindrance.[1][2]
Here are the first things to check:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be effectively reduced in situ.[3][4] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[3][5] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[6][7]
-
Reagent Purity and Stability: Verify the purity of your this compound and the boronic acid coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.[3][8]
-
Base Selection and Solubility: The base is crucial for activating the boronic acid.[4] If the base is not sufficiently strong or soluble in the reaction medium, the reaction will not proceed efficiently.
Q2: My starting material is being consumed, but I'm observing significant side products instead of my desired compound. What are the likely side reactions?
A2: With this compound, several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid partner, replacing it with a hydrogen atom. This is often promoted by water and base, and electron-rich boronic acids are particularly susceptible.[1][5][8]
-
Dehalogenation: The this compound can lose its bromine atom, resulting in 3-methoxybenzoic acid. This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand (often from the solvent or base) and undergoes reductive elimination.[5]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of oxygen in the reaction mixture or inefficient transmetalation.[3][5]
Q3: The standard Pd(PPh₃)₄ catalyst isn't working for my reaction. What alternative catalyst systems should I consider for this electron-rich and sterically hindered substrate?
A3: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates.[1] To overcome the high activation energy for oxidative addition with an electron-rich aryl bromide, you should switch to a more robust catalyst system.[9][10]
Consider these options:
-
Bulky, Electron-Rich Phosphine Ligands: These are the preferred choice for difficult couplings. They promote the rate-limiting oxidative addition step and facilitate reductive elimination.[4][5][9] Examples include Buchwald ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃).[4][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are highly effective for coupling unreactive aryl chlorides and electron-rich aryl bromides due to their strong electron-donating properties.[5][12]
-
Pre-formed Catalysts: Using well-defined, air-stable precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and improve reproducibility.[3][11]
Q4: How can I minimize the protodeboronation of my boronic acid coupling partner?
A4: To reduce this common side reaction, you can modify the reaction conditions:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and ensure the reaction is run under a rigorously inert atmosphere.[1][4]
-
Select a Milder Base: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation. Consider switching from strong bases like K₃PO₄ to milder options like KF or K₂CO₃.[4][7]
-
Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) (Bpin) or MIDA boronate ester, can protect it from premature decomposition.[1][5][13] These esters often release the boronic acid slowly under the reaction conditions, keeping its concentration low.[13][14]
Troubleshooting Workflow and Logic Diagram
The following diagram provides a step-by-step decision tree to help diagnose and solve common issues encountered during the Suzuki coupling of this compound.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
Quantitative Data Summary: Recommended Starting Conditions
The following table summarizes representative conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 80–100 |
| 2 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2.0) | Toluene / H₂O (5:1) | 90–110 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | DME / H₂O (4:1) | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | THF / H₂O (10:1) | 70–90 |
Standard Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst and ligand (see table above)
-
Base (2.0–3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Reaction Setup Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-methoxybenzoic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing palladium-catalyzed cross-coupling reactions involving 2-bromo-5-methoxybenzoic acid. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data on catalyst loading to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?
A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent (boronic acid or ester).
-
Heck Reaction: For the formation of a C-C bond with an alkene.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.
Q2: Why is optimizing catalyst loading crucial for reactions with this compound?
A2: Optimizing catalyst loading is critical for several reasons:
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Cost-Effectiveness: Palladium catalysts are expensive, and using the minimum effective amount reduces the overall cost of the synthesis.
-
Yield and Purity: Both excessively low and high catalyst loadings can negatively impact the reaction yield and the purity of the final product.[1][2]
-
Minimizing Side Reactions: Higher catalyst concentrations can sometimes lead to an increase in side reactions, such as homocoupling or dehalogenation.[1][2]
-
Turnover Number (TON) and Turnover Frequency (TOF): Proper optimization maximizes the TON (moles of product per mole of catalyst) and TOF (turnover per unit time), leading to a more efficient process.
Q3: What are the initial signs of a failed or low-yielding reaction with this compound?
A3: Common indicators of a problematic reaction include:
-
Low or No Conversion: The starting material, this compound, remains largely unreacted as observed by TLC or LC-MS analysis.
-
Formation of Palladium Black: The appearance of a black precipitate (palladium black) indicates catalyst decomposition and deactivation.
-
Multiple Unidentified Spots on TLC: This suggests the formation of byproducts from side reactions.
-
Presence of Debrominated Starting Material: Detection of 5-methoxybenzoic acid indicates a hydrodehalogenation side reaction.
Q4: How does the methoxy (B1213986) group on this compound affect its reactivity?
A4: The methoxy group (-OCH₃) is an electron-donating group. This can increase the electron density on the aromatic ring, which may slightly decrease the rate of the oxidative addition step (the initial reaction of the aryl bromide with the palladium catalyst) compared to an unsubstituted bromobenzene. However, this effect is generally manageable with the appropriate choice of ligand and reaction conditions.
Data Presentation: Catalyst Loading Optimization
The following tables provide representative data for optimizing catalyst loading in common cross-coupling reactions. While this data is based on substrates similar to this compound, it serves as a strong starting point for experimental design.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 0.5 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75 |
| 2 | Pd(OAc)₂ | 1.0 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90 |
| 3 | Pd(OAc)₂ | 2.0 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~95 |
| 4 | Pd(PPh₃)₄ | 3.0 | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 |
| 5 | Pd(dppf)Cl₂ | 2.0 | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | ~92 |
Data is representative and compiled from literature for similar aryl bromide substrates.
Table 2: Heck Reaction of Aryl Bromides with an Acrylate
| Entry | Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | 0.5 | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | ~60 |
| 2 | Pd(OAc)₂ | 1.0 | P(o-tol)₃ | Et₃N | DMF | 120 | 12 | ~85 |
| 3 | Pd(OAc)₂ | 2.0 | P(o-tol)₃ | Et₃N | DMF | 120 | 6 | ~92 |
| 4 | Pd₂(dba)₃ | 1.0 | P(t-Bu)₃ | K₂CO₃ | Dioxane | 110 | 12 | ~90 |
Data is representative and compiled from literature for similar aryl bromide substrates.[3]
Table 3: Sonogashira Coupling of Aryl Bromides with a Terminal Alkyne
| Entry | Catalyst | Catalyst Loading (mol%) | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 1.0 | CuI (2 mol%) | - | Et₃N | THF | 60 | 12 | ~70 |
| 2 | Pd(PPh₃)₂Cl₂ | 2.0 | CuI (4 mol%) | - | Et₃N | THF | 60 | 6 | ~88 |
| 3 | Pd(OAc)₂ | 1.0 | - | SPhos | Cs₂CO₃ | Dioxane | 80 | 8 | ~90 (Copper-free) |
| 4 | Pd(PPh₃)₄ | 3.0 | CuI (5 mol%) | - | Diisopropylamine | Toluene | 80 | 10 | ~85 |
Data is representative and compiled from literature for similar aryl bromide substrates.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
If you observe a high amount of unreacted starting material, consider the following troubleshooting steps in a systematic manner.
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Significant Formation of Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product. The flowchart below outlines how to address common side reactions.
Caption: Troubleshooting guide for common byproduct formation.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4][5]
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-methoxybenzoic acid. Our aim is to offer practical solutions to common issues encountered during the removal of byproducts from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The primary impurities typically arise from the bromination of the starting material, 3-methoxybenzoic acid. These include:
-
Unreacted Starting Material: 3-Methoxybenzoic acid.
-
Isomeric Byproducts: The directing effects of the methoxy (B1213986) and carboxylic acid groups can lead to the formation of other monobrominated isomers, such as 2-Bromo-3-methoxybenzoic acid and 4-Bromo-3-methoxybenzoic acid.
-
Over-brominated Products: Dibrominated species of methoxybenzoic acid can also be formed, particularly if the reaction conditions are not carefully controlled.
Q2: My final product has a lower than expected melting point and appears discolored. What is the likely cause?
A2: A depressed and broad melting point range, along with discoloration (often yellowish or brownish), typically indicates the presence of impurities. The most likely culprits are residual starting material or isomeric byproducts which can disrupt the crystal lattice of the desired product.
Q3: How can I monitor the progress of the reaction to minimize byproduct formation?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material standard, you can track the consumption of the 3-methoxybenzoic acid and the appearance of the product and any byproducts. This allows for timely quenching of the reaction to prevent excessive formation of over-brominated impurities.
Q4: Which purification technique is most effective for removing the common byproducts?
A4: Both recrystallization and column chromatography are effective methods for purifying this compound.
-
Recrystallization is often sufficient if the primary impurities are the starting material and minor amounts of isomers. Solvents such as ethanol (B145695), methanol, or isopropanol (B130326) are commonly used.[1]
-
Column chromatography is more suitable for separating mixtures with significant amounts of isomeric byproducts that have similar solubilities to the desired product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Unreacted 3-Methoxybenzoic Acid
-
Identification: A spot corresponding to the starting material is observed on the TLC plate of the crude product.
-
Solution 1: Recrystallization: 3-Methoxybenzoic acid has different solubility profiles compared to the brominated product. Recrystallization from a suitable solvent like ethanol or isopropanol can effectively remove small to moderate amounts of the starting material.
-
Solution 2: Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The deprotonated acids will move to the aqueous layer. Acidifying the aqueous layer will precipitate the acids, which can then be further purified.
Issue 2: Contamination with Isomeric Byproducts
-
Identification: Multiple spots with similar Rf values to the product are observed on TLC, or analytical data (e.g., NMR) shows unexpected signals.
-
Solution 1: Fractional Recrystallization: If the isomeric impurities are present in small amounts, multiple recrystallizations may be sufficient to achieve the desired purity.
-
Solution 2: Column Chromatography: For significant isomeric contamination, column chromatography is the most effective method. A silica (B1680970) gel column with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can separate the isomers based on their polarity differences.
Issue 3: Presence of Over-brominated Byproducts
-
Identification: Mass spectrometry data may indicate the presence of species with higher molecular weights corresponding to dibrominated products.
-
Solution: Column Chromatography: Dibrominated byproducts will have different polarities compared to the monobrominated product and can be effectively separated using column chromatography.
Data Presentation
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | General Solubility |
| This compound | 231.04 | 157-159[2][3][4][5] | Soluble in chloroform, DMSO, methanol.[6] |
| 3-Methoxybenzoic acid | 152.15 | 104-107 | Soluble in ethanol, acetone, chloroform; sparingly soluble in water.[1][7] |
| 2-Bromo-3-methoxybenzoic acid | 231.04 | 150-152 | - |
| 4-Bromo-3-methoxybenzoic acid | 231.04 | 221-224 | Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, practically insoluble in water.[8] |
| Dibromo-methoxybenzoic acids | ~310 | Variable | Generally less soluble in polar solvents than monobrominated counterparts. |
Table 2: Recrystallization Solvent Data from Synthetic Protocols
| Starting Material (3-methoxybenzoic acid) | Recrystallization Solvent | Solvent Volume | Yield of this compound | Purity | Reference |
| 15.2 g | Isopropanol | 85 mL | 92.8% | 99.5% | [1] |
| 15.2 g | Ethanol | 70 mL | 93.6% | 99.4% | [1] |
| 15.2 g | Methanol | 75 mL | 92.8% | 99.5% | [1] |
| 15.2 g | Methanol | 60 mL | 92.7% | 99.2% | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or isopropanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC to determine a suitable solvent system (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Formation of byproducts during bromination.
Caption: Troubleshooting workflow for purification.
References
- 1. chemixl.com [chemixl.com]
- 2. 2-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 2735588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. 2-溴-5-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 22921-68-2 [chemicalbook.com]
- 6. This compound | 22921-68-2 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. echemi.com [echemi.com]
Stability of 2-Bromo-5-methoxybenzoic acid under reaction conditions
Technical Support Center: 2-Bromo-5-methoxybenzoic acid
This guide provides troubleshooting advice and frequently asked questions regarding the stability and reactivity of this compound in common experimental settings.
Section 1: General Information & Stability Profile
This section covers the fundamental properties and storage recommendations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
The compound is a white to off-white crystalline solid.[1] Its main properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 22921-68-2 | [2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [2][5] |
| Molecular Weight | 231.04 g/mol | [2][5] |
| Melting Point | 157-161 °C | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [1] |
| Solubility | Soluble in Methanol, DMSO, Chloroform | [3] |
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the compound should be stored at room temperature (10°C - 25°C) in a dry, dark, and well-ventilated place.[2][3] Keep the container tightly sealed to prevent moisture absorption.[6]
Q3: What are the general stability characteristics and known incompatibilities?
This compound is stable under normal laboratory and storage conditions.[7] However, it is incompatible with strong oxidizing agents.[7] Conditions to avoid include exposure to excess heat and dust formation, which could pose an ignition risk.[7]
Q4: What are the primary decomposition pathways for this molecule?
Under conditions of excessive heat or fire, hazardous decomposition to carbon monoxide (CO) and carbon dioxide (CO₂) can occur.[7] Additionally, under certain catalytic or harsh thermal conditions, the molecule may undergo decarboxylation (loss of the -COOH group) or demethylation (loss of the -OCH₃ group).[8]
Section 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during chemical synthesis using this compound.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura Reaction)
Aryl bromides are common substrates for Suzuki-Miyaura cross-coupling reactions.[9] While this compound is a suitable substrate, issues can still arise.
Q5: My Suzuki-Miyaura coupling reaction with this compound has failed or shows low yield. What are the common causes?
Low yield or reaction failure in a Suzuki coupling can be attributed to several factors. The primary areas to investigate are the palladium catalyst's activity, the choice and amount of base, solvent purity, and reaction temperature. The carboxylic acid group requires a sufficient amount of base for both its own deprotonation and the activation of the boronic acid partner.[10]
Q6: I am observing significant amounts of anisic acid (debrominated starting material) in my reaction mixture. Why is this happening?
Debromination is a known side reaction in some palladium-catalyzed couplings. It can be caused by certain phosphine (B1218219) ligands, impurities in reagents, or reaction conditions that favor a reductive pathway. The presence of water or other proton sources can facilitate the replacement of the bromine atom with hydrogen.
Q7: Can the carboxylic acid or methoxy (B1213986) group interfere with the Suzuki coupling?
Generally, both the carboxylic acid and methoxy groups are well-tolerated in Suzuki couplings.[11] The electron-donating nature of the methoxy group can sometimes influence the rate of oxidative addition. The primary consideration for the carboxylic acid is its acidity; it will be deprotonated by the base used in the reaction, forming a carboxylate salt. This is usually not problematic, but the stoichiometry of the base must account for this.
2.2: Reactions Involving Strong Bases or Nucleophiles (e.g., Grignard Reagents)
Q8: Can I form a Grignard reagent directly from this compound?
No, this is not feasible. Grignard reagents are extremely strong bases and are readily quenched by acidic protons.[12] The proton of the carboxylic acid group is highly acidic and will react instantly with any Grignard reagent formed, preventing its accumulation and subsequent desired reaction.
Q9: How can I use this compound as a nucleophile in a Grignard-type reaction?
To use the aryl bromide functionality for organometallic synthesis (like Grignard or organolithium formation), the acidic carboxylic acid group must first be protected. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which lacks an acidic proton. After the organometallic reaction is complete, the ester can be hydrolyzed back to the carboxylic acid if needed.
2.3: Reactions at Elevated Temperatures
Q10: I am running a reaction at a high temperature (>150 °C) and observing gas evolution and loss of my desired product. What is likely happening?
At elevated temperatures, particularly in the presence of acid, base, or metal catalysts, this compound can undergo decarboxylation.[8] This involves the loss of the carboxylic acid group as CO₂ gas, leading to the formation of 2-bromo-4-methoxyanisole. This side reaction can significantly reduce the yield of the intended product.
Q11: Under what specific conditions is decarboxylation a significant risk?
Decarboxylation is a known reactivity pathway for benzoic acids, especially those with electron-donating substituents.[13][14] The risk increases with:
-
High Temperatures: Generally, temperatures exceeding the melting point can promote thermal decomposition.
-
Strongly Acidic Conditions: Protonation of the aromatic ring can facilitate the loss of the carboxyl group.[14]
-
Certain Metal Catalysts: Some transition metals can catalyze decarboxylation.[8]
Section 3: Experimental Protocols
This section provides a representative protocol for a common reaction where the stability of this compound is relevant.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture, typically toluene (B28343) and water (e.g., 4:1 v/v), to the flask. The solvent should be degassed thoroughly by bubbling nitrogen or argon through it for 15-30 minutes.
-
Ensure the reaction mixture is kept under an inert atmosphere (N₂ or Ar).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction time can vary from 2 to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Acidify the aqueous layer with HCl (e.g., 1M HCl) to protonate the carboxylic acid of the product, which may cause it to precipitate or allow for its extraction into an organic solvent.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
References
- 1. This compound, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | 22921-68-2 | FB70043 [biosynth.com]
- 3. This compound | 22921-68-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. mason.gmu.edu [mason.gmu.edu]
- 13. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bromination Reactions
Welcome to the technical support center for bromination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination protocols, with a specific focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Aromatic Bromination (Electrophilic Aromatic Substitution)
Q1: Why am I getting a mixture of ortho and para isomers when brominating my substituted benzene (B151609)?
The substituent already present on the benzene ring dictates the position of incoming electrophiles like bromine.[1][2] Most activating groups (electron-donating groups, EDGs) and weakly deactivating halogens direct incoming groups to the ortho and para positions.[2][3][4] This is because these groups can stabilize the positively charged reaction intermediate (the arenium ion or sigma complex) through resonance or inductive effects, particularly when the attack occurs at these positions.[5][6] Since both positions are activated, a mixture is often the result.
Q2: How can I maximize the yield of the para-isomer and minimize the ortho-isomer?
Achieving high para-selectivity is a common goal to simplify purification and improve yields. Several strategies can be employed:
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Steric Hindrance: The ortho positions are adjacent to the existing substituent, making them more sterically hindered than the distant para position.[4] Using a bulkier brominating agent or catalyst can physically block the electrophile from approaching the ortho positions, thus favoring the para product.
-
Catalyst Choice: Traditional Lewis acid catalysts like FeBr₃ often give mixtures. However, using shape-selective catalysts like zeolites can significantly enhance para-selectivity.[7][8][9] The pores of the zeolite act as a scaffold, allowing the substrate to enter in a way that only exposes the para position to the brominating agent inside the cavity.
-
Reaction Temperature (Thermodynamic vs. Kinetic Control): Lowering the reaction temperature can increase para-selectivity.[7] The formation of the ortho-isomer is often faster (kinetically favored), but the para-isomer is typically more stable (thermodynamically favored) due to less steric repulsion.[10][11][12] At higher temperatures, the reaction can become reversible, allowing the product mixture to equilibrate to the more stable para-isomer. Conversely, at very low temperatures where the reaction is irreversible, the kinetic product may be isolated.[7][10][11][12]
Q3: Under what conditions should I expect the meta-isomer to be the major product?
The meta-isomer is favored when the benzene ring has a deactivating, electron-withdrawing group (EWG).[1][2] Common meta-directing groups include nitro (-NO₂), cyano (-CN), carbonyls (-CHO, -COR), and trifluoromethyl (-CF₃).[3][4] These groups withdraw electron density from the ring, making it less reactive overall. They particularly destabilize the arenium ion intermediates for ortho and para attack, making the meta position the least deactivated and therefore the most likely site of substitution.[13][14]
Table 1: Common Substituent Effects in Electrophilic Aromatic Bromination
| Group Type | Examples | Activating/Deactivating | Directing Effect |
| Strongly Activating | -NH₂, -NHR, -OH, -OR | Activating | ortho, para |
| Moderately Activating | -NHCOR, -OCOR | Activating | ortho, para |
| Weakly Activating | -R (alkyl), -Ar (aryl) | Activating | ortho, para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | ortho, para |
| Moderately Deactivating | -CHO, -COR, -CO₂H, -CO₂R | Deactivating | meta |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CCl₃ | Deactivating | meta |
Alkane & Side-Chain Bromination (Free Radical Halogenation)
Q4: My free-radical bromination of an alkane is non-selective. How can I improve it?
Free-radical bromination is inherently more selective than chlorination.[15][16][17] This is because the hydrogen abstraction step by a bromine radical is endothermic and has a higher activation energy, making the transition state more closely resemble the resulting alkyl radical.[18][19] This leads to a strong preference for forming the most stable radical. The order of stability, and thus reactivity, is:
Tertiary (3°) C-H > Secondary (2°) C-H > Primary (1°) C-H
To maximize selectivity:
-
Ensure a Radical Mechanism: The reaction should be initiated by UV light or a radical initiator (like AIBN) and conducted in the absence of Lewis acids, which promote electrophilic reactions.
-
Control Temperature: While initiation requires energy, excessively high temperatures can reduce selectivity by providing enough energy to overcome the activation barriers for less favored C-H abstractions.
-
Use Bromine: If you are using other halogenating agents, switching to Br₂ or N-Bromosuccinimide (NBS) will significantly improve selectivity for the most substituted carbon.[16][20]
Table 2: Relative Selectivity in Radical Halogenation of Propane
| Halogen | Product Ratio (1-halopropane : 2-halopropane) | Selectivity (per H) for 2° vs 1° |
| Chlorination | 45% : 55% | ~3.6 : 1 |
| Bromination | 3% : 97% | ~97 : 1 |
Data compiled from various sources demonstrating the higher selectivity of bromination.[16][21]
Q5: I am trying to brominate an aromatic ring with an alkyl group (e.g., toluene), but the reaction is occurring on the side chain. Why?
You have inadvertently initiated a free-radical bromination instead of an electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution (Ring Bromination): Requires a Lewis acid catalyst (e.g., FeBr₃) and is typically performed in the dark to prevent radical formation. The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br⁺) that attacks the electron-rich aromatic ring.
-
Free Radical Halogenation (Side-Chain/Benzylic Bromination): Occurs under UV light or in the presence of a radical initiator. This pathway favors abstraction of the benzylic hydrogens because the resulting benzyl (B1604629) radical is highly stabilized by resonance. N-Bromosuccinimide (NBS) is a classic reagent used specifically for benzylic bromination.
Troubleshooting Guides & Experimental Protocols
Workflow for Selecting a Bromination Strategy
This diagram outlines the decision-making process for achieving regioselective bromination based on the substrate.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 9. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Alkane Reactivity [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring 2-Bromo-5-methoxybenzoic Acid Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 2-bromo-5-methoxybenzoic acid using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TLC analysis of this compound and its derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | The carboxylic acid group of this compound is interacting strongly with the acidic silica (B1680970) gel stationary phase. | Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will suppress the ionization of the carboxylic acid, leading to more compact spots.[1] |
| The sample is too concentrated. | Dilute the sample solution before spotting it on the TLC plate.[2] | |
| Spots Remain at the Baseline (Low Rf) | The eluting solvent (mobile phase) is not polar enough to move the analyte up the plate. | Increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate. |
| Spots Run at the Solvent Front (High Rf) | The eluting solvent is too polar. | Decrease the polarity of the mobile phase. For instance, decrease the proportion of the polar solvent in your mixture. |
| No Visible Spots Under UV Lamp | The compound does not absorb UV light at the wavelength used (typically 254 nm). | Use a visualization stain. Potassium permanganate (B83412) (KMnO4) is a good general stain for organic compounds. Other options include iodine vapor or specific stains for certain functional groups. |
| The sample concentration is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[2] | |
| Irregularly Shaped Spots (e.g., crescent-shaped) | The TLC plate may have been damaged during spotting, causing the adsorbent layer to be scraped off. | Be gentle when spotting the sample. Ensure the capillary tube does not gouge the silica gel. |
| Uneven Solvent Front | The TLC plate may be chipped or damaged at the bottom edge. | Cut the bottom of the plate at a 45-degree angle to ensure a smooth, even edge for the solvent to travel up. |
| The developing chamber is not properly sealed or saturated with solvent vapor. | Ensure the developing chamber has a tight-fitting lid and is lined with filter paper saturated with the eluent to maintain a saturated atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of this compound?
A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar and a moderately polar solvent. A common choice is a mixture of hexane and ethyl acetate. You can start with a ratio of 7:3 or 1:1 (hexane:ethyl acetate) and adjust the polarity based on the initial result. Since it is a carboxylic acid, adding 0.5-1% acetic acid to the eluent is recommended to prevent streaking.
Q2: How can I visualize the spots of this compound and its reaction products on a TLC plate?
This compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[3] If the spots are not visible under UV or for better visualization, chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose choice. To use it, briefly dip the dried TLC plate in the stain solution and then gently heat it with a heat gun until the spots appear.[4]
Q3: My reaction mixture contains both the starting material (this compound) and the product. How can I use TLC to monitor the reaction progress?
To monitor a reaction, spot three lanes on the TLC plate: the starting material, the reaction mixture, and a "co-spot" where both the starting material and the reaction mixture are spotted on top of each other.[5] As the reaction proceeds, you should observe the spot corresponding to the starting material in the reaction mixture lane decrease in intensity, while a new spot for the product appears. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
Q4: The Rf value of my compound is very close to that of the solvent front. What should I do?
An Rf value close to the solvent front indicates that the mobile phase is too polar. You should decrease the polarity of your solvent system. For a hexane/ethyl acetate mixture, this means increasing the proportion of hexane.
Q5: Why are my TLC spots appearing as streaks instead of round spots?
Streaking is a common issue when working with acidic compounds like carboxylic acids on silica gel TLC plates.[1] This is due to the strong interaction between the acidic proton of the carboxyl group and the silica gel. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent.[1]
Experimental Protocols
Protocol 1: Preparation and Development of a TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate. Mark small, evenly spaced ticks on this line where you will spot your samples.
-
Sample Spotting: Dissolve a small amount of your sample (starting material, reaction mixture) in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dip a capillary tube into the solution and gently touch the tip to the marked spot on the origin line of the TLC plate. The spot should be small and concentrated. Allow the solvent to evaporate completely.
-
Chamber Preparation: Pour your chosen eluting solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, and close the lid to allow the chamber to become saturated with solvent vapors.
-
Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.
Protocol 2: Visualization of TLC Spots
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UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots. Gently circle the visible spots with a pencil.[3]
-
Potassium Permanganate Staining:
-
Preparation of Stain: Prepare the potassium permanganate stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Staining: Using forceps, quickly dip the dried TLC plate into the stain solution.
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Development: Gently heat the stained plate with a heat gun. The spots will appear as yellow to brown spots on a purple background.
-
Visualizations
Caption: Experimental workflow for monitoring a reaction using TLC.
Caption: Troubleshooting common issues in TLC analysis.
References
Technical Support Center: 2-Bromo-5-methoxybenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up procedures of reactions involving 2-Bromo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after the synthesis of this compound and how can they be removed?
A1: Common impurities include unreacted 3-methoxybenzoic acid and isomeric byproducts.[1] The primary method for purification is recrystallization. The crude product can be dissolved in a suitable organic solvent (such as ethanol, methanol, or a mixture of ethyl acetate (B1210297) and hexanes), heated to ensure complete dissolution, and then slowly cooled to allow for the crystallization of the pure product.[1][2] Filtering the cooled mixture will then yield the purified this compound.[2]
Q2: My yield of this compound is lower than expected after the initial precipitation and filtration. What are the potential causes and solutions?
A2: Low yields can result from incomplete precipitation or loss of product during washing. Ensure the reaction mixture is sufficiently cooled (e.g., in an ice bath) for an adequate amount of time to maximize crystallization.[3] When washing the filtered product, use a minimal amount of cold solvent to avoid redissolving the product. Some synthesis procedures report yields ranging from 79% to over 90%, depending on the specific reagents and conditions used.[1][3]
Q3: During the work-up of a Suzuki coupling reaction using this compound, I'm having trouble separating my product from the palladium catalyst. What is the recommended procedure?
A3: Palladium residues can often be removed by filtration through a plug of silica (B1680970) gel or celite after the reaction mixture is diluted with an organic solvent like ethyl acetate.[4] Following this, a standard aqueous work-up involving extraction with a suitable organic solvent and washing with brine is typically performed. The final product can then be purified by column chromatography.
Q4: I am attempting an ether cleavage of the methoxy (B1213986) group on this compound. What is a standard work-up procedure to isolate the resulting phenolic compound?
A4: After the ether cleavage reaction (e.g., using HBr or BBr3), the reaction mixture is typically quenched.[5][6] An acid-base extraction is effective for separation. By making the aqueous layer basic (e.g., with NaOH), the phenolic product and any remaining carboxylic acid will be deprotonated and dissolve in the aqueous phase. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent. Subsequently, acidifying the aqueous layer (e.g., with HCl) will precipitate the purified phenolic acid product, which can then be collected by filtration.
Troubleshooting Guides
Synthesis of this compound via Bromination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity/Presence of Isomers | Poor regioselectivity of the bromination reaction. | Optimize reaction temperature and reaction time as selectivity can be temperature-dependent. Ensure slow addition of the brominating agent. Multiple recrystallizations may be necessary to achieve high purity.[1] |
| Product is an Oil or Gummy Solid | Presence of impurities inhibiting crystallization. | Try dissolving the crude material in a solvent like dichloromethane, washing with water, drying the organic layer, and then attempting recrystallization from a different solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1] |
| Reaction Quenching Issues | Excess bromine remaining in the reaction mixture. | Before work-up, consider adding a quenching agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) to neutralize any unreacted bromine.[1] |
Suzuki Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Inefficient catalyst activity or issues with the base. | Ensure the palladium catalyst is active and that the base (e.g., K2CO3, K3PO4) is anhydrous and of sufficient quantity.[7][8] Degassing the solvent and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial.[7] |
| Difficulty in Product Purification | Co-elution of product with starting material or byproducts during chromatography. | Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Low Yield after Work-up | Product loss during aqueous extraction. | The carboxylic acid group on this compound can be deprotonated by the basic conditions of the Suzuki reaction, making the starting material and potentially the product water-soluble. Acidify the aqueous layer after the initial extraction and re-extract with an organic solvent to recover any acidic compounds. |
Quantitative Data Summary
Table 1: Reported Yields and Purity for the Synthesis of this compound
| Starting Material | Brominating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| m-methoxybenzoic acid | Bromine/Water | Acetic Acid | 79 | Not Specified | [3] |
| m-methoxybenzoic acid | Dibromohydantoin | Dichloromethane | 93.6 | 99.4 | [1] |
| m-methoxybenzoic acid | N-bromosuccinimide | Chloroform | 92.7 | 99.2 | [1] |
| m-methoxybenzoic acid | N-bromosuccinimide | Dichloromethane | 93.4 | 99.1 | [1] |
| m-methoxybenzoic acid | Bromine | Water/NaOH | 83 | 98.5 | [1] |
Experimental Protocols & Workflows
Protocol 1: Synthesis and Work-up of this compound
This protocol is a generalized procedure based on common synthesis routes.[1][3]
-
Reaction: Dissolve 3-methoxybenzoic acid in a suitable solvent (e.g., acetic acid or a halogenated hydrocarbon).
-
Slowly add the brominating agent (e.g., liquid bromine, N-bromosuccinimide) while maintaining the reaction temperature (typically between 25-35°C).
-
Stir the mixture for several hours until HPLC or TLC monitoring indicates the consumption of the starting material.
-
Work-up - Quenching: Pour the reaction mixture into ice water to quench the reaction.
-
Work-up - Isolation: If a halogenated solvent was used, separate the organic layer. If acetic acid was used, the product may precipitate directly from the aqueous mixture.
-
Work-up - Filtration: Collect the precipitated crude product by vacuum filtration.
-
Purification - Recrystallization: Dissolve the crude solid in a minimal amount of a hot organic solvent (e.g., ethanol).
-
Slowly cool the solution to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Filter the purified crystals and wash with a small amount of cold solvent.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: General Work-up for Suzuki Coupling
This protocol outlines a general work-up for a Suzuki coupling reaction involving an aryl bromide like this compound.[7][9]
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Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer one or two more times with ethyl acetate.
-
Acidification & Re-extraction: Combine the aqueous layers and acidify with 1M HCl to a pH of ~2. Extract this acidified aqueous layer again with ethyl acetate to recover any acidic products or unreacted starting material.
-
Washing: Combine all organic layers and wash with water, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel column chromatography.
Caption: General work-up and purification workflow for a Suzuki coupling reaction.
References
- 1. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-5-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-5-methoxybenzoic acid. The information is designed to address specific issues that may be encountered when scaling up experimental procedures from the lab to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent scalable routes for synthesizing this compound start from 3-methoxybenzoic acid. The key difference in the various methods lies in the choice of brominating agent and the solvent system. Common approaches include:
-
Direct Bromination with Liquid Bromine: This classic method often uses acetic acid as a solvent. While effective, handling liquid bromine on a large scale requires stringent safety precautions.[1]
-
Bromination using N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle solid brominating agent compared to liquid bromine. This reaction is often carried out in a halogenated solvent like dichloromethane (B109758) or chloroform, in the presence of an acid catalyst like concentrated sulfuric acid.
-
Bromination with Dibromohydantoin: 1,3-Dibromo-5,5-dimethylhydantoin is another solid brominating agent that can be used, often in a similar fashion to NBS.[2]
-
In-situ Generation of Bromine: Some methods utilize the reaction of an alkali metal bromide with an oxidizer like potassium bromate (B103136) in an acidic medium to generate bromine in situ, which can offer better control and safety.[3]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up this synthesis, particularly when using liquid bromine or strong acids, introduces significant safety challenges. Key considerations include:
-
Handling of Bromine: Liquid bromine is highly corrosive, toxic, and has a high vapor pressure.[4][5][6] Large-scale operations should be conducted in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and full-body suits.[4][7] Emergency scrubbers and neutralization agents (like sodium thiosulfate (B1220275) solution) must be readily available.[5][7]
-
Exothermic Reactions: The bromination of an activated aromatic ring like 3-methoxybenzoic acid is an exothermic reaction. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[8] This can lead to a runaway reaction. A robust reactor cooling system and controlled, slow addition of the brominating agent are crucial.
-
Corrosive Reagents: The use of reagents like concentrated sulfuric acid and hydrobromic acid (which can form as a byproduct) requires reactors and transfer lines made of corrosion-resistant materials.
-
Gas Evolution: The reaction can evolve hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor system must be equipped with a gas scrubber to neutralize the off-gases.
Q3: How can I effectively monitor the reaction's progress on a large scale?
A3: Monitoring the reaction is critical for ensuring complete conversion and minimizing byproduct formation. On a large scale, in-process monitoring is preferred over relying solely on workup and final analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most reliable method for quantitative analysis of the reaction mixture.[2] It can be used to track the disappearance of the starting material (3-methoxybenzoic acid) and the appearance of the product (this compound) and any significant impurities.
-
Thin Layer Chromatography (TLC): TLC is a quicker, more qualitative method that can be used for rapid checks of the reaction's progress, especially during development and optimization.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction: Use HPLC to confirm the consumption of the starting material before quenching the reaction.[2] Extend reaction time: If starting material is still present, consider extending the reaction time. Increase temperature (with caution): A modest increase in temperature may improve the reaction rate, but this must be balanced against the risk of side reactions and safety concerns. |
| Loss of Product During Workup | Optimize pH for precipitation: Ensure the pH is sufficiently acidic during the precipitation step to minimize the solubility of the carboxylic acid in the aqueous phase. Use a suitable recrystallization solvent: If recrystallizing, use a solvent system that provides good recovery. A mixture of ethanol (B145695) and water is often effective.[2] Minimize washes: Wash the filtered product with a minimal amount of cold solvent to reduce losses. |
| Side Reactions | Control temperature: Poor temperature control can lead to the formation of di-brominated or other isomeric byproducts. Ensure efficient cooling and controlled reagent addition. Use a milder brominating agent: Consider switching from liquid bromine to NBS or another solid brominating agent, which can offer higher selectivity. |
Issue 2: Product Purity is Below Specification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | Improve reaction monitoring: As mentioned above, use HPLC to ensure the reaction goes to completion. Optimize stoichiometry: Ensure the molar ratio of the brominating agent to the starting material is appropriate. A slight excess of the brominating agent may be necessary, but a large excess can lead to other impurities. |
| Formation of Isomeric Byproducts | Optimize reaction conditions: The directing effects of the methoxy (B1213986) and carboxylic acid groups can lead to the formation of other bromo-isomers. Lowering the reaction temperature and using a less aggressive brominating system can improve regioselectivity. |
| Di-bromination | Control stoichiometry: Carefully control the amount of brominating agent used. Add the brominating agent slowly and portion-wise to avoid localized high concentrations that can favor di-bromination. |
| Residual Solvent or Reagents | Thorough drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. Efficient washing: Ensure the product is thoroughly washed after filtration to remove any inorganic salts or other water-soluble impurities. |
Experimental Protocols
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol is adapted from a patented method and is suitable for scaling up due to the use of a solid brominating agent.[2]
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a gas outlet connected to a scrubber, charge dichloromethane, 3-methoxybenzoic acid (1.0 eq), and concentrated sulfuric acid (e.g., ~1.6 mL per gram of starting material).
-
Reagent Addition: Cool the mixture to a controlled temperature, for example, 25-30°C. Slowly add N-Bromosuccinimide (NBS) (e.g., 1.5 eq) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed the set limit.
-
Reaction: Stir the mixture at 25-30°C for approximately 3 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a vessel containing ice water to quench the reaction.
-
Workup: Separate the organic layer. The solvent (dichloromethane) can be recovered by distillation under reduced pressure.
-
Isolation and Purification: The resulting solid is filtered from the aqueous mother liquor. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.
Protocol 2: Synthesis using Liquid Bromine
This protocol is based on a classical bromination method.[1] Extreme caution must be exercised when handling liquid bromine at scale.
-
Reaction Setup: In a reactor designed for corrosive reagents, charge acetic acid and 3-methoxybenzoic acid (1.0 eq).
-
Reagent Addition: Over a period of 1-2 hours, carefully add liquid bromine (e.g., 1.0 eq) via an addition funnel, maintaining a controlled temperature.
-
Reaction: After the addition is complete, the mixture can be heated to reflux to drive the reaction to completion. The reaction time will vary depending on the scale and temperature.
-
Quenching and Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the precipitated product by filtration and wash thoroughly with water to remove acetic acid and any residual bromine. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Method 1 (NBS/H₂SO₄/DCM) [2] | Method 2 (Dibromohydantoin/H₂SO₄/DCM) [2] | Method 3 (Bromine/Acetic Acid) [1] |
| Starting Material | 3-methoxybenzoic acid | 3-methoxybenzoic acid | 3-methoxybenzoic acid |
| Brominating Agent | N-Bromosuccinimide | 1,3-Dibromo-5,5-dimethylhydantoin | Liquid Bromine |
| Solvent | Dichloromethane | Dichloromethane | Acetic Acid |
| Reported Yield | ~93% | ~93% | ~79% |
| Reported Purity | >99% | >99% | Not specified |
| Scale-up Advantages | Solid, safer brominating agent; High yield and purity. | Solid, safer brominating agent; High yield and purity. | Readily available, inexpensive reagents. |
| Scale-up Challenges | Use of halogenated solvent; Sulfuric acid handling. | Use of halogenated solvent; Sulfuric acid handling. | Handling highly corrosive and toxic liquid bromine; HBr off-gassing. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
- 1. prepchem.com [prepchem.com]
- 2. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. icl-group-sustainability.com [icl-group-sustainability.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Commercial 2-Bromo-5-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 2-Bromo-5-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Common impurities in commercial this compound often originate from the synthesis process. The most prevalent synthesis route involves the bromination of 3-methoxybenzoic acid (m-anisic acid).[1][2][3] Consequently, potential impurities include:
-
Unreacted Starting Material: 3-methoxybenzoic acid.
-
Isomeric Byproducts: Bromination at other positions on the aromatic ring can lead to isomers such as 4-Bromo-3-methoxybenzoic acid or 2-Bromo-3-methoxybenzoic acid. The formation of isomers with C-3 substitution alongside the desired C-2 substitution has been noted as a challenge in some synthetic routes.[3]
-
Over-brominated Products: Dibrominated species of methoxybenzoic acid.
-
Residual Solvents: Solvents used during synthesis and purification, such as acetic acid, chloroform, or ethanol, may be present.[1][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase HPLC method is often employed.[4][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides structural information about the main compound and any impurities present in significant amounts. It can be used to identify and quantify isomeric impurities.[7][8][9]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it aids in the identification of unknown impurities by providing molecular weight information.[4]
Q3: What does a typical ¹H NMR spectrum of pure this compound look like?
A3: The ¹H NMR spectrum of this compound in CDCl₃ typically shows three aromatic protons and a methoxy (B1213986) group singlet. A representative spectrum would display peaks around: δ 3.84 (s, 3H, -OCH₃), 6.95 (dd, 1H), 7.50 (d, 1H), and 7.58 (d, 1H).[7] Deviations from this pattern or the presence of additional peaks may indicate impurities.
Troubleshooting Guides
HPLC Analysis
Q4: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?
A4: Unexpected peaks can be due to a variety of sources. Here is a systematic approach to identify them:
-
Analyze the Synthesis Route: Review the synthesis process of your commercial batch.[1][2][3] This will help you predict likely impurities such as starting materials, reagents, and byproducts.
-
Spike with Standards: If you suspect a specific impurity (e.g., 3-methoxybenzoic acid), inject a sample spiked with a pure standard of that compound. An increase in the peak area of an existing peak will confirm its identity.
-
LC-MS Analysis: If the impurity is unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight, which is a critical piece of information for identification.
-
Blank Injections: Run a blank injection (mobile phase only) to ensure the peak is not originating from the solvent or the HPLC system itself.
Q5: I am experiencing poor peak resolution between this compound and a potential impurity. What can I do?
A5: Poor peak resolution can be addressed by modifying the HPLC method parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. A shallower gradient or an isocratic elution with a lower organic content can improve the separation of closely eluting peaks.
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.
Data Interpretation
Q6: My purity calculation by peak area percentage in HPLC seems inaccurate. What could be the cause?
A6: Inaccurate purity calculations from peak area percentages can arise if the response factors of the impurities differ significantly from that of the main compound. For accurate quantification, it is essential to determine the relative response factor (RRF) for each identified impurity using a calibrated standard. If a standard is not available, a provisional RRF of 1.0 is often used, but this should be noted as an estimate.
Potential Impurities Summary
| Impurity Name | Potential Source | Analytical Method for Detection | Expected Analytical Signature |
| 3-Methoxybenzoic Acid | Unreacted starting material | HPLC, ¹H NMR | Different retention time from the main peak. Distinct aromatic proton signals in ¹H NMR. |
| Isomeric Byproducts | Non-selective bromination | HPLC, ¹H NMR | Elution close to the main peak. Different splitting patterns of aromatic protons in ¹H NMR. |
| Dibrominated Species | Over-bromination | HPLC, LC-MS | Later elution time in reverse-phase HPLC. Higher molecular weight in MS. |
| Residual Solvents | Synthesis and purification | GC-MS | Characteristic peaks in the gas chromatogram with corresponding mass spectra. |
Experimental Protocols
Protocol: HPLC Method for Impurity Profiling
This protocol provides a general method for the impurity profiling of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]
- 3. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 22921-68-2 [chemicalbook.com]
- 9. This compound, 98%, COA, Certificate of Analysis, 22921-68-2, B 2592 [ottokemi.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of 2-Bromo-5-methoxybenzoic Acid and Its Isomers
A detailed spectroscopic comparison for researchers, scientists, and drug development professionals in the field of organic chemistry.
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral data with those of its structural isomers, this document aims to equip researchers with the necessary information for unambiguous identification and characterization of these closely related molecules.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its isomers. The data, obtained in deuterated chloroform (B151607) (CDCl₃) unless otherwise specified, highlights the distinct chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) that differentiate these compounds.
| Compound | Aromatic Protons (δ, multiplicity, J [Hz]) | Methoxy (B1213986) Protons (δ, s) | Carboxylic Acid Proton (δ, s) |
| This compound | 7.53 (d, J=8.8), 7.32 (d, J=3.1), 6.89 (dd, J=8.9, 3.1) | 3.82 | Not Reported |
| 2-Bromo-3-methoxybenzoic acid | 7.45 (t, J=8.0), 7.20 (dd, J=8.2, 1.4), 7.12 (dd, J=7.8, 1.4) | 3.93 | Not Reported |
| 2-Bromo-4-methoxybenzoic acid | 7.85 (d, J=8.6), 7.10 (d, J=2.4), 6.90 (dd, J=8.6, 2.4) | 3.88 | Not Reported |
| 3-Bromo-4-methoxybenzoic acid | 8.21 (d, J=2.2), 7.95 (dd, J=8.7, 2.2), 7.00 (d, J=8.7) | 3.95 | Not Reported |
| 3-Bromo-5-methoxybenzoic acid | 7.69 (t, J=1.5), 7.58 (t, J=2.1), 7.31 (t, J=1.8) | 3.85 | Not Reported |
| 5-Bromo-2-methoxybenzoic acid | 7.95 (d, J=2.6), 7.60 (dd, J=8.9, 2.6), 6.90 (d, J=8.9) | 3.90 | Not Reported |
Note: The ¹H NMR data for this compound is derived from the corresponding methyl ester for the aromatic and methoxy protons. The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent and is often observed as a broad singlet between 10-13 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard instrument parameters. Typically, this involves:
-
A 30-45 degree pulse angle.
-
A relaxation delay of 1-2 seconds between pulses.
-
An appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks to determine the relative number of protons responsible for each signal.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
Logical Workflow for Compound Identification
The following diagram illustrates a logical workflow for identifying an unknown sample as this compound or one of its isomers using the provided ¹H NMR data.
Caption: Logical workflow for identifying an unknown isomer using ¹H NMR data.
This guide provides a foundational framework for the analysis of this compound and its isomers. By carefully comparing the experimental ¹H NMR data of an unknown sample with the reference data provided, researchers can confidently determine the correct isomeric structure.
Interpreting the 13C NMR Spectrum of 2-Bromo-5-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-5-methoxybenzoic acid. By comparing its spectral data with those of structurally related compounds, this document aims to facilitate a deeper understanding of substitution effects on the chemical shifts of aromatic carbons. This information is critical for the structural elucidation and purity assessment of novel drug candidates and organic molecules.
Comparative Analysis of 13C NMR Chemical Shifts
The interpretation of a 13C NMR spectrum involves assigning each peak to a specific carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electronic environment of the carbon atom. Electron-withdrawing groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values.
In this compound, the aromatic ring is substituted with a bromine atom, a methoxy (B1213986) group, and a carboxylic acid group. To understand the individual and combined effects of these substituents, a comparison with the 13C NMR data of 5-methoxybenzoic acid and 2-bromobenzoic acid is presented below.
| Carbon Atom | This compound (Predicted δ, ppm) | 5-Methoxybenzoic Acid (Experimental δ, ppm) | 2-Bromobenzoic Acid (Experimental δ, ppm) |
| C1 (C-COOH) | 165.5 | 167.2 | 170.1 |
| C2 (C-Br) | 116.3 | 122.9 (C-H) | 122.2 |
| C3 | 119.8 | 114.8 | 134.5 |
| C4 | 126.1 | 131.9 | 127.8 |
| C5 (C-OCH3) | 158.9 | 159.8 | 132.9 |
| C6 | 114.5 | 114.3 | 132.1 |
| COOH | 165.5 | 167.2 | 170.1 |
| OCH3 | 55.8 | 55.5 | - |
Note: The chemical shifts for this compound are predicted values and should be used as a reference. Experimental values may vary based on solvent and other experimental conditions.
Interpretation of the Spectrum
The predicted 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.
Carboxylic Acid Carbon (C=O): The carbon of the carboxylic acid group is typically the most deshielded, appearing at the highest chemical shift value (~165.5 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.
Aromatic Carbons:
-
C5 (C-OCH3): The carbon attached to the electron-donating methoxy group is expected to be significantly shielded and appear at a high field (~158.9 ppm).
-
C2 (C-Br): The carbon bearing the bromine atom is deshielded by the electronegative halogen, but also influenced by the ortho carboxylic acid group. Its predicted shift is around 116.3 ppm.
-
C1 (C-COOH): This carbon is deshielded by the attached carboxylic acid group and is predicted to resonate around 165.5 ppm.
-
C3, C4, C6: The remaining aromatic carbons will have chemical shifts influenced by their position relative to the three substituents. Their predicted values are approximately 119.8 ppm, 126.1 ppm, and 114.5 ppm, respectively.
Methoxy Carbon (-OCH3): The carbon of the methoxy group is highly shielded and will appear at a very low chemical shift, typically around 55.8 ppm.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a 13C NMR spectrum of a solid organic compound is as follows:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent is crucial as it can influence the chemical shifts.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution into a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve the resolution of the signals.
-
-
Acquisition Parameters:
-
A standard proton-decoupled 13C NMR pulse sequence is typically used.
-
The number of scans (NS) is set to achieve an adequate signal-to-noise ratio, which depends on the sample concentration.
-
A relaxation delay (D1) of 1-2 seconds is commonly used for qualitative spectra.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
Perform baseline correction to ensure accurate integration and peak picking.
-
Logical Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the 13C NMR spectrum of this compound based on the expected chemical shifts and substituent effects.
Comparative Analysis of Analytical Techniques for 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methodologies for the characterization of 2-Bromo-5-methoxybenzoic acid, a crucial intermediate in pharmaceutical synthesis. We will delve into the mass spectrometry fragmentation of this compound and compare its analytical performance with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This objective comparison is supported by experimental data and detailed protocols to aid in method selection for quality control, metabolic studies, and impurity profiling.
Mass Spectrometry Fragmentation of this compound
The primary fragmentation pathways are expected to involve:
-
Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion. This would result in fragment ions at m/z 213 and 215.
-
Loss of a carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation, yielding a bromomethoxybenzene radical cation at m/z 185 and 187.
-
Loss of a methyl radical (-CH₃): Cleavage of the methoxy (B1213986) group can occur, resulting in a fragment ion at m/z 215 and 217.
-
Loss of carbon monoxide (-CO) from the acylium ion: Following the loss of the hydroxyl radical, the resulting acylium ion can further fragment by losing carbon monoxide, leading to a bromomethoxy-substituted phenyl cation at m/z 185 and 187.
-
Loss of bromine radical (-Br): Cleavage of the carbon-bromine bond would result in a methoxybenzoic acid radical cation at m/z 151.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or purity assessment. The following table summarizes the key performance characteristics of Mass Spectrometry (MS), HPLC, and NMR for the analysis of this compound and its analogs.
| Parameter | Mass Spectrometry (GC-MS or LC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Primary Application | Molecular weight determination, structural elucidation, quantification | Quantification, purity analysis, separation of mixtures | Structural elucidation, conformational analysis |
| Key Fragments (m/z) | 230/232 ([M]⁺), 213/215, 185/187, 151 (Predicted) | Not Applicable | Not Applicable |
| Retention Time (min) | Not Applicable | ~5-15 (method dependent) | Not Applicable |
| Chemical Shifts (ppm) | Not Applicable | Not Applicable | Aromatic protons: ~7.0-8.0, Methoxy protons: ~3.8-4.0 |
| Sensitivity | High (pg to fg range) | Moderate (ng to µg range) | Low (µg to mg range) |
| Selectivity | High | High | High |
| Quantitative Accuracy | Good to Excellent (with appropriate standards) | Excellent (with appropriate standards) | Good (with appropriate standards) |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are typical starting protocols for the analysis of this compound using MS, HPLC, and NMR.
Mass Spectrometry (Electron Ionization - GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as methanol (B129727) or acetonitrile (B52724) (1-10 µg/mL).
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid or phosphoric acid).[1] A typical gradient might be 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for observing aromatic and aliphatic protons (e.g., 0-12 ppm).
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of this compound using the three discussed techniques.
Caption: A generalized workflow for the comparative analytical characterization of this compound.
By understanding the fragmentation behavior in mass spectrometry and comparing it with data from orthogonal techniques like HPLC and NMR, researchers can achieve a comprehensive and reliable characterization of this compound, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
A Comparative Guide to the FT-IR Spectrum of 2-Bromo-5-methoxybenzoic Acid
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromo-5-methoxybenzoic acid, offering a comparative perspective against related benzoic acid derivatives. Intended for researchers, scientists, and professionals in drug development, this document outlines the experimental methodology, presents key spectral data in a clear, tabular format, and utilizes diagrams to illustrate experimental and analytical workflows.
Experimental Protocol: Acquiring FT-IR Spectra
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample, such as this compound, using the Potassium Bromide (KBr) pellet method. This technique is widely used for its reliability and ability to produce high-quality spectra of solid organic compounds.
Materials:
-
This compound (or alternative compound)
-
Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr powder.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
Pellet Formation: Transfer the powdered mixture to the pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes. This will form a thin, transparent, or translucent pellet.
-
Background Spectrum: Ensure the FT-IR spectrometer's sample compartment is empty. Purge the instrument with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference. Record a background spectrum.
-
Sample Spectrum: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).[1]
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks identified and labeled with their corresponding wavenumbers (cm⁻¹).
The following diagram illustrates the workflow for this experimental protocol.
Comparative FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the carboxylic acid, the aromatic ring, the carbon-bromine bond, and the methoxy (B1213986) ether linkage. A comparison with benzoic acid and 2-bromobenzoic acid helps to elucidate the influence of the bromo and methoxy substituents on the vibrational frequencies.
| Functional Group | Vibrational Mode | Benzoic Acid (cm⁻¹) | 2-Bromobenzoic Acid (cm⁻¹) | This compound (cm⁻¹) |
| Carboxylic Acid | O-H stretch | ~3300-2500 (broad)[2] | ~3300-2500 (broad) | ~3300-2500 (broad) |
| Aromatic C-H | C-H stretch | ~3080-3030[2] | ~3100-3000 | ~3100-3000 |
| Carboxylic Acid | C=O stretch | ~1700-1680[2] | ~1700-1680 | ~1700-1680 |
| Aromatic Ring | C=C stretch | ~1600, ~1450[2] | ~1600, ~1450 | ~1600, ~1450 |
| Carboxylic Acid | C-O stretch | ~1320-1210[3] | ~1300-1200 | ~1300-1200 |
| Methoxy Group | C-O-C stretch (asymm.) | N/A | N/A | ~1250-1200 |
| Methoxy Group | C-O-C stretch (symm.) | N/A | N/A | ~1050-1000 |
| Carboxylic Acid | O-H out-of-plane bend | ~960-900 (broad)[3] | ~960-900 (broad) | ~960-900 (broad) |
| Aromatic C-H | C-H out-of-plane bend | ~900-675 | ~850-750 | ~850-750 |
| Carbon-Halogen | C-Br stretch | N/A | ~650-550 | ~650-550 |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
Analysis and Interpretation
The FT-IR spectrum of this compound displays characteristic features that distinguish it from simpler benzoic acid derivatives. The logical relationship between the structures and their spectral features is outlined below.
Key Observations:
-
Carboxylic Acid Group: All three compounds exhibit the characteristic broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, indicative of hydrogen bonding in the carboxylic acid dimer.[2] The strong carbonyl (C=O) stretching vibration is observed around 1700-1680 cm⁻¹.[2] Additionally, the C-O stretching and O-H out-of-plane bending vibrations are present in all spectra.[3]
-
Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[2] The pattern of C-H out-of-plane bending in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern on the ring.
-
Influence of the Bromo Group: The introduction of the bromine atom in 2-bromobenzoic acid and this compound gives rise to a C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 650-550 cm⁻¹. This peak is absent in the spectrum of benzoic acid.
-
Influence of the Methoxy Group: The key distinguishing feature of this compound is the presence of the methoxy group. This introduces characteristic C-O-C (ether) stretching vibrations. An asymmetric stretch typically appears as a strong band in the 1250-1200 cm⁻¹ region, often overlapping with the carboxylic C-O stretch, and a symmetric stretch is found in the 1050-1000 cm⁻¹ range. These peaks would be absent in both benzoic acid and 2-bromobenzoic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide to 2-Bromo-5-methoxybenzoic Acid for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-5-methoxybenzoic acid and its structural analog, 2-bromobenzoic acid, as precursors in the synthesis of bioactive urolithin derivatives. The comparison is based on typical product specifications and reported experimental data for the synthesis of the 6H-benzo[c]chromen-6-one core structure, a key scaffold in many urolithins.
Product Specification Overview
A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical starting material. Below is a comparison of typical specifications for this compound and a common alternative, 2-bromobenzoic acid. High purity of the starting material is critical as impurities can lead to side reactions, lower yields, and complex purification procedures.
| Parameter | This compound | 2-Bromobenzoic acid |
| CAS Number | 22921-68-2 | 88-65-3 |
| Molecular Formula | C₈H₇BrO₃ | C₇H₅BrO₂ |
| Molecular Weight | 231.04 g/mol | 201.02 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder |
| Purity (HPLC) | ≥98% | ≥98% |
| Melting Point | 157-159 °C | 147-150 °C |
| Water Content (K.F.) | ≤0.5% | Not typically specified |
| Residue on Ignition | ≤0.1% | Not typically specified |
Performance in Urolithin Synthesis
This compound is a key building block for synthesizing substituted urolithins, which are metabolites of ellagitannins with potential health benefits. A common synthetic route is the copper-catalyzed Ullmann coupling reaction with a phenol, such as resorcinol (B1680541), to form the characteristic dibenzo-α-pyrone core of urolithins.
Comparative Synthetic Data
The following table summarizes reported yields for the synthesis of urolithin derivatives using this compound and its non-methoxylated analog, 2-bromobenzoic acid. It is important to note that a direct, head-to-head comparative study under identical reaction conditions was not found in the reviewed literature. The presented data is collated from different studies and serves as an indicative comparison.
| Starting Material | Product | Reaction Type | Reported Yield | Reference |
| This compound | 3-Methoxy-6H-benzo[c]chromen-6-one derivatives | Ullmann Coupling | 16-36% | [1][2] |
| 2-Bromobenzoic acid | 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) | Ullmann Coupling | 16-36% | [1][2] |
| 2-Bromobenzoic acid | 3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) | Ullmann Coupling | Not specified, but successful synthesis reported | [3] |
| 5-methyl-2-bromobenzoic acid | 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one | Ullmann Coupling | Not specified, but successful synthesis reported | [4] |
The available data suggests that both this compound and 2-bromobenzoic acid can be utilized in the synthesis of the urolithin scaffold with comparable, albeit modest, yields. The methoxy (B1213986) group in this compound is a key functional handle that allows for the synthesis of specific methoxylated urolithin derivatives, which are of interest for structure-activity relationship studies.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the urolithin core using the compared starting materials.
Synthesis of 3-Hydroxy-6H-benzo[c]chromen-6-one from 2-Bromobenzoic Acid
This protocol describes a typical Ullmann condensation reaction.
Materials:
-
2-Bromobenzoic acid
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Copper sulfate (B86663) (CuSO₄) solution (5%)
-
Water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
A mixture of 2-bromobenzoic acid, resorcinol, and sodium hydroxide in water is heated under reflux for 30 minutes.
-
A 5% aqueous solution of copper sulfate is then added to the reaction mixture.
-
The mixture is refluxed for an additional 10 minutes, during which the product precipitates.
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The collected solid is washed with cold water to yield 3-hydroxy-6H-benzo[c]chromen-6-one.[3]
General Workflow for Urolithin Core Synthesis
The following diagram illustrates the general workflow for the synthesis of the 6H-benzo[c]chromen-6-one core, which is applicable to both this compound and its alternatives.
Conclusion
Both this compound and 2-bromobenzoic acid are viable starting materials for the synthesis of the urolithin scaffold via Ullmann coupling. The choice between them will primarily depend on the desired final product; this compound is essential for accessing methoxy-substituted urolithins. Based on the limited available data, the yields for the core-forming reaction are in a similar range for both precursors. For any synthetic application, it is recommended to source high-purity starting materials, as confirmed by a Certificate of Analysis, to ensure reproducible and high-quality results. Further process optimization may be required to improve the reported yields for specific target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-5-methoxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel drug candidates and complex organic molecules, the selection of appropriate starting materials is critical for reaction efficiency and overall yield. This guide provides an objective comparison of the reactivity of 2-bromo-5-methoxybenzoic acid and 2-chloro-5-methoxybenzoic acid in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The choice between a bromo- or chloro-substituted aromatic compound can significantly impact reaction conditions, catalyst selection, and reaction times. This comparison is supported by established principles of organometallic chemistry and illustrative experimental data from analogous systems.
Theoretical Background: The Halogen's Impact on Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining step, which is often the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The energy required to cleave this bond is a key factor, with weaker bonds generally leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-I > C-Br > C-Cl. This fundamental difference in bond strength is the primary reason why aryl bromides are typically more reactive than their corresponding chlorides.
Comparative Reactivity in Key Cross-Coupling Reactions
Data Presentation: Illustrative Comparison of Reactivity
The following table summarizes the expected outcomes for the Suzuki-Miyaura and Buchwald-Hartwig reactions based on data from analogous aryl halide systems. This data should be considered illustrative of the general reactivity trend.
| Reaction Type | Aryl Halide | Coupling Partner | Typical Catalyst System | Expected Relative Reactivity | Illustrative Yield (%) |
| Suzuki-Miyaura Coupling | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Higher | 85-95% |
| 2-chloro-5-methoxybenzoic acid | Phenylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | Lower | 60-75% | |
| Buchwald-Hartwig Amination | This compound | Morpholine | Pd₂(dba)₃/Xantphos, NaOtBu | Higher | 80-90% |
| 2-chloro-5-methoxybenzoic acid | Morpholine | Pd(OAc)₂/BrettPhos, K₃PO₄ | Lower | 55-70% |
Note: The yields presented are estimations based on reactions with structurally similar compounds and are intended for comparative purposes. Actual yields will depend on the specific reaction conditions and optimization.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as a starting point and may require optimization for the specific substrates and desired products.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
2-Halo-5-methoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, Pd(OAc)₂/phosphine ligand for chloride) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the 2-halo-5-methoxybenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
2-Halo-5-methoxybenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, SPhos, BrettPhos) (1.2-1.5 times the mol% of Pd)
-
Strong base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the 2-halo-5-methoxybenzoic acid and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
To further clarify the processes discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
A Comparative Guide to Alternative Reagents for Urolithin A Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 2-Bromo-5-methoxybenzoic acid for the synthesis of Urolithin A, a prominent gut metabolite of ellagic acid with significant therapeutic potential. The following sections detail the performance of various starting materials, supported by experimental data, and provide comprehensive protocols for key synthetic methodologies.
Comparative Performance of Alternative Reagents
The synthesis of Urolithin A, a dibenzo-α-pyrone, is a key step in accessing this promising molecule for research and development. The traditional synthetic route often employs this compound in conjunction with resorcinol (B1680541). However, several alternative brominated benzoic acid derivatives have been successfully utilized, offering different advantages in terms of yield, purity, and reaction conditions. This section provides a comparative analysis of these alternatives.
The primary synthetic strategies for coupling the benzoic acid derivative with resorcinol are the Ullmann condensation and the Hurtley reaction. Both methods typically involve a copper catalyst in a basic medium. The choice of the starting bromobenzoic acid derivative can significantly influence the reaction's efficiency and the subsequent purification process.
Below is a summary of the performance of various reagents in the synthesis of Urolithin A or its immediate precursors.
| Starting Reagent | Reaction Type | Product | Yield (%) | Purity (%) | Key Reaction Conditions | Reference |
| This compound | Ullmann Coupling | 8-Methoxy Urolithin A | 91 | >95 (Assumed) | CuSO₄, NaOH, H₂O, Reflux | [1][2] |
| 2-Bromo-5-hydroxybenzoic acid | Ullmann-type Coupling | Urolithin A | 54 | 98.1 | NaOH, H₂O, Reflux; CuSO₄ (10% aq.) | [3] |
| 2-Bromobenzoic acid | Hurtley Reaction | Urolithin B (3-hydroxy-6H-dibenzo[b,d]pyran-6-one) | 56.9 | 99 | NaOH, H₂O, Reflux; CuSO₄ (10% aq.) | [3][4] |
| 2-Bromo-5-aminobenzoic acid | Ullmann-type Coupling | 8-Amino Urolithin A derivative | Not explicitly stated for the direct Urolithin A analogue, subsequent modifications yielded various derivatives. | Not explicitly stated | NaOH, H₂O, 0°C to rt; Resorcinol, Na₂CO₃, CuSO₄, H₂O, 50°C | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Urolithin A and its derivatives using the discussed alternative reagents.
Protocol 1: Synthesis of 8-Methoxy Urolithin A via Ullmann Coupling of this compound and Resorcinol
This protocol is a common starting point for obtaining Urolithin A, requiring a subsequent demethylation step.
Materials:
-
This compound
-
Resorcinol
-
Sodium hydroxide (B78521) (NaOH)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent (e.g., Ethyl acetate) for extraction
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound and an excess of resorcinol (typically 2-3 equivalents) in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 30-60 minutes.
-
Add a catalytic amount of aqueous copper (II) sulfate solution to the refluxing mixture.
-
Continue to reflux for an additional 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
The crude 8-Methoxy Urolithin A can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Direct Synthesis of Urolithin A via Ullmann-type Coupling of 2-Bromo-5-hydroxybenzoic acid and Resorcinol
This method offers a more direct route to Urolithin A, avoiding the need for a demethylation step.[3]
Materials:
-
2-Bromo-5-hydroxybenzoic acid
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (B1210297) for extraction
-
n-Hexane for column chromatography
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-bromo-5-hydroxybenzoic acid (1.0 g), resorcinol (1.0 g), and sodium hydroxide (0.44 g) in water (3 mL) is heated under reflux for 30 minutes.[3]
-
After the initial reflux, a 10% aqueous solution of copper sulfate (0.5 mL) is added, and the mixture is refluxed for an additional 10 minutes, during which Urolithin A precipitates as a straw-colored powder.[3]
-
The precipitate is filtered and washed with cold water.[3]
-
The crude solid is then purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in n-hexane as the eluent.[3]
-
The final purity of the synthesized Urolithin A is confirmed by HPLC analysis.[3]
Signaling Pathways and Experimental Workflow Diagrams
To provide a broader context for the importance of Urolithin A, the following diagrams illustrate its key signaling pathways and a general experimental workflow for its synthesis and purification.
Caption: Key signaling pathways modulated by Urolithin A.
Caption: Generalized experimental workflow for Urolithin A synthesis.
References
- 1. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-5-methoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules, including the promising anti-aging compound Urolithin A.[1] The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of common synthesis routes to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Routes
The synthesis of this compound predominantly starts from the readily available precursor, 3-methoxybenzoic acid (m-anisic acid). The primary transformation is the regioselective bromination at the C-2 position. The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the synthesis.
Data Summary
The following table summarizes the quantitative data for various reported synthesis methods.
| Route | Starting Material | Brominating Agent | Solvent/Catalyst | Reaction Time | Yield (%) | Purity (%) | Reference |
| 1 | 3-Methoxybenzoic acid | Bromine (Br₂) | Acetic acid/Water | Not Specified | 79 | >98 (based on m.p.) | [2] |
| 2 | 3-Methoxybenzoic acid | N-Bromosuccinimide (NBS) | Chloroform (B151607)/H₂SO₄/KBrO₃/Red P | 3 h | 92.7 | 99.2 | [1] |
| 3 | 3-Methoxybenzoic acid | Dibromohydantoin | Dichloromethane (B109758)/H₂SO₄/KBrO₃/Red P | 3 h | 93.6 | 99.4 | [1] |
| 4 | 3-Methoxybenzoic acid | Bromine (Br₂) | Water/NaOH | 1 h (at 0-5°C) | 83 | 98.5 | [1] |
| 5 | 3-Methoxybenzoic acid | Alkali metal bromide/bromate (B103136) | Organic acid | Not Specified | 85 | >99.0 | [3] |
| 6 | 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite (B76162) (NaClO₂) | THF/Water/tert-butanol | 1 h | Quantitative | Not Specified | [4] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Route 1: Direct Bromination with Elemental Bromine
This classical method involves the direct bromination of 3-methoxybenzoic acid using liquid bromine in an acetic acid solution.
Procedure:
-
A mixture of 3-methoxybenzoic acid (250 g, 1.67 mol) is prepared in acetic acid (1 L).
-
Bromine (85 mL) is added to the mixture, followed by the addition of water (1 L).
-
The reaction mixture is heated to reflux.
-
After the reaction is complete, the mixture is cooled in an ice bath to precipitate the product.
-
The precipitate is collected by filtration and washed with water to yield this compound.[2]
Route 2: Bromination with N-Bromosuccinimide (NBS)
This method utilizes NBS as the brominating agent in a halogenated solvent with a catalytic system.
Procedure:
-
To a 500 mL four-neck flask, add chloroform (70 g), 3-methoxybenzoic acid (15.2 g, 0.1 mol), concentrated sulfuric acid (30 mL), potassium bromate (1.67 g, 0.01 mol), and red phosphorus (1.48 g, 0.012 mol).
-
With stirring, add N-bromosuccinimide (21.36 g, 0.12 mol) at 25°C.
-
Control the reaction temperature between 25-30°C and react for 3 hours.
-
Monitor the reaction completion by HPLC.
-
Pour the reaction mixture into 200 g of ice water to quench the reaction.
-
Recover the chloroform under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from 60 mL of methanol (B129727) to obtain the final product.[1]
Route 3: Bromination with Dibromohydantoin
This route is similar to the NBS method but employs dibromohydantoin as the bromine source.
Procedure:
-
In a 500 mL four-neck flask, sequentially add dichloromethane (80 g), 3-methoxybenzoic acid (15.2 g, 0.1 mol), concentrated sulfuric acid (25 mL), potassium bromate (1.67 g, 0.01 mol), and red phosphorus (1.23 g, 0.01 mol).
-
Begin stirring and add dibromohydantoin (42.9 g, 0.15 mol) at 25°C.
-
Maintain the reaction temperature at 25-30°C for 3 hours.
-
After confirming the reaction completion with HPLC, pour the mixture into 200 g of ice water.
-
Recover the dichloromethane under reduced pressure.
-
Filter the remaining mother liquor and recrystallize the product from 70 mL of ethanol.[1]
Route 4: Aqueous Bromination with Bromine and NaOH
This method presents an alternative using water as the solvent and sodium hydroxide (B78521) to facilitate the reaction.
Procedure:
-
Disperse 3-methoxybenzoic acid (15.2 g, 0.1 mol) in 80 g of water in a 500 mL four-necked flask with stirring.
-
Add a 30% aqueous solution of sodium hydroxide (27.33 g, 0.205 mol).
-
Cool the mixture to 0°C and add bromine (16.78 g, 0.105 mol) dropwise, maintaining the temperature between 0-5°C.
-
Continue stirring for 1 hour at 0-5°C after the addition is complete.
-
Add sodium sulfite (B76179) (0.128 g) and toluene (B28343) (10 g), then raise the temperature to 70°C.
-
Separate and remove the organic phase.
-
Add 35% hydrochloric acid (10.4 g, 0.1 mol) dropwise to the aqueous phase and stir for 1 hour to precipitate the product.
-
Filter the precipitate and dry under reduced pressure.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the primary synthesis routes starting from 3-methoxybenzoic acid.
Caption: Synthesis pathways from 3-methoxybenzoic acid.
Caption: Oxidation route to this compound.
References
A Validated High-Performance Liquid Chromatography Method for the Quantification of 2-Bromo-5-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Bromo-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1][2] The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and representative data.
Introduction
Accurate and reliable quantification of this compound is critical for ensuring the quality and consistency of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its robustness, precision, and versatility. This guide details a validated reverse-phase HPLC method and compares it against other potential analytical approaches such as Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Method Validation
A reverse-phase HPLC method was developed and validated for the determination of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile (B52724) and water (containing 0.1% phosphoric acid) in a gradient or isocratic elution. A suggested starting point is a 60:40 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in water.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC Method Validation Summary
The following tables summarize the typical data obtained during the validation of the HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | % RSD |
| 50 | 99.5 | 1.1 |
| 75 | 100.2 | 0.9 |
| 100 | 99.8 | 1.0 |
Table 4: Precision
| Precision Level | Concentration (µg/mL) | % RSD |
| Repeatability (n=6) | 50 | 0.9 |
| Intermediate Precision (n=6, different day, different analyst) | 50 | 1.3 |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
Comparison with Alternative Analytical Techniques
While the validated HPLC method is robust and reliable, other techniques offer distinct advantages in specific scenarios.
Table 6: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, widely available, and cost-effective for routine analysis. | Longer analysis times and lower resolution compared to UPLC. |
| UPLC | Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures. | Faster analysis times, improved resolution and sensitivity, and reduced solvent consumption.[2][6][7][8] | Higher initial instrument cost and potential for column clogging with less clean samples. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an applied electric field. | High separation efficiency, minimal sample and solvent consumption, and rapid analysis.[3] Particularly suitable for charged molecules like organic acids. | Lower concentration sensitivity compared to HPLC/UPLC with UV detection, and can be sensitive to matrix effects. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS). | Requires derivatization for non-volatile compounds like benzoic acids to increase their volatility, which adds a step to sample preparation.[9][10] |
Visualizing the Analytical Workflow and Relationships
The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between the different analytical techniques.
References
- 1. Capillary electrophoresis for the determination of organic acidurias in body fluids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Bromo-Methoxybenzoic Acid Isomers
This guide provides a detailed comparative analysis of the spectroscopic data for various isomers of bromo-methoxybenzoic acid. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to distinguish between these closely related compounds using standard analytical techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The distinct placement of the bromo and methoxy (B1213986) substituents on the benzoic acid backbone results in unique spectral fingerprints for each isomer.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols for these experiments are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 or 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon NMR spectra were recorded at 75 or 100 MHz. The spectra were obtained with complete proton decoupling.
Infrared (IR) Spectroscopy:
-
FTIR-ATR: A small amount of the solid sample was placed directly on the diamond crystal of an ATR accessory. The spectrum was recorded after applying pressure to ensure good contact.
-
KBr Pellet: 1-2 mg of the solid sample was ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was pressed into a thin, transparent pellet, which was then analyzed.
-
Data Acquisition: Spectra were typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum was collected and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Electron Ionization (EI): The samples were introduced into an EI mass spectrometer, typically coupled with a gas chromatograph (GC-MS). The electron energy was set at 70 eV. The instrument analyzed the resulting fragments based on their mass-to-charge ratio (m/z).
Spectroscopic Data Comparison
The following sections present the spectroscopic data for three isomers of bromo-methoxybenzoic acid. It is important to note that publicly available, comprehensive spectroscopic data for all possible isomers, such as 2-bromo-3-methoxybenzoic acid and 4-bromo-3-methoxybenzoic acid, is limited.
¹H NMR Spectral Data
The chemical shifts (δ) in the proton NMR spectra are highly indicative of the electronic environment of the protons in the molecule. The substitution pattern on the aromatic ring significantly influences these shifts.
| Proton Assignment | 3-Bromo-4-methoxybenzoic acid | 2-Bromo-5-methoxybenzoic acid | 5-Bromo-2-methoxybenzoic acid |
| -COOH | ~12.0-13.0 ppm (broad s) | ~11.0-12.0 ppm (broad s) | ~11.0-12.0 ppm (broad s) |
| -OCH₃ | ~3.9 ppm (s) | ~3.8 ppm (s) | ~3.9 ppm (s) |
| Aromatic H | ~8.1 ppm (d), ~7.9 ppm (dd), ~7.0 ppm (d) | ~7.5 ppm (d), ~7.1 ppm (dd), ~6.9 ppm (d) | ~7.9 ppm (d), ~7.6 ppm (dd), ~6.9 ppm (d) |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly useful for distinguishing between the different substitution patterns.
| Carbon Assignment | 3-Bromo-4-methoxybenzoic acid [1] | This compound [2] | 5-Bromo-2-methoxybenzoic acid |
| -COOH | ~168.4 ppm | ~165.0 ppm | ~165.5 ppm |
| -OCH₃ | ~57.0 ppm | ~55.8 ppm | ~56.5 ppm |
| Aromatic C | ~161.0, 135.7, 132.0, 125.4, 112.5, 112.1 ppm | ~158.5, 134.0, 124.5, 118.0, 116.0, 115.0 ppm | ~157.0, 135.0, 133.0, 119.0, 114.0, 112.0 ppm |
Infrared (IR) Spectroscopy Data
The IR spectra of these isomers are characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the C-Br and C-O bonds.
| Functional Group | 3-Bromo-4-methoxybenzoic acid [1] | This compound [2] | 5-Bromo-2-methoxybenzoic acid |
| O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1690 cm⁻¹ | ~1700 cm⁻¹ | ~1695 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| C-O Stretch | ~1255 cm⁻¹ | ~1250 cm⁻¹ | ~1260 cm⁻¹ |
| C-Br Stretch | ~650-750 cm⁻¹ | ~600-700 cm⁻¹ | ~700-800 cm⁻¹ |
Mass Spectrometry (MS) Data
In electron ionization mass spectrometry, all isomers are expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 3-Bromo-4-methoxybenzoic acid [1] | C₈H₇BrO₃ | 231.04 | 230/232 (M⁺), 215/217, 187, 159 |
| This compound | C₈H₇BrO₃ | 231.04 | 230/232 (M⁺), 215/217, 187, 134 |
| 5-Bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | 231.04 | 230/232 (M⁺), 215/217, 187, 159 |
Experimental Workflow
The logical flow for the spectroscopic analysis and comparison of bromo-methoxybenzoic acid isomers is depicted in the following diagram.
Caption: Logical workflow for isomer differentiation.
Conclusion
The spectroscopic data presented in this guide demonstrates that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are effective techniques for the differentiation of bromo-methoxybenzoic acid isomers. The ¹H NMR spectroscopy provides clear distinctions in the chemical shifts and splitting patterns of the aromatic protons. Similarly, ¹³C NMR offers unique chemical shifts for the aromatic carbons based on the substituent positions. While the IR spectra share common features characteristic of the functional groups present, subtle differences in the fingerprint region can aid in identification. Finally, mass spectrometry confirms the molecular weight and the presence of bromine, with fragmentation patterns that can offer further structural clues. The combined use of these techniques allows for the unambiguous identification of a specific bromo-methoxybenzoic acid isomer.
References
Purity Analysis of Commercial 2-Bromo-5-methoxybenzoic Acid: A Comparative Guide
For researchers and professionals in drug development, the purity of starting materials is a critical parameter influencing reaction yield, impurity profiles, and the overall quality of the final product. This guide provides a comparative overview of the purity of commercially available 2-Bromo-5-methoxybenzoic acid from various suppliers, supported by standardized experimental protocols for verification.
Commercial Supplier Purity Comparison
The purity of this compound can vary between suppliers. While most vendors provide a product with a stated purity of 98% or higher, lots can differ. Below is a summary of stated purities from various suppliers based on publicly available data. It is crucial to note that for rigorous applications, incoming quality control analysis is always recommended.
| Supplier | Stated Purity | Method of Analysis |
| Sigma-Aldrich | 98%[1] | Not specified on product page |
| Leyan | 99.44%[2] | HPLC[2] |
| Jai Swaminarayan Multichem | 99%+[3] | Not specified on product page |
| Otto Chemie Pvt. Ltd. | 98%[4][5] | Not specified on product page |
| Thermo Fisher Scientific | ≥98.5% | HPLC[6] |
| Hebei Chuanghai Biotechnology | 99%[7] | Not specified on product page |
| Career Henan Chemical Co. | 97%-99%[7] | Not specified on product page |
Note: The data presented is based on information available from the suppliers' websites and certificates of analysis. Purity may vary between different batches from the same supplier.
Experimental Protocol for Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of this compound.[2][8][9] This protocol outlines a general procedure that can be adapted for this purpose.
Objective: To determine the purity of a this compound sample by quantifying the main peak area relative to the total peak area of all components.
Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mass spectrometry compatible methods)[8]
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier (e.g., 0.1% phosphoric acid). The exact ratio may need to be optimized for best peak separation.
-
Standard Solution Preparation: Accurately weigh a known amount of a this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh a known amount of the commercial this compound sample and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Experimental Workflow
The following diagram illustrates the logical workflow for the purity comparison of commercial this compound.
Caption: Workflow for Purity Comparison of Commercial Samples.
References
- 1. This compound 98 22921-68-2 [sigmaaldrich.com]
- 2. file.leyan.com [file.leyan.com]
- 3. 2-Bromo 5-Methoxybenzoic Acid Supplier, Manufacturer & Exporter [jaiswaminarayanmultichem.in]
- 4. This compound, 98%, COA, Certificate of Analysis, 22921-68-2, B 2592 [ottokemi.com]
- 5. This compound, 98% - 22921-68-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | 22921-68-2 [chemicalbook.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Structural Elucidation of 2-Bromo-5-methoxybenzoic Acid: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional structure of small organic molecules is a cornerstone of modern drug discovery and development. Understanding the exact spatial arrangement of atoms, intermolecular interactions, and crystalline packing is critical for predicting a compound's physicochemical properties, bioavailability, and interaction with biological targets. This guide provides a comprehensive comparison of single-crystal X-ray crystallography with other widely used analytical techniques for the structural elucidation of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds.
While a specific crystal structure for this compound is not publicly available, this guide leverages crystallographic data from the closely related structures of 2-Bromobenzoic acid and 4-Methoxybenzoic acid to provide a robust comparative framework.
Unambiguous Structure Determination: The Power of X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[3]
Illustrative Crystallographic Data of Related Compounds
To exemplify the data obtained from an SCXRD experiment, the crystallographic parameters for 2-Bromobenzoic acid and 4-Methoxybenzoic acid are presented below. These compounds share key structural motifs with this compound and serve as excellent models for understanding the expected crystallographic output.
| Parameter | 2-Bromobenzoic acid[4][5] | 4-Methoxybenzoic acid (Form I)[6] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/a |
| a (Å) | 14.7955 (4) | 16.98 |
| b (Å) | 3.99062 (15) | 10.95 |
| c (Å) | 22.9240 (8) | 3.98 |
| α (°) | 90 | 90 |
| β (°) | 96.906 (3) | 98.7 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1343.69 (8) | Not Specified |
| Z | 8 | 4 |
| Key Structural Feature | Inversion dimers formed by O—H⋯O hydrogen bonds. | Centrosymmetric dimers formed by hydrogen bonding between carboxylic acid groups.[6] |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques offer complementary information, particularly regarding the molecule's structure in solution and its elemental composition.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (e.g., ¹H, ¹³C). | - Applicable to samples in solution. - Provides insights into dynamic processes. - A wide array of 1D and 2D experiments can elucidate complex connectivity.[7] | - Does not provide direct information on the three-dimensional crystal packing. - Interpretation can be complex for molecules with many overlapping signals. |
| Mass Spectrometry | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[8][9] | - High sensitivity, requiring very small sample amounts. - Accurate mass measurements can help determine the molecular formula.[10] | - Does not provide information on the three-dimensional structure or stereochemistry. - Fragmentation patterns can be complex to interpret. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on the absorption of infrared radiation. | - Rapid and non-destructive. - Useful for confirming the presence of key functional groups (e.g., carboxylic acid, ether). | - Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A general protocol for the structural determination of a small organic molecule like this compound is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[11]
-
Crystal Mounting: A well-formed single crystal of appropriate size (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[5] The crystal is rotated, and the diffraction pattern is collected on a detector.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12]
-
1D NMR Data Acquisition: Acquire standard one-dimensional ¹H and ¹³C NMR spectra. DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to determine the multiplicity of carbon signals.[12]
-
2D NMR Data Acquisition (if necessary): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to elucidate the complete chemical structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[13]
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).[13]
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.[14]
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the structural elucidation of a small organic molecule, emphasizing the central role of single-crystal X-ray diffraction for definitive structural assignment.
References
- 1. rigaku.com [rigaku.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. rsc.org [rsc.org]
- 11. eas.org [eas.org]
- 12. benchchem.com [benchchem.com]
- 13. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for 2-Bromo-5-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This guide provides a comprehensive comparison of analytical standards for 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. By examining its analytical data alongside potential alternatives, this guide aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Overview of Analytical Standards
The primary method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). A typical analysis is conducted using a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric or formic acid to ensure sharp peak shapes. Purity levels for commercially available this compound are generally high, often exceeding 98%.
A Certificate of Analysis (CoA) for a typical batch of this compound reveals the following specifications:
| Parameter | Specification | Method |
| Purity (HPLC) | ≥ 98.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | Gravimetric |
| Melting Point | 157-159 °C | Capillary Method |
Performance Comparison with Alternatives
The choice of a starting material can significantly impact reaction outcomes and impurity profiles of the final product. Therefore, it is crucial to compare the analytical standards of this compound with those of its isomers and other related compounds that might be considered as alternatives in certain synthetic routes.
Isomeric Alternatives
Positional isomers of this compound, such as 3-Bromo-4-methoxybenzoic acid and 2-Bromo-3-methoxybenzoic acid, are important potential impurities and alternatives. Their similar structures can present challenges in separation and analysis.
| Compound | Purity (Typical) | Key Analytical Considerations |
| This compound | ≥ 98% (HPLC) | Well-defined chromatographic methods available. |
| 3-Bromo-4-methoxybenzoic acid | ≥ 97% (HPLC) | May require optimization of HPLC methods for baseline separation from other isomers. |
| 2-Bromo-3-methoxybenzoic acid | Not readily available | Limited commercial availability and analytical data. |
Functionally Related Alternatives
In some synthetic pathways, other brominated benzoic acids might be considered. For instance, 2,5-Dibromobenzoic acid offers a different substitution pattern that could be relevant in specific synthetic strategies.
| Compound | Purity (Typical) | Key Analytical Considerations |
| This compound | ≥ 98% (HPLC) | Single bromine substitution offers specific reactivity. |
| 2,5-Dibromobenzoic acid | ≥ 96% (HPLC) | The presence of a second bromine atom alters the molecule's electronic properties and reactivity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound and its alternatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Example: Start at 30% A, ramp to 80% A over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizing Analytical Workflows
To ensure the quality of this compound, a systematic analytical workflow is essential. The following diagram illustrates a typical process from sample reception to data analysis.
Caption: A typical analytical workflow for the quality control of this compound.
The following diagram illustrates the logical relationship in comparing this compound with its potential alternatives.
Caption: Framework for comparing the primary standard with its alternatives.
By understanding the analytical standards and potential alternatives, researchers can confidently select the most appropriate starting material for their synthetic needs, ensuring the reliability and reproducibility of their results.
A Researcher's Guide to Isotopic Labeling with 2-Bromo-5-methoxybenzoic Acid: A Framework for Application
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the potential use of isotopically labeled 2-Bromo-5-methoxybenzoic acid. While direct isotopic labeling studies utilizing this specific molecule are not extensively documented in current literature, its structural motifs and role as a synthetic intermediate suggest significant potential in metabolic research and quantitative analysis. This guide outlines established methodologies for labeling aromatic carboxylic acids, adapting them to this compound to provide hypothetical-yet-robust experimental protocols and comparative data.
Introduction to Isotopic Labeling and this compound
Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone of modern biomedical research.[1][2] By introducing "heavy" stable isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C), or radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), researchers can trace the metabolic fate of compounds, elucidate reaction mechanisms, and quantify analytes with high precision.[3][4] The substitution of hydrogen with deuterium can also intentionally slow down metabolic processes—a phenomenon known as the Kinetic Isotope Effect (KIE)—to improve the pharmacokinetic profiles of drugs.[5]
This compound is a key intermediate in the synthesis of various biologically active compounds, including urolithin derivatives, which are potent intestinal metabolites with potential applications in mitochondrial health and muscle aging.[6][7][8] An isotopically labeled version of this acid could serve as an invaluable tool for absorption, distribution, metabolism, and excretion (ADME) studies of these derivatives or as a stable-isotope-labeled internal standard (SILS) for quantitative mass spectrometry.[1][9]
Potential Applications for Labeled this compound
-
Metabolic Fate Studies: A labeled version of this compound can be used as a precursor to synthesize labeled urolithins or other derivatives.[6][8] Administering these labeled compounds in vitro or in vivo allows researchers to track their metabolic pathways, identify metabolites using mass spectrometry, and understand their distribution and excretion.[4][10]
-
Quantitative Analysis: Deuterium or ¹³C-labeled this compound can serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Since it is chemically identical to the non-labeled analyte but mass-shifted, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification.[1][3]
-
Kinetic Isotope Effect (KIE) Studies: Strategic deuteration of this compound or its derivatives can be used to probe reaction mechanisms or enhance metabolic stability. If a C-H bond cleavage is the rate-limiting step in its metabolism, replacing that hydrogen with deuterium can slow the reaction, prolonging the compound's half-life.[5][11]
Methodologies for Isotopic Labeling
The following sections detail hypothetical protocols for introducing deuterium, tritium, and carbon-13 into the this compound scaffold, based on established methods for similar aromatic compounds.
Deuterium and Tritium Labeling via Hydrogen Isotope Exchange (HIE)
Direct HIE is an efficient, late-stage method to introduce deuterium or tritium by activating C-H bonds.[1] For this compound, the electron-donating methoxy (B1213986) group and the carboxyl group direct the exchange primarily to the ortho and para positions of the aromatic ring.
This protocol is adapted from methods using palladium or iridium catalysts for the deuteration of aromatic compounds.[1][12]
-
Preparation: In a sealed reaction vessel, combine this compound (1.0 mmol), a palladium catalyst such as Pd/C (10 mol%), and a suitable solvent (e.g., 5 mL of dioxane).
-
Deuterium Source: Add a deuterium source, typically deuterium oxide (D₂O, 20 equivalents), which is cost-effective and readily available.[13] For tritium labeling, tritiated water (T₂O) would be used under appropriate radiochemical safety protocols.[2]
-
Reaction: Purge the vessel with an inert gas (N₂ or Ar), seal it, and heat the mixture to 80-150°C with vigorous stirring for 24-72 hours. The optimal temperature and time depend on the catalyst's activity.
-
Work-up and Purification: After cooling, quench the reaction with H₂O and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the resulting deuterated product by flash column chromatography or recrystallization.
-
Analysis: Determine the percentage and location of deuterium incorporation using ¹H NMR (by observing the reduction in signal intensity) and mass spectrometry (by the mass shift).
Carbon-13 Labeling of the Carboxylic Acid Group
Introducing a ¹³C label at the carboxyl position is a common and stable labeling strategy. This can be achieved via Grignard carboxylation or modern palladium-catalyzed methods.[14]
This protocol is based on modern methods for carboxylating aryl boronic esters.[14]
-
Precursor Synthesis: First, the this compound would need to be converted to its corresponding aryl boronic ester derivative.
-
Carboxylation Reaction: In a glovebox, add the aryl boronic ester (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos) to an oven-dried vial.
-
¹³C Source: Add a source of labeled carbon, typically by bubbling ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) through the reaction mixture, or by using a solid precursor like a palladium carboxylate complex.[14]
-
Reaction Conditions: Dissolve the components in an anhydrous solvent (e.g., THF) and stir at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform an acidic work-up to protonate the carboxylate. Extract the ¹³C-labeled this compound with an organic solvent, dry, and purify as described previously.
-
Analysis: Confirm the incorporation of the ¹³C label using ¹³C NMR spectroscopy, which will show a significantly enhanced signal for the carboxyl carbon, and mass spectrometry.
Performance Comparison with Alternative Methods
The choice of labeling strategy depends on the specific research question, the required stability of the label, and synthetic feasibility.
| Labeling Strategy | Isotope | Typical Alternatives | Advantages of Proposed Method | Potential Disadvantages |
| Aromatic H/D Exchange | ²H (D) | Reductive dehalogenation of a chloro-precursor with D₂ gas.[15] | Late-stage labeling is possible, avoiding lengthy de novo synthesis. D₂O is a cheaper and safer deuterium source than D₂ gas. | Regioselectivity can be difficult to control; multiple positions may be labeled. Back-exchange is a potential issue in some analytical methods.[16] |
| Aromatic H/T Exchange | ³H (T) | Catalytic reduction of an unsaturated precursor with T₂ gas. | Direct exchange avoids the need to synthesize a specific precursor with a reducible bond.[2] | Requires specialized radiochemistry facilities. Label may be lost if placed at a metabolically active site. |
| ¹³C-Carboxylation | ¹³C | De novo synthesis from a small, ¹³C-labeled building block (e.g., [¹³C]acetate).[17] | Introduces the label at a late stage. The carboxyl position is often metabolically stable. | Requires synthesis of a specific precursor (e.g., boronic ester). ¹³CO₂ can be costly. |
Visualizing Experimental Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]
- 7. This compound | 22921-68-2 [chemicalbook.com]
- 8. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0)/benzoic acid catalysis merges sequences with D 2 O-promoted labelling of C–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03682B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
A Comparative Guide to Catalysts for the Coupling of 2-Bromo-5-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents. The versatile building block, 2-Bromo-5-methoxybenzoic acid, serves as a key starting material for the synthesis of a wide array of complex molecules. The efficiency of coupling reactions involving this substrate is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the coupling of this compound, supported by available experimental data and detailed methodologies for key reaction types.
Introduction to Coupling Reactions
Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, earning the 2010 Nobel Prize in Chemistry for their development. These reactions typically involve the use of a metal catalyst, most commonly palladium, to facilitate the formation of a new bond between two fragments. For a substrate like this compound, the bromine atom serves as a handle for the catalyst to initiate the reaction, allowing for the introduction of a wide variety of substituents. This guide will focus on five major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Ullmann couplings.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is critical for the success of a coupling reaction, influencing yield, reaction time, and functional group tolerance. Below is a comparative overview of different catalytic approaches for the coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate, data from structurally similar aryl bromides is also considered to provide a broader context.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Bromides
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.
| Catalyst System | Ligand | Base | Solvent | Reaction Time | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 12 h | ~85 | A traditional and widely accessible catalyst, providing good to excellent yields for standard couplings. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 4 h | Expected High | Buchwald ligands like SPhos are effective for challenging substrates, often leading to higher yields and shorter reaction times. |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | MeOH | 12 h | ~92-97 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, particularly for less reactive aryl chlorides, and are also effective for aryl bromides.[1] |
Data for 2-Amino-5-bromo-4-methylpyridine and other aryl bromides is used to illustrate expected performance.
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine.[2][3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | ~80-95 | A common system for a wide range of amines. |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | High | XPhos is a bulky electron-rich phosphine (B1218219) ligand that is effective for coupling a broad scope of amines, including challenging ones. |
| Pd/NHC | IPr | KOtBu | Dioxane | 100 | High | N-Heterocyclic carbene ligands have shown high activity in Buchwald-Hartwig aminations.[4] |
General performance data for aryl bromides is presented.
Table 3: Catalyst Performance in Heck Coupling of Aryl Bromides with Styrene
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[1]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | Et₃N | DMF | 130 | ~88-99 | A standard and effective catalyst for the Heck reaction. |
| PdCl₂(PPh₃)₂ | NaOAc | NMP | 100-140 | Good | A common palladium(II) precatalyst. |
| Pd/C | Et₃N | Toluene | 120 | Moderate | A heterogeneous catalyst that can be useful for simplified purification, though potentially with lower activity. |
Data based on the coupling of various aryl bromides with styrene.
Table 4: Catalyst Performance in Sonogashira Coupling of Aryl Bromides with Phenylacetylene
The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-65 | ~70-95 | The classic catalyst system for Sonogashira coupling. |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 90 | High | Another widely used palladium precatalyst. |
| Pd/NHC | - | Cs₂CO₃ | Dioxane | 100 | High | Copper-free Sonogashira couplings can be achieved with NHC ligands. |
General performance data for aryl bromides is presented.
Table 5: Catalyst Performance in Ullmann Condensation of Aryl Bromides with Phenols
The Ullmann condensation is a copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol.[5]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| CuI | L-proline | K₂CO₃ | DMSO | 90-110 | Good | Amino acid ligands can promote the Ullmann reaction under milder conditions. |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120-150 | Moderate to Good | Phenanthroline is a classic ligand for Ullmann couplings. |
| Cu(OAc)₂ | None | Pyridine | Pyridine | 120-140 | Moderate | Ligand-free systems can be effective, though often require higher temperatures. |
General performance data for aryl bromides is presented.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the major coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 1.2-2.4 mol%)
-
Strong base (e.g., NaOtBu or K₃PO₄, 1.5-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction flask.
-
Add the this compound, the amine, and the base.
-
Add the anhydrous, degassed solvent and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
After cooling, quench the reaction carefully with water or an aqueous ammonium (B1175870) chloride solution.
-
Extract the product, wash, dry, and concentrate the organic phase.
-
Purify the product as necessary.
Visualizing Reaction Pathways and Workflows
Diagrams are provided to illustrate the fundamental mechanisms and experimental processes.
Conclusion
The choice of catalyst for the coupling of this compound is a critical decision that impacts the overall efficiency and success of the synthesis. While traditional catalysts like those based on triphenylphosphine (B44618) ligands remain valuable for straightforward transformations, the use of more advanced systems incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes often provides superior results, especially for more challenging substrates. This guide provides a foundational understanding of the available catalytic systems and their comparative performance, enabling researchers to make informed decisions for the synthesis of novel compounds derived from this compound. Further optimization of reaction conditions will always be necessary to achieve the best results for a specific transformation.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxybenzoic Acid: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Bromo-5-methoxybenzoic acid, a compound commonly used in organic synthesis. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3][4]
Key Safety Measures:
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[1][2][5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[1][2][5][6] In situations where dust may be generated, a NIOSH-approved respirator is recommended.[6]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][5] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][2][5]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
-
Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Summary of Disposal and Handling Information:
| Parameter | Guideline | Source |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][4][5][7] |
| Remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber. | [8][9] | |
| Waste Classification | Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations. | [5] |
| Containerization | Collect in a suitable, sealed, and properly labeled container for disposal. | [1][6] |
| Accidental Spills | For solid spills, sweep up the material to avoid creating dust and place it into a suitable container for disposal. Clean the spill area with a damp cloth; all cleaning materials should be treated as hazardous waste. | [1][10] |
| Environmental Precautions | Do not let the product enter drains, other waterways, or soil. | [5] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab degradation or neutralization of this compound. The recommended procedure is to treat it as a hazardous chemical waste and transfer it to a licensed disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process and logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2-Bromo-5-methoxybenzoic Acid
This guide furnishes researchers, scientists, and drug development professionals with crucial safety protocols, operational procedures, and disposal plans for 2-Bromo-5-methoxybenzoic acid. Adherence to these guidelines is paramount for ensuring personal safety, maintaining laboratory integrity, and promoting environmental stewardship.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2][3]
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is mandatory to minimize exposure.
| PPE Category | Recommended Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields (conforming to EN 166 or NIOSH standards).[1][3] | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable protective gloves (e.g., nitrile or butyl rubber).[1] | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use. |
| Skin & Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[1] | Minimizes the risk of skin contact with the solid chemical. |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation.[1][3] For large-scale operations, emergency situations, or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | Minimizes the inhalation of dust that may cause respiratory irritation. |
Operational Plan: Handling and Storage
Strict adherence to the following operational protocols is essential for the safe handling and storage of this compound.
Engineering Controls
-
Ventilation: All work should be conducted in a well-ventilated area. For procedures that may generate dust, use of a chemical fume hood is strongly recommended.[3]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1][3]
Procedural Steps for Handling
-
Preparation:
-
Ensure all necessary PPE is donned correctly before work begins.
-
Prepare all required equipment and reagents to minimize movement and the potential for spills.
-
Confirm that emergency equipment is accessible and functional.
-
-
Handling:
-
Post-Handling:
Storage
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep containers tightly closed to prevent contamination.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][3]
Spill and Disposal Plan
In Case of a Spill
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wear the appropriate PPE as outlined above, including respiratory protection if dust is present.
-
Gently sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid actions that generate dust.[3]
-
Clean the spill area thoroughly.
-
Place all contaminated cleanup materials into a sealed, labeled container for proper disposal.
Disposal Plan
All waste generated must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[3][6]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Disposal must be conducted in accordance with all applicable local, regional, and national regulations.[3][6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrO₃[1] |
| Molecular Weight | 231.04 g/mol [1] |
| Physical State | Solid[7] |
| Melting Point | 157-159 °C |
| CAS Number | 22921-68-2[2][3] |
Safe Handling Workflow
Caption: Logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
